molecular formula C9H9IO3 B1362562 Methyl 3-iodo-4-methoxybenzoate CAS No. 35387-93-0

Methyl 3-iodo-4-methoxybenzoate

Cat. No.: B1362562
CAS No.: 35387-93-0
M. Wt: 292.07 g/mol
InChI Key: GHNGBFHLUOJHKP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNGBFHLUOJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311852
Record name Methyl 3-iodo-4-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35387-93-0
Record name 35387-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-iodo-4-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-iodo-4-methoxybenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a critical building block in advanced organic synthesis. Its strategic substitution pattern, featuring an electron-donating methoxy group and a reactive iodo group, makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the field of pharmaceutical development, for an audience of researchers and drug development professionals.

Compound Identification and Core Properties

The unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 35387-93-0 [1][2][3][4][5][6]

This unique numerical identifier ensures that researchers are referring to the exact same chemical substance, regardless of naming conventions.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₉IO₃[1][2][3][5][7]
Molecular Weight 292.07 g/mol [1][3][4][5]
IUPAC Name This compound[2][3][8]
Synonyms 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-iodo-p-anisate[8][9]
Appearance White to light yellow powder or crystal[7]
Melting Point 92-95 °C[1][7][8][10]
Boiling Point 340.1±32.0 °C (Predicted)[7]
Density 1.684±0.06 g/cm³ (Predicted)[7]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform[7]
InChI Key GHNGBFHLUOJHKP-UHFFFAOYSA-N[2][3][4][8]
SMILES COC(=O)C1=CC=C(OC)C(I)=C1[2][4][6][8]

Synthesis Methodologies: A Mechanistic Perspective

The preparation of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient route involves the methylation of its precursor, Methyl 3-iodo-4-hydroxybenzoate.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the acidic nature of the phenolic hydroxyl group on the precursor. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then readily attacks an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether synthesis.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in many organic solvents can be overcome by using a polar aprotic solvent like DMF, which facilitates the reaction.

  • Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that can dissolve the organic starting material and effectively solvate the potassium cations, leaving the carbonate anion more reactive.

  • Reaction Conditions: The reaction is typically heated (e.g., to 60 °C) to increase the reaction rate and ensure completion within a reasonable timeframe.[1]

Synthetic Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A Methyl 3-iodo-4-hydroxybenzoate E Combine reactants in DMF A->E B Methyl Iodide (CH3I) B->E C Potassium Carbonate (K2CO3) C->E D DMF (Solvent) D->E F Heat mixture to 60°C for 2 hours E->F G Cool to room temperature F->G H Add water G->H I Extract with Ethyl Acetate H->I J Wash organic phase (Water, Brine) I->J K Dry over Na2SO4 J->K L Solvent removal (reduced pressure) K->L M Recrystallize from Petroleum Ether L->M N Final Product: This compound M->N

Caption: Synthetic workflow for this compound.

Key Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility stems from the presence of the iodine atom, which serves as a handle for introducing further molecular complexity.

  • Pharmaceutical Synthesis : This compound is a known intermediate in the synthesis of various pharmaceutical agents.[11] Its structure is a precursor for more complex molecules being investigated as anti-cancer and anti-inflammatory drugs.[11] A notable, though structurally similar, compound (Methyl 3-Iodo-4-methylbenzoate) is used in synthesizing Ponatinib, a tyrosine kinase inhibitor for treating leukemia, highlighting the importance of this class of intermediates in medicinal chemistry.[12]

  • Organic Synthesis & Cross-Coupling Reactions : The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[12] This reactivity allows chemists to form new carbon-carbon or carbon-heteroatom bonds with high precision. It is frequently used in reactions such as:

    • Suzuki Coupling (with boronic acids)

    • Heck Coupling (with alkenes)

    • Sonogashira Coupling (with terminal alkynes)

    • Buchwald-Hartwig Amination (with amines)

  • Material Science : In material science, it can be employed to modify the properties of polymers, potentially enhancing their thermal stability and mechanical strength.[11]

Logical Application Pathway

G cluster_reactions Key Chemical Transformations cluster_products Resulting Molecular Classes A Methyl 3-iodo-4- methoxybenzoate (Intermediate) B Suzuki Coupling A->B C Sonogashira Coupling A->C D Other Cross-Coupling Reactions A->D E Biaryl Compounds B->E F Aryl-Alkynes C->F G Complex Bioactive Molecules D->G H Final Applications (e.g., Pharmaceuticals, Materials) E->H F->H G->H

Caption: Role as an intermediate in advanced synthesis.

Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.[1]

Materials and Reagents
  • Methyl 3-iodo-4-hydroxybenzoate (1 equivalent)

  • Potassium carbonate (1.3 equivalents)

  • Methyl iodide (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-iodo-4-hydroxybenzoate (e.g., 4.1 g, 14.75 mmol) in DMF (25 mL).[1]

  • Addition of Reagents : To the solution, add potassium carbonate (2.65 g, 19.20 mmol) followed by methyl iodide (3.14 g, 22.12 mmol).[1] The potassium carbonate acts as the base to deprotonate the phenol, and methyl iodide is the methyl source.

  • Heating : Immerse the flask in an oil bath preheated to 60 °C. Stir the resulting mixture vigorously for 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching and Extraction : After 2 hours, cool the mixture to room temperature. Quench the reaction by adding deionized water (80 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[1]

  • Washing : Combine the organic layers and wash them successively with water (2 x 30 mL) and saturated brine (20 mL).[1] This removes residual DMF, salts, and other water-soluble impurities.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.[1]

  • Purification : The crude product is a solid. Purify it by recrystallization from petroleum ether to yield pure this compound as a white solid (expected yield ~88%).[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Irritation : It is irritating to the eyes, respiratory system, and skin.[7]

  • Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles).[7]

  • Handling : Avoid contact with skin and eyes. Do not breathe dust.[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

  • Storage : Store in a cool, well-ventilated area.

Conclusion

This compound, identified by CAS number 35387-93-0 , is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the high reactivity of its carbon-iodine bond provide a reliable entry point for constructing sophisticated molecules. The synthetic protocols for its preparation are robust and high-yielding, ensuring its accessibility for both academic research and industrial drug development campaigns. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage this versatile building block in their work.

References

Methyl 3-iodo-4-methoxybenzoate: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) is a polysubstituted aromatic ester that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique arrangement of an electron-donating methoxy group, an electron-withdrawing methyl ester, and a reactive iodine atom makes it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and applications, particularly for researchers and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and reproducible.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] The interplay of its functional groups dictates its physical properties, such as solubility and melting point, which are critical for reaction setup and purification. It is generally soluble in common organic solvents like ethanol, chloroform, and N,N-dimethylformamide (DMF), but has limited solubility in water.[3]

A summary of its key quantitative properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 35387-93-0[1][5][6]
Molecular Formula C₉H₉IO₃[1][3][5]
Molecular Weight 292.07 g/mol [1][2][6]
Appearance White to off-white crystalline powder[2][3][4]
Melting Point 92-97 °C[4][5][7]
Boiling Point 340.1 ± 32.0 °C (Predicted)[3][4]
Density 1.684 ± 0.06 g/cm³ (Predicted)[3]
InChI Key GHNGBFHLUOJHKP-UHFFFAOYSA-N[1][5]

Synthesis and Mechanistic Considerations

The preparation of this compound is most commonly achieved via a Williamson ether synthesis, starting from the commercially available precursor, Methyl 3-iodo-4-hydroxybenzoate. This method is reliable, high-yielding, and demonstrates a fundamental reaction in organic chemistry.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start Methyl 3-iodo-4-hydroxybenzoate base Potassium Carbonate (K2CO3) start->base Deprotonation reagent Methyl Iodide (CH3I) product This compound reagent->product SN2 Attack solvent DMF, 60 °C Suzuki A This compound P Biaryl Product A->P B Aryl Boronic Acid (R-B(OH)2) B->P Cat Pd Catalyst (e.g., Pd(PPh3)4) Cat->P Catalytic Cycle Base Base (e.g., Na2CO3) Base->Cat Solvent Solvent/Heat Solvent->Cat

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-iodo-4-methoxybenzoate is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its structural features—an electron-rich methoxy-substituted benzene ring, an ester functional group, and a strategically positioned iodine atom—make it a versatile building block for constructing more complex molecules.[1] Researchers in pharmaceutical development and materials science frequently utilize this compound for creating novel bioactive agents and functional materials, leveraging the iodine as a handle for cross-coupling reactions or other synthetic transformations.[2][3]

This guide provides an in-depth examination of the core physical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind these properties and the experimental methodologies used for their validation. This document is designed for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this key synthetic intermediate.

Section 1: General and Chemical Identifiers

Precise identification is the foundation of all chemical research. The following identifiers are used to unequivocally define this compound.

IdentifierValueSource(s)
CAS Number 35387-93-0[2][4][5]
Molecular Formula C₉H₉IO₃[4][6]
Molecular Weight 292.07 g/mol [2]
IUPAC Name This compound[5]
Synonyms 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-Iodo-p-anisate[7]
InChI Key GHNGBFHLUOJHKP-UHFFFAOYSA-N[2][5][6]
SMILES COC(=O)c1ccc(OC)c(I)c1[2][5]

Section 2: Macroscopic and Thermodynamic Properties

The macroscopic properties of a compound dictate its handling, storage, and behavior in various physical states.

Summary of Physical Properties
PropertyValueNotesSource(s)
Appearance White to light yellow crystalline powderVisual inspection at ambient temperature.[6][7]
Melting Point 92-95 °C (lit.)Predominantly cited range.[2][4][8]
90.0-97.0 °CBroader range from a supplier.[5]
Boiling Point 340.1 ± 32.0 °CPredicted value.[4]
Density 1.684 ± 0.06 g/cm³Predicted value.[4]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform)Empirically determined.[9]
Flash Point 159.5 °CPredicted value.[4]
Vapor Pressure 8.81E-05 mmHg at 25°CPredicted value.[4]
Expert Insights on Physical Properties
  • Appearance and State: At room temperature, this compound is a stable crystalline solid.[7] The color, ranging from pure white to off-white or light yellow, can be an initial indicator of purity.[7] Significant deviation towards yellow or brown may suggest the presence of impurities or degradation products, often from oxidation or light exposure.

  • Melting Point Analysis: The melting point is a critical parameter for assessing purity. The literature predominantly reports a melting point in the 92-95 °C range.[2][4][8] A broad melting range, such as the 90-97 °C reported by some suppliers, often indicates the presence of impurities which disrupt the crystal lattice and cause melting to occur over a wider temperature span.[5] It is crucial for researchers to record the melting range of their sample as a preliminary purity check.

  • Boiling Point and Thermal Stability: The high predicted boiling point suggests low volatility under standard laboratory conditions, which simplifies handling by minimizing inhalation risks.[4] This thermal stability is advantageous for reactions requiring elevated temperatures, although vacuum distillation would be necessary to prevent decomposition if purification by this method were required.

Section 3: Spectroscopic and Analytical Profile

Spectroscopic data provides an atomic-level fingerprint of the molecule, confirming its structure and substitution pattern. The following data is based on a published analysis in CDCl₃.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) Data Interpretation [9]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
8.45Doublet (d)1H2.1Ar-H (C2-H)Deshielded by adjacent iodine and ortho to the ester group.
8.01Doublet of Doublets (dd)1H8.6, 2.1Ar-H (C6-H)Ortho-coupled to C5-H and meta-coupled to C2-H.
6.82Doublet (d)1H8.6Ar-H (C5-H)Shielded by the methoxy group and ortho-coupled to C6-H.
3.93Singlet (s)3HN/AAr-O-CH₃ Typical chemical shift for an aryl methoxy group.
3.88Singlet (s)3HN/AO=C-O-CH₃ Typical chemical shift for a methyl ester group.

¹³C NMR (100.6 MHz, CDCl₃) Data Interpretation [9]

Chemical Shift (δ) ppmAssignmentRationale
165.7C =OCarbonyl carbon of the ester group.
161.7C 4-OCH₃Aromatic carbon directly attached to the electron-donating methoxy group.
141.1C 2Aromatic carbon deshielded by ortho-iodine.
131.8C 6Aromatic carbon deshielded by the ester group.
124.4C 1Quaternary aromatic carbon attached to the ester.
110.1C 5Shielded aromatic carbon ortho to the methoxy group.
85.4C 3-IAromatic carbon directly attached to iodine, showing a characteristic upfield shift.
56.7Ar-O-C H₃Carbon of the aryl methoxy group.
52.3O=C-O-C H₃Carbon of the methyl ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): A peak is expected at m/z ≈ 292, corresponding to the molecular weight of the compound.[9]

  • Key Fragment: A prominent fragment is observed at m/z ≈ 261, which corresponds to the loss of a methoxy radical (•OCH₃) from the ester group ([M - OMe]⁺).[9] This is a characteristic fragmentation pattern for methyl benzoates.

Section 4: Experimental Workflows for Property Verification

To ensure the identity and purity of a research sample, the following streamlined workflow is recommended. This process represents a self-validating system, where each step confirms the findings of the previous one.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-iodo-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to confirm molecular structure and purity, underpinned by the fundamental principles of each analytical technique.

Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture of a compound. For a molecule like this compound, with its distinct arrangement of substituents on an aromatic ring, a multi-technique approach involving NMR, IR, and MS is essential for complete characterization. This guide will walk through the acquisition and interpretation of each of these spectral datasets, providing the rationale behind the observed signals and their significance in verifying the target structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise electronic environment and connectivity of each proton and carbon atom can be determined.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm serve as internal references.

  • Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent signals.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.45d1H2.1H-2
8.01dd1H8.6, 2.1H-6
6.82d1H8.6H-5
3.93s3H-OCH₃ (ester)
3.88s3H-OCH₃ (methoxy)

Data sourced from The Royal Society of Chemistry.[5]

Expert Analysis:

  • The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring.

  • The signal at 8.45 ppm is a doublet, integrating to one proton. Its downfield shift is attributed to the deshielding effect of the adjacent ester group and the iodine atom. The small coupling constant (2.1 Hz) indicates meta-coupling to H-6. This signal is assigned to H-2 .

  • The signal at 8.01 ppm appears as a doublet of doublets, also integrating to one proton. It is coupled to both H-5 (ortho-coupling, J = 8.6 Hz) and H-2 (meta-coupling, J = 2.1 Hz), confirming its position adjacent to an unsubstituted carbon. This signal is assigned to H-6 .

  • The upfield aromatic signal at 6.82 ppm is a doublet with a larger coupling constant of 8.6 Hz, characteristic of ortho-coupling to H-6. The significant shielding (upfield shift) is due to the strong electron-donating effect of the adjacent methoxy group. This signal is assigned to H-5 .

  • The two sharp singlets at 3.93 ppm and 3.88 ppm , each integrating to three protons, are characteristic of the methyl groups of the ester and the methoxy substituent, respectively.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Chemical Shift (δ) ppmAssignment
165.7C=O (ester)
161.7C-4
141.1C-2
131.8C-6
124.4C-1
110.1C-5
85.4C-3
56.7OCH₃ (methoxy)
52.3OCH₃ (ester)

Data sourced from The Royal Society of Chemistry.[5]

Expert Analysis:

  • The signal at 165.7 ppm is in the characteristic range for a carbonyl carbon of an ester.

  • The aromatic region shows six distinct signals, confirming the asymmetry of the substitution pattern.

  • The signal at 161.7 ppm is significantly downfield, consistent with an aromatic carbon attached to a highly electronegative oxygen atom (the methoxy group), and is assigned to C-4 .

  • The signal at 85.4 ppm is unusually upfield for an aromatic carbon. This is a classic example of the "heavy atom effect," where the large iodine atom induces a significant upfield shift in the signal of the carbon to which it is attached. This confidently assigns the signal to C-3 .

  • The remaining aromatic carbons (C-1, C-2, C-5, C-6 ) can be assigned based on their expected chemical environments and by comparison with predicted spectra, though unambiguous assignment often requires more advanced 2D NMR techniques.

  • The two signals in the upfield region at 56.7 ppm and 52.3 ppm correspond to the two methyl carbons of the methoxy and ester groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (typically with a diamond or germanium crystal) is used.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is pressed down to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

While a specific experimental spectrum is not provided in the search results, the characteristic IR absorptions for this compound can be predicted based on its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2950, 2850C-H stretch-CH₃ (methyl)
~1725C=O stretchAromatic Ester
~1600, 1500C=C stretchAromatic ring
~1280C-O stretchEster (asymmetric)
~1100C-O stretchEster (symmetric)
~1250C-O-C stretchAryl ether

Expert Analysis:

  • C=O Stretch: The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl (C=O) stretch of the aromatic ester, typically found around 1715-1730 cm⁻¹.[8] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.

  • C-O Stretches: Aromatic esters exhibit two characteristic C-O stretching bands.[8] One strong, asymmetric stretch is expected around 1280 cm⁻¹, and another for the symmetric stretch is anticipated around 1100 cm⁻¹. The aryl ether linkage (Ar-O-CH₃) will also contribute a strong C-O stretching band, likely around 1250 cm⁻¹.

  • Aromatic Region: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: The methyl groups of the ester and methoxy functions will show C-H stretching absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC-MS system is used, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Gas Chromatography:

    • A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.

    • The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms).

    • The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is typically used, which fragments the molecule in a reproducible manner.

    • The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectrometry Data and Interpretation

The mass spectrum provides crucial information for confirming the identity of this compound.

m/zRelative Intensity (%)Assignment
292.1588[M]⁺ (Molecular Ion)
261.10100[M - OCH₃]⁺

Data sourced from The Royal Society of Chemistry.[5]

G M [M]⁺ m/z = 292 M_minus_OCH3 [M - OCH₃]⁺ m/z = 261 M->M_minus_OCH3 - •OCH₃

Caption: Primary fragmentation pathway for this compound in EI-MS.

Expert Analysis:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 292 corresponds to the molecular weight of this compound (C₉H₉IO₃), confirming its elemental composition.[10][11] The relatively high intensity of the molecular ion peak is characteristic of aromatic compounds, which are stabilized by the delocalized π-system.[10][11]

  • Base Peak and Fragmentation: The most intense peak in the spectrum (the base peak) is observed at m/z 261 . This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a very common and favorable fragmentation pathway for methyl esters, as it results in a stable acylium ion. The stability of this fragment explains its high abundance.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, with key features like the heavy atom effect of iodine providing definitive positional information. IR spectroscopy confirms the presence of the essential ester and ether functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This integrated spectroscopic approach exemplifies the rigorous standards required for structural verification in chemical research and development.

References

Reactivity and stability of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-iodo-4-methoxybenzoate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its well-defined reactivity and respectable stability. This guide provides an in-depth analysis of its chemical properties, synthesis, and performance in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in the creation of complex molecules for pharmaceutical and material science applications.[1]

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid at room temperature.[2] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester on a benzene ring, along with a highly reactive iodine atom, makes it an excellent substrate for a variety of chemical transformations.

Core Properties

The fundamental physicochemical data for this compound are summarized below, providing a baseline for its handling and application in synthesis.

PropertyValueReference(s)
CAS Number 35387-93-0[2][3]
Molecular Formula C₉H₉IO₃[2][3]
Molecular Weight 292.07 g/mol [2][3]
Appearance White crystalline powder/solid[2][4]
Melting Point 90-97 °C[2][4][5][6]
Boiling Point ~340.1 °C (Predicted)[2][7]
Density ~1.684 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; very slightly soluble in water.[2][8]
Synthesis Pathway

The most common and efficient synthesis of this compound involves the O-methylation of its phenolic precursor, Methyl 3-iodo-4-hydroxybenzoate. This reaction proceeds via a standard Williamson ether synthesis mechanism.

G cluster_synthesis Synthesis Workflow start Methyl 3-iodo-4-hydroxybenzoate reagents Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) DMF, 60°C start->reagents Reactants product This compound reagents->product Williamson Ether Synthesis workup Aqueous Workup Extraction (EtOAc) Recrystallization product->workup Purification final_product Purified Product workup->final_product

Caption: Synthesis workflow for this compound.

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide. Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like DMF, and it is easily removed during aqueous workup.

  • Methylating Agent (CH₃I): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves the starting material and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive.

  • Temperature (60°C): Moderate heating accelerates the reaction rate to completion within a reasonable timeframe (approx. 2 hours) without promoting significant side reactions.[3]

  • Dissolve Methyl 3-iodo-4-hydroxybenzoate (1.0 equiv.) in N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, approx. 1.3 equiv.) to the solution.

  • Add methyl iodide (CH₃I, approx. 1.5 equiv.) to the mixture.

  • Heat the resulting mixture to 60°C and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic phases, wash with water and then with saturated brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to yield pure this compound.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond. The C(sp²)-I bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron species. This compound is an excellent substrate for this transformation, even with sterically hindered coupling partners.[9]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal from activated boronate pd_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_biaryl base_act Ar'-B(OR)₂ + Base activated_boronate [Ar'-B(OR)₂(Base)]⁻ base_act->activated_boronate activated_boronate->transmetal reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

  • Catalyst System (Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): Tetrakis(triphenylphosphine)palladium(0) is a common pre-catalyst that provides the active Pd(0) species directly. Alternatively, a Pd(II) source like palladium acetate can be used with a phosphine ligand, which is reduced in situ. The choice of ligand is crucial, especially for challenging substrates, to stabilize the palladium center and promote reductive elimination.[10]

  • Base (Na₂CO₃, K₃PO₄, NaOPh): The base is essential for activating the boronic acid/ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] For sterically hindered couplings, stronger, non-aqueous bases like sodium phenoxide have proven effective.[9]

  • Solvent: A mixture of an organic solvent (e.g., toluene, benzene, dioxane) and an aqueous phase for the base is common. Anhydrous conditions can also be employed with specific bases.

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Add the base (e.g., anhydrous sodium phenoxide, ~2.0 equiv.).

  • Add the anhydrous solvent (e.g., benzene or toluene).

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water or a mild acid (e.g., 1M HCl) to remove the base and boron byproducts.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the biaryl product.[9]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds.[11] The reaction is co-catalyzed by palladium and copper(I).[12]

G cluster_sonogashira Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Regenerates Catalyst product Ar-C≡CR (Product) pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR + Base alkyne->cu_acetylide Cu(I) salt

Caption: Simplified catalytic cycles for the Sonogashira coupling.

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is required.

  • Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to react with the terminal alkyne (after deprotonation by the base) to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Ar-Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[12]

  • Base (Amine Base, e.g., Et₃N, Piperidine): The base serves two purposes: it deprotonates the terminal alkyne to make it nucleophilic, and it acts as the solvent or co-solvent.

  • Side Reactions: The primary side reaction is the copper-mediated oxidative homo-coupling of the alkyne (Glaser coupling).[13] To mitigate this, the reaction must be run under strictly anaerobic conditions. Copper-free protocols have also been developed, though they may require different ligands or conditions.[13][14]

  • To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas multiple times to ensure anaerobic conditions.

  • Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF/amine).

  • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-75°C) until completion.[15]

  • Upon completion, filter the reaction mixture through celite to remove catalyst residues and salts.

  • Concentrate the filtrate and purify by column chromatography to isolate the coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] The reaction couples an aryl halide with a primary or secondary amine.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) amine_complex [Ar-Pd(II)(NR₂H)L]⁺I⁻ pd_complex->amine_complex amido_complex Ar-Pd(II)(NR₂)L amine_complex->amido_complex Deprotonation amido_complex->pd0 Regenerates Catalyst product Ar-NR₂ (Product) amido_complex->product Reductive Elimination amine HNR₂ amine->amine_complex base Base base->amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required.[17] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive palladium complexes.[18]

  • Base (NaOt-Bu, K₂CO₃, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide is a common choice.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the base remains active and to prevent unwanted side reactions.[17]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) for 4-24 hours.[17]

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate and purify the product via column chromatography.

Stability and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound.

Chemical and Physical Stability
  • Hydrolytic Stability: The methyl ester group is relatively stable under neutral conditions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.[19][20] Studies on homologous esters show that methyl esters possess greater metabolic and plasma stability compared to ethyl or larger esters, which is a key consideration in drug development.[21]

  • Thermal Stability: The compound is a solid with a high boiling point, indicating good thermal stability under typical laboratory conditions.[22] Thermodynamic studies on the closely related methyl p-methoxybenzoate confirm its stability.[23][24]

  • Photostability: Aryl iodides can be sensitive to light. Prolonged exposure to UV light can cause decomposition, leading to the release of free iodine and discoloration of the material.[25] This is a common characteristic of iodinated organic compounds.

Recommended Storage and Handling

To ensure long-term viability, the following storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is a stable solid with a high melting point.[7]
Atmosphere Sealed in dry conditionsProtects from moisture, which could slowly hydrolyze the ester or interact with the aryl iodide functionality.[7]
Light Keep in a dark place (amber vial)Prevents potential photodecomposition common to aryl iodides.[7][26]
Container Tightly sealed containerPrevents contamination and exposure to moisture.[26]
Handling Wear suitable protective clothing, gloves, and eye/face protection. Do not breathe dust.The compound is classified as an irritant to the eyes, respiratory system, and skin.[2]

Conclusion

This compound stands out as a robust and versatile chemical intermediate. Its high reactivity, centered on the C-I bond, makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex C-C and C-N bonds. This reactivity, combined with its solid-state stability under proper storage conditions, solidifies its role as a valuable building block for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its reactivity profile and the causal factors driving reaction outcomes is paramount to fully exploiting its synthetic potential.

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone of its potential therapeutic efficacy and developability. It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its journey from the laboratory to clinical application. This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-iodo-4-methoxybenzoate, a key intermediate in organic synthesis.[1] While qualitative data suggests its solubility in various organic solvents, this document is designed to empower researchers with the methodologies to determine its quantitative solubility, a critical parameter for any drug discovery and development program.

Physicochemical Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₉IO₃[2][3]
Molecular Weight 292.07 g/mol [2][3]
Appearance White to off-white solid/crystal[1][4]
Melting Point 92-95 °C[1]
Boiling Point (Predicted) 340.1 ± 32.0 °C[1]
logP (Predicted) 2.4[5]
Storage Conditions Keep in a dark place, sealed in dry, room temperature. Light sensitive.[1]

The predicted octanol-water partition coefficient (logP) of 2.4 suggests that this compound is a lipophilic compound, which is consistent with its observed solubility in organic solvents.

Qualitative Solubility Profile

Initial assessments indicate that this compound is soluble in a range of common organic solvents. This qualitative understanding serves as a preliminary guide for solvent selection in synthesis and initial formulation studies.

Known Solvents:

  • Ethanol[1]

  • Methyl ether[1]

  • Chloroform[1]

  • Dimethyl Sulfoxide (DMSO)[6]

Experimental Determination of Solubility: A Practical Guide

Given the absence of publicly available quantitative solubility data, this section provides detailed, field-proven protocols for its determination. These methods are designed to be robust and reproducible, providing the trustworthy data required for critical decision-making in research and development.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a compound in a solvent at equilibrium.[7][8]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 24-72h) in a shaker prep2->equil sep1 Allow to stand for undissolved solid to sediment equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through a 0.22 µm syringe filter sep2->sep3 analysis Determine concentration using a validated analytical method (e.g., HPLC, UV-Vis) sep3->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents). The presence of undissolved solid is crucial for achieving equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker.

    • Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to permit the sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any remaining microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

High-Throughput Kinetic Solubility Assessment using Nephelometry

For earlier stages of drug discovery where rapid screening of a larger number of compounds or solvent conditions is necessary, kinetic solubility determination by nephelometry is a valuable tool.[9][10] This method measures the light scattering caused by the precipitation of a compound from a solution.

Nephelometry_Workflow cluster_prep Preparation cluster_addition Precipitation Induction cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare a high-concentration stock solution in DMSO prep2 Prepare serial dilutions in a microplate prep1->prep2 add Add aqueous buffer to each well of the microplate prep2->add measure Measure light scattering (nephelometry) at specific time points add->measure analysis Plot turbidity vs. concentration and determine the precipitation point measure->analysis

Caption: Workflow for Kinetic Solubility by Nephelometry.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • To each well of the microplate, add a specific volume of the aqueous buffer of interest (e.g., PBS pH 7.4). This will induce the precipitation of the compound if its solubility is exceeded.

  • Nephelometric Measurement:

    • Immediately after the addition of the buffer, and at specified time points thereafter, measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Plot the measured turbidity (light scattering units) against the concentration of this compound.

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these is crucial for accurate and reproducible measurements and for formulation development.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

  • pH of the Medium: While this compound does not have readily ionizable groups, the pH of the aqueous medium can still be a relevant factor, especially if there is any potential for hydrolysis of the ester group over time, which would be pH-dependent. For this reason, buffered solutions are recommended for aqueous solubility determination.

  • Polymorphism: The crystalline form of the solid material can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of the material being used for solubility studies.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample of this compound is essential for obtaining accurate solubility data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known solubility characteristics of this compound and, more importantly, has equipped researchers with robust, validated protocols for its quantitative determination. By following the detailed methodologies for the shake-flask and nephelometry assays, scientists in drug discovery and development can generate the high-quality solubility data necessary to advance their research. Future work should focus on the systematic determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and buffer systems, and at different temperatures, to build a comprehensive and publicly available quantitative solubility profile.

References

Starting materials for synthesizing Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-4-methoxybenzoate: Starting Materials and Strategic Execution

Introduction

This compound is a key substituted aromatic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its structure, featuring an iodinated benzene ring with methoxy and methyl ester functionalities, provides multiple reaction sites for further chemical transformations such as cross-coupling reactions. The strategic placement of the iodine atom ortho to the methoxy group and meta to the ester makes it a valuable intermediate for constructing pharmacologically active agents and other high-value chemical entities.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes. We will delve into detailed, field-proven protocols, compare the strategic advantages of each approach, and provide the necessary mechanistic insights to empower researchers to make informed decisions for their specific applications.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical disconnection points, leading to readily available and cost-effective starting materials. The primary disconnections involve the ester, the methoxy ether, and the carbon-iodine bond, suggesting three main synthetic strategies.

G cluster_0 Retrosynthetic Pathways TM This compound R1 3-Iodo-4-methoxybenzoic Acid TM->R1 C(O)-O Bond (Esterification) R2 Methyl 4-methoxybenzoate TM->R2 Ar-I Bond (Iodination) R3 Methyl 3-iodo-4-hydroxybenzoate TM->R3 Ar-O Bond (Methylation) SM2 4-Methoxybenzoic Acid (p-Anisic Acid) R2->SM2 C(O)-O Bond (Esterification)

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 4-Methoxybenzoic Acid (p-Anisic Acid)

This is arguably the most common and economically viable route, commencing from the inexpensive and widely available starting material, 4-methoxybenzoic acid.[4][5][6] The strategy involves a two-step process: Fischer esterification followed by regioselective electrophilic iodination.

Causality Behind Experimental Choices

The methoxy group (-OCH₃) on the benzene ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. In the iodination of methyl 4-methoxybenzoate, these directing effects are synergistic. The powerful ortho-directing influence of the methoxy group guides the incoming electrophile (I⁺) to the position adjacent to it, which is conveniently meta to the ester group, leading to the desired 3-iodo product with high regioselectivity.

G SM 4-Methoxybenzoic Acid INT Methyl 4-methoxybenzoate SM->INT Step 1: Esterification Reagents: CH3OH, H2SO4 (cat.) PROD This compound INT->PROD Step 2: Iodination Reagents: NIS, TFA (cat.)

Caption: Workflow for synthesis from 4-Methoxybenzoic Acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxybenzoate (Fischer Esterification)

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid (30.4 g, 0.2 mol) and methanol (200 mL).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the bulk of the methanol under reduced pressure. Add 150 mL of cold water to the residue and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Step 2: Synthesis of this compound (Electrophilic Iodination)

  • Setup: In a 250 mL round-bottom flask protected from light, dissolve methyl 4-methoxybenzoate (16.6 g, 0.1 mol) in acetonitrile (100 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (24.7 g, 0.11 mol) to the solution.[7]

  • Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA) (0.8 mL, 0.01 mol) to the mixture.[7][8]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Data Summary
StepStarting MaterialKey ReagentsTypical YieldPurity
14-Methoxybenzoic AcidMethanol, H₂SO₄>95%>98% (by NMR)
2Methyl 4-methoxybenzoateNIS, TFA85-95%>99% (post-purification)

Route 2: Synthesis from 3-Iodo-4-methoxybenzoic Acid

This approach is more direct if the iodinated carboxylic acid is available as a starting material. It simplifies the synthesis to a single esterification step, thereby avoiding the challenges associated with handling electrophilic iodinating agents and ensuring perfect regiochemistry.

Causality Behind Experimental Choices

This route is predicated on the availability of the pre-iodinated starting material. The core transformation is a standard Fischer esterification. The reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent. An acid catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

G SM 3-Iodo-4-methoxybenzoic Acid PROD This compound SM->PROD Esterification Reagents: CH3OH, H2SO4 (cat.)

Caption: Workflow for synthesis from 3-Iodo-4-methoxybenzoic Acid.

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, suspend 3-iodo-4-methoxybenzoic acid (27.8 g, 0.1 mol) in methanol (150 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the stirring mixture.

  • Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Step 1 of Route 1.

Data Summary
StepStarting MaterialKey ReagentsTypical YieldPurity
13-Iodo-4-methoxybenzoic AcidMethanol, H₂SO₄>95%>99% (post-purification)

Route 3: Synthesis from Methyl 3-iodo-4-hydroxybenzoate

This pathway is highly efficient if the phenolic precursor is accessible. The key transformation is a Williamson ether synthesis, a robust and high-yielding reaction to form the methoxy group.[9]

Causality Behind Experimental Choices

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. A strong base (e.g., potassium carbonate) is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[9] This phenoxide then attacks an electrophilic methyl source, such as iodomethane, to form the ether. D-M-F is an excellent polar aprotic solvent for this reaction as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive.

G SM Methyl 3-iodo-4-hydroxybenzoate PROD This compound SM->PROD Methylation Reagents: K2CO3, CH3I, DMF

References

An In-Depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) has emerged as a highly valuable and versatile building block.[1][2] Its utility stems from a synthetically powerful combination of functional groups: an electron-rich methoxy-substituted benzene ring, a methyl ester that can be further manipulated, and a strategically placed iodine atom. This iodine is not merely a placeholder; it is the key that unlocks a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.[1][3]

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and application in the development of complex, high-value molecules. The content herein is curated for researchers, medicinal chemists, and process development professionals, offering not just protocols but the underlying chemical logic to empower effective application and innovation.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid at room temperature.[2][4] Its key properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 35387-93-0[5][6]
Molecular Formula C₉H₉IO₃[3][5]
Molecular Weight 292.07 g/mol [3][5]
Melting Point 92-95 °C[2][7][8]
Appearance White to light yellow powder/crystal[4]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform[2]
InChI Key GHNGBFHLUOJHKP-UHFFFAOYSA-N[6][7]
Spectroscopic Data Summary

Spectroscopic analysis confirms the structure of this compound. The key spectral features are provided below, serving as a benchmark for reaction monitoring and quality control.

SpectroscopyKey Features & Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Reference(s)
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J=2.1 Hz, 1H, H-2), 8.01 (dd, J=8.6, 2.1 Hz, 1H, H-6), 6.82 (d, J=8.6 Hz, 1H, H-5), 3.93 (s, 3H, -COOCH₃), 3.88 (s, 3H, Ar-OCH₃)[9]
¹³C NMR (100.6 MHz, CDCl₃)δ 165.7 (C=O), 161.7 (C-4), 141.1 (C-2), 131.8 (C-6), 124.4 (C-1), 110.1 (C-5), 85.4 (C-3), 56.7 (Ar-OCH₃), 52.3 (-COOCH₃)[9]
FT-IR (KBr Pellet)~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ester & ether), ~1600 cm⁻¹ (C=C stretch, aromatic), ~2950 cm⁻¹ (C-H stretch, methyl), ~600-500 cm⁻¹ (C-I stretch)[10]

Synthesis of this compound

The synthesis of this key intermediate can be approached from two primary, strategically different directions: late-stage iodination of a pre-functionalized ring or early-stage iodination followed by functional group modification. The choice of route is dictated by starting material availability, cost, and scalability.

Pathway 1: O-Methylation of Methyl 4-hydroxy-3-iodobenzoate

This is a common and high-yielding laboratory-scale synthesis. The causality is straightforward: a standard Williamson ether synthesis is performed on the phenolic hydroxyl group. The presence of the iodine and ester groups is well-tolerated under these mild basic conditions.

G A Methyl 4-hydroxy-3-iodobenzoate B Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) DMF, 60 °C A->B Reagents/Conditions C This compound B->C Product

Caption: Synthetic workflow for O-methylation.

Field-Proven Experimental Protocol

This protocol is adapted from a patented procedure, ensuring its robustness.[5]

  • Reaction Setup: To a solution of Methyl 4-hydroxy-3-iodobenzoate (1.0 eq, e.g., 14.75 mmol, 4.1 g) in N,N-Dimethylformamide (DMF, ~6 mL/g), add potassium carbonate (K₂CO₃, 1.3 eq, e.g., 19.20 mmol, 2.65 g).

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq, e.g., 22.12 mmol, 3.14 g) to the suspension.

  • Reaction Execution: Stir the resulting mixture at 60 °C for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The basicity of K₂CO₃ is sufficient to deprotonate the phenol, which then acts as a nucleophile, attacking the methyl iodide in a classic Sₙ2 reaction. DMF is an ideal polar aprotic solvent for this transformation.

  • Work-up: Cool the mixture to room temperature and add water (~20 mL/g of starting material). Extract the aqueous phase with ethyl acetate (3 x ~10 mL/g).

  • Purification: Combine the organic phases and wash successively with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude product from a suitable solvent system like petroleum ether to yield this compound as a solid (Typical Yield: ~88%).[5]

Pathway 2: Regioselective Electrophilic Iodination

An alternative approach involves the direct iodination of the commercially available methyl 4-methoxybenzoate. The key to this synthesis is controlling the regioselectivity. The methoxy group is a powerful ortho, para-director, while the methyl ester is a meta-director. The C-3 position is ortho to the activating methoxy group and meta to the deactivating ester group, making it the most electronically favorable site for electrophilic attack.

G A Methyl 4-methoxybenzoate B Iodinating Agent (e.g., I2/Oxidant, HIO3) Acidic Conditions A->B Reagents/Conditions C This compound B->C Product

Caption: Synthetic workflow for electrophilic iodination.

Methodology Discussion

While direct iodination with molecular iodine (I₂) is slow, various activated iodine reagents or iodine in the presence of an oxidizing agent can be employed. A system using iodic acid (HIO₃) has been reported for the iodination of deactivated aromatic systems and could be adapted here.[2] The reaction typically proceeds in an acidic medium, such as acetic acid with a sulfuric acid catalyst, which generates a potent electrophilic iodine species in situ.

  • Self-Validating Check: The success of this reaction is validated by the isolation of a single major regioisomer. Spectroscopic analysis (specifically ¹H NMR) is critical to confirm the substitution pattern, expecting to see the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring.[9]

Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is the compound's primary center of reactivity, making it an exceptional substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides allows for milder reaction conditions compared to the corresponding bromides or chlorides, leading to broader functional group tolerance and often higher yields.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[3] this compound is an excellent partner in these reactions, enabling the construction of complex biaryl and substituted aromatic structures.

G pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-OR L2 pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Ar-Pd(II)-Ar' L2 pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Ar-Ar' (Product) pd_complex3->product reagent1 Ar-I (Substrate) reagent1->pd_complex1 reagent2 Base (-OR) reagent2->pd_complex2 reagent3 Ar'-B(OR)2 (Boronic Ester) reagent3->pd_complex3

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki Coupling
  • Inert Atmosphere: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water) and a base (e.g., 2M aqueous Na₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating internal alkynes that are themselves versatile intermediates.[7] This reaction is critical for building rigid molecular scaffolds and is widely used in the synthesis of natural products and active pharmaceutical ingredients (APIs).

G pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_i Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide + H-C≡CR + Base cu_acetylide->pd_complex1 from Cu Cycle cu_acetylide->cu_i reagent1 Ar-I reagent1->pd_complex1 reagent2 H-C≡CR reagent3 Base

Caption: Catalytic cycles for the Sonogashira coupling.

Heck Coupling: Olefin Arylation

The Heck reaction enables the substitution of a hydrogen atom on an alkene with an aryl group, providing a powerful route to substituted styrenes and cinnamates. The high reactivity of this compound makes it an ideal substrate for this transformation, often proceeding under relatively mild, phosphine-free conditions.

Representative Experimental Protocol: Heck Coupling
  • Reaction Setup: Combine this compound (1.0 eq), an alkene (e.g., methyl acrylate, 1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 eq), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile).

  • Execution: Heat the mixture (typically 80-120 °C) with stirring until completion.

  • Work-up and Purification: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate. Partition the residue between water and an organic solvent. Dry and concentrate the organic phase, followed by purification via column chromatography or recrystallization.

Applications in Drug Discovery and Patented Inventions

The true measure of a building block's value is its demonstrated use in synthesizing high-value, functional molecules. This compound and its close analogs are featured as key intermediates in the synthesis of numerous bioactive compounds.

Case Study: A Key Scaffold for Kinase Inhibitors like Ponatinib

While many patented syntheses of the multi-targeted tyrosine kinase inhibitor Ponatinib use the analogous 3-iodo-4-methylbenzoic acid , the underlying synthetic strategy highlights the critical role of the 1-iodo-2-substituted-4-carboxy benzene scaffold.[11][12][13] The core synthesis involves a Sonogashira coupling to install the key ethynyl-imidazo[1,2-b]pyridazine side chain, followed by an amide coupling.

G A 3-Iodo-4-methyl benzoic acid (Analog of Topic) B Sonogashira Coupling with Alkyne Fragment A->B C Coupled Acid Intermediate B->C D Amide Coupling with Aniline Fragment C->D E Ponatinib D->E

Caption: Simplified logic flow in Ponatinib synthesis.

The use of this compound would lead to structurally related compounds, demonstrating the modularity of this synthetic approach for building libraries of potential kinase inhibitors. The methoxy group, compared to the methyl group in the Ponatinib intermediate, can alter the electronic and steric properties, potentially influencing target binding and pharmacokinetic profiles.

Synthesis of Other Bioactive Molecules

Literature and supplier application notes cite the use of this compound in the preparation of a range of compounds with demonstrated biological activity.[7]

  • TNF-α and IL-6 Inhibitors: It serves as a precursor for pyrazolo[3,4-b]pyridines, a class of compounds evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[7]

  • Serotonin Receptor Ligands: The scaffold has been incorporated into the synthesis of 5-HT1B receptor antagonists, which are of interest for treating CNS disorders.[7]

  • Antiviral Agents: The molecule has been used in high-throughput screening efforts to identify inhibitors of viral enzymes, such as the poliovirus RNA-dependent RNA polymerase.[3]

Safety, Handling, and Storage

As a professional-grade chemical, this compound requires proper handling.

  • Safety: The compound is irritating to the eyes, respiratory system, and skin.[2] Avoid breathing dust.

  • PPE: Always use appropriate personal protective equipment, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. A type N95 respirator may be appropriate depending on the scale and handling method.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. It is classified as a combustible solid.[7]

Conclusion

This compound is far more than a simple aromatic compound; it is a strategically designed intermediate that offers chemists a reliable and versatile entry point into complex molecular architectures. Its well-defined physicochemical properties, robust synthetic routes, and, most importantly, its predictable reactivity in powerful cross-coupling reactions make it an indispensable tool. From academic laboratories exploring new synthetic methodologies to industrial settings developing next-generation pharmaceuticals, this building block provides a foundation for innovation and discovery.

References

An In-Depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-iodo-4-methoxybenzoate, with CAS number 35387-93-0, is a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development.[1][2] Its unique molecular architecture, featuring an aromatic ring substituted with iodo, methoxy, and methyl ester functional groups, renders it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and significant applications, with a focus on its utility for researchers and professionals in drug discovery.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3][4] Its fundamental properties are summarized in the table below, providing essential information for its handling and use in experimental settings.

PropertyValueReference
CAS Number 35387-93-0[2][5]
Molecular Formula C9H9IO3[5][6][7][8]
Molecular Weight 292.07 g/mol [2][5][7][9]
Melting Point 92-97 °C[6][7][8][9][10]
Boiling Point 340.1 ± 32.0 °C (Predicted)[7]
Appearance White to light yellow powder/crystal[3][4]
Solubility Soluble in organic solvents like ethanol, methyl ether, and chloroform.[6]
Storage Recommended to be kept in a dark, sealed, and dry place at room temperature.[7]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial-scale needs. The purity levels are typically high, often exceeding 98%, which is crucial for pharmaceutical synthesis. Below is a list of prominent suppliers and their typical offerings.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals 98%5 g, 25 g
Sigma-Aldrich (Aldrich) 98%Varies
TCI Chemicals >98.0% (GC)5 g, 25 g
Chem-Impex VariesInquire for details
Syngenesis Chemscience VariesUp to 1000 MT
AOBChem USA Varies1 g, 5 g, 10 g, 25 g
Matrix Fine Chemicals VariesSmall and large quantities
CymitQuimica 98%Inquire for details
Chinese Manufacturers VariesBulk quantities (e.g., 200 kg drums)

Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the methylation of Methyl 3-iodo-4-hydroxybenzoate. This reaction is a straightforward and high-yielding procedure, making the starting material readily accessible.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Final Product Methyl 3-iodo-4-hydroxybenzoate Methyl 3-iodo-4-hydroxybenzoate Reaction_Vessel Reaction at 60 °C for 2 hours Methyl 3-iodo-4-hydroxybenzoate->Reaction_Vessel Potassium carbonate Potassium carbonate Potassium carbonate->Reaction_Vessel Methyl iodide Methyl iodide Methyl iodide->Reaction_Vessel DMF (solvent) DMF (solvent) DMF (solvent)->Reaction_Vessel Workup Aqueous Workup and Extraction Reaction_Vessel->Workup Cooling and quenching Drying Drying over Na2SO4 Workup->Drying Organic phase Purification Recrystallization from Petroleum Ether Drying->Purification Solvent removal Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from a literature procedure and provides a reliable method for the synthesis of this compound.[5]

Materials:

  • Methyl 3-iodo-4-hydroxybenzoate

  • Potassium carbonate (K2CO3)

  • Methyl iodide (CH3I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Methyl 3-iodo-4-hydroxybenzoate (e.g., 4.1 g, 14.75 mmol) in DMF (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add potassium carbonate (2.65 g, 19.20 mmol) and methyl iodide (3.14 g, 22.12 mmol).

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (80 mL) to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash successively with water (2 x 30 mL) and saturated brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to yield pure this compound as a solid. The reported yield for this procedure is approximately 88.4%.[5]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates various cross-coupling reactions.[1]

Key Applications
  • Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] A notable example is its use in the synthesis of Ponatinib, a tyrosine kinase inhibitor for treating certain types of leukemia.[11]

  • Organic Synthesis: It serves as a versatile precursor for introducing the 3-iodo-4-methoxybenzoyl moiety into more complex molecules. The iodo group is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[11][12]

  • Medicinal Chemistry: Its derivatives are explored for their potential as selective inhibitors of various biological targets.[11] For instance, it has been used in the preparation of pyrazolo[3,4-b]pyridines as inhibitors of TNF-alpha and IL-6.[9]

Representative Reaction: Suzuki Coupling

The iodine atom in this compound makes it an ideal substrate for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds.

Suzuki_Coupling Methyl_3-iodo-4-methoxybenzoate This compound Product Coupled Product Methyl_3-iodo-4-methoxybenzoate->Product Boronic_Acid Aryl/Vinyl Boronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Generalized Suzuki coupling reaction with this compound.

This reactivity allows for the straightforward synthesis of biphenyl derivatives and other complex scaffolds that are common in pharmacologically active molecules.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area and avoid dust formation.[13]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6][13]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water and seek medical advice.[6]

    • Skin: Wash off with soap and plenty of water.[13]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15]

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its well-defined physicochemical properties and straightforward synthesis make it a valuable tool for chemists. The reactivity of its iodo substituent in cross-coupling reactions allows for the efficient construction of complex molecular frameworks, solidifying its importance in the development of novel therapeutics and other advanced materials.

References

An In-Depth Technical Guide to the Safe Handling of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0). This guide moves beyond a simple recitation of procedural steps to explain the scientific rationale behind each recommendation, fostering a culture of safety and informed risk assessment in the laboratory.

Section 1: Understanding the Compound - A Profile of this compound

This compound is an aromatic iodide, a class of compounds recognized for their utility as intermediates in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond's reactivity is advantageous.[1][2] Its application in drug research and the synthesis of biologically active compounds necessitates a thorough understanding of its properties.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing experimental setups and for anticipating the compound's behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 35387-93-0[3]
Molecular Formula C₉H₉IO₃[3]
Molecular Weight 292.07 g/mol [4][5]
Appearance White to off-white or light yellow solid/powder/crystal[3]
Melting Point 92-97 °C[3][4]
Solubility Soluble in organic solvents such as ethanol, methyl ether, and chloroform.[3]
Sensitivity Light sensitive.[3]
Reactivity and Stability Profile

The stability of this compound is a key consideration for its safe storage and handling. The compound is generally stable under recommended storage conditions. However, its classification as "light sensitive" is a critical piece of information, suggesting that exposure to light could lead to degradation or unwanted reactions.[3] Aromatic iodides can be more reactive than their bromine or chlorine counterparts, a factor that makes them valuable in synthesis but also requires careful consideration of reaction conditions to avoid unwanted side reactions.[1]

Section 2: Hazard Identification and Risk Assessment

A critical aspect of working with any chemical is a thorough understanding of its potential hazards. It is noteworthy that the toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data necessitates a cautious approach, treating the compound with a higher degree of care than its formally classified hazards might suggest.

GHS Classification: A Tale of Contradiction

There is conflicting information in commercially available Safety Data Sheets (SDS) regarding the GHS classification of this compound.

  • Source 1 (e.g., MilliporeSigma): States the substance is "Not a hazardous substance or mixture" under the OSHA Hazard Communication Standard (29 CFR 1910.1200).

  • Source 2 (e.g., ChemicalBook, ChemBK): Classifies the compound as an irritant (Xi) with risk phrases R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[3][6]

Expert Insight: This discrepancy is not uncommon for research chemicals with limited toxicological data. In such cases, the principle of precaution dictates that the more stringent classification should be adopted until more definitive data is available. Therefore, it is prudent to handle this compound as an irritant.

Risk Assessment Workflow

Before commencing any work with this compound, a thorough risk assessment is mandatory. The following diagram outlines a logical workflow for this process.

cluster_0 Risk Assessment Workflow for this compound Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Consider conflicting data Assume irritant properties Control Measures Control Measures Assess Risks->Control Measures Determine PPE, ventilation, and storage needs Review & Refine Review & Refine Control Measures->Review & Refine Monitor effectiveness and adapt as needed

Caption: A workflow for assessing the risks associated with handling this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for irritation and the lack of comprehensive toxicological data, a conservative approach to handling and PPE is warranted.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is the preferred engineering control to minimize inhalation of any dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[6]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat should be worn.[6]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if handling large quantities or if there is a risk of generating significant amounts of dust in an area with inadequate ventilation, a NIOSH-approved N95 (US) or P1 (EU) dust mask should be considered.

Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Section 4: Storage and Disposal

Proper storage is essential to maintain the integrity of the compound and to ensure safety.

Storage Conditions
  • Keep the container tightly closed in a dry and well-ventilated place.

  • Light Sensitivity: Store in a dark place to protect from light.[3] An amber glass bottle is a suitable container.

  • Temperature: Store at room temperature.[3]

Disposal
  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

  • Do not allow the chemical to enter drains, as its environmental impact is unknown.[6]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.

  • Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3]

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the case of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if there is a risk of ignition, although the fire hazard is low.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May produce toxic gases upon combustion.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.

The following decision tree provides a guide for responding to emergencies involving this compound.

cluster_1 Emergency Response Decision Tree Emergency Event Emergency Event Spill Spill Emergency Event->Spill Exposure Exposure Emergency Event->Exposure Fire Fire Emergency Event->Fire Clean-up Protocol Clean-up Protocol Spill->Clean-up Protocol Inhalation Inhalation Exposure->Inhalation Skin/Eye Contact Skin/Eye Contact Exposure->Skin/Eye Contact Ingestion Ingestion Exposure->Ingestion Extinguish & Evacuate Extinguish & Evacuate Fire->Extinguish & Evacuate First Aid First Aid Inhalation->First Aid Skin/Eye Contact->First Aid Ingestion->First Aid

Caption: A decision tree for emergency response procedures.

References

Methodological & Application

Application Notes & Protocols: The Versatility of Methyl 3-iodo-4-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Valuable Building Block for Modern Synthesis

Methyl 3-iodo-4-methoxybenzoate is a highly functionalized aromatic compound that serves as a versatile and strategic building block in synthetic organic chemistry. Its structure incorporates three key features that make it particularly valuable for constructing complex molecular architectures:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides in the cornerstone step of palladium-catalyzed cross-coupling: oxidative addition. This high reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the corresponding bromides or chlorides.[1][2]

  • Electron-Donating Methoxy Group: The methoxy group (-OCH₃) at the C4 position renders the aromatic ring electron-rich, influencing its reactivity and providing a handle for further synthetic modifications.

  • Methyl Ester Group: The ester moiety at the C1 position is a common precursor for a wide range of functional groups, including carboxylic acids, amides, and alcohols, making it a critical anchor point for derivatization in drug discovery and materials science.

This unique combination of features makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This guide provides an in-depth exploration of its application in four seminal cross-coupling reactions: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.

General Experimental Workflow

Successful cross-coupling reactions hinge on the rigorous exclusion of oxygen, which can oxidatively deactivate the active Pd(0) catalyst. The following workflow represents a standard laboratory setup for performing the protocols described in this guide.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add solids (Aryl Iodide, Coupling Partner, Base, Catalyst, Ligand) to a dry Schlenk flask. prep2 2. Seal flask and purge with inert gas (e.g., Argon) via 'evacuate-backfill' cycles (3x). prep1->prep2 Secure reac1 3. Add degassed solvent(s) via syringe. prep2->reac1 Under positive pressure reac2 4. Heat to desired temperature with vigorous stirring. reac1->reac2 Initiate reac3 5. Monitor progress via TLC or GC-MS. reac2->reac3 Periodically work1 6. Cool to RT. Quench reaction (e.g., with H₂O or sat. NH₄Cl). reac3->work1 Upon completion work2 7. Perform liquid-liquid extraction with an organic solvent. work1->work2 work3 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. work2->work3 work4 9. Purify crude product via flash column chromatography. work3->work4 G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Ar-I oa_label trans_complex Ar-Pd(II)L₂-R' oa_complex->trans_complex R'-B(OR)₂ (Base) trans_label trans_complex->pd0 Ar-R' re_label G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Ar-I oa_label ins_complex R-CH₂-CH(Ar)-Pd(II)L₂-I oa_complex->ins_complex Alkene (R-CH=CH₂) ins_label hydride_complex H-Pd(II)L₂-I ins_complex->hydride_complex Product (Ar-CH=CH-R) elim_label hydride_complex->pd0 Base regen_label G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Ar-I trans_complex Ar-Pd(II)L₂-C≡CR' oa_complex->trans_complex Transmetalation trans_complex->pd0 Ar-C≡CR' cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide R'-C≡CH (Base) cu_acetylide->oa_complex G pd0 Pd(0)L oa_complex Ar-Pd(II)L-I pd0->oa_complex Ar-I oa_label amido_complex Ar-Pd(II)L-NR'R'' oa_complex->amido_complex HNR'R'' (Base) amine_label amido_complex->pd0 Ar-NR'R'' re_label

References

Application Note: A Practical Guide to Sonogashira Coupling with Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the C(sp²)–C(sp) Bond

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules.[1][3] Its applications are vast, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2]

The reaction's utility stems from its mild conditions—often proceeding at room temperature with a gentle base—which allows for broad functional group tolerance.[1][2] This makes it an ideal tool for late-stage functionalization in complex syntheses, a critical step in drug development and discovery.[3] This guide provides a detailed experimental procedure for the Sonogashira coupling of Methyl 3-iodo-4-methoxybenzoate, a common building block in medicinal chemistry, with a representative terminal alkyne.[4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and explain the critical reasoning behind each experimental choice.

The Catalytic Symphony: Unraveling the Sonogashira Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a cooperative copper cycle. While copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classical Pd/Cu system remains highly effective and widely used.[1]

  • The Palladium Cycle: This is the main engine of the cross-coupling.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, forming a Pd(II) complex. The reactivity of the halide is crucial, with the order being I > Br > Cl.[5][6]

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the iodide.

    • Reductive Elimination: This final, irreversible step forms the new C-C bond, yielding the desired arylalkyne product and regenerating the catalytically active Pd(0) species.[5][6]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • Acetylide Formation: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base.[1]

    • Deprotonation: The base deprotonates the alkyne, facilitating the formation of the key copper(I) acetylide intermediate, which is then poised to enter the palladium cycle.[1][5]

The entire process must be conducted under an inert atmosphere to prevent oxygen from inducing the undesired homocoupling of the alkyne, a reaction also catalyzed by the copper salt.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR (Coupled Product) reductive_elimination->product cu_catalyst CuI alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation base_step Base (e.g., Et₃N) Deprotonation base_step->alkyne_activation base_hx Base-H⁺ I⁻ base_step->base_hx aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition alkyne H-C≡CR (Terminal Alkyne) alkyne->alkyne_activation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol details the coupling of this compound with phenylacetylene as a model reaction. The principles and steps can be adapted for other terminal alkynes.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)EquivalentsNotes
This compound35387-93-0292.071.01.0The electrophilic partner.[7][8]
Phenylacetylene536-74-3102.141.21.2The nucleophilic partner. A slight excess ensures complete consumption of the iodide.
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.900.030.03 (3 mol%)A common, air-stable Pd(II) precatalyst.[1][3]
Copper(I) Iodide (CuI)7681-65-4190.450.050.05 (5 mol%)The co-catalyst for alkyne activation.[1][3]
Triethylamine (Et₃N)121-44-8101.193.03.0Acts as both the base and a solvent.[1][9]
Tetrahydrofuran (THF), Anhydrous109-99-972.11~5 mL-Anhydrous solvent is crucial for reproducibility.
Equipment
  • Oven-dried round-bottom flask (25 mL or 50 mL) with a magnetic stir bar

  • Septa and needles

  • Schlenk line or balloon setup for inert gas (Argon or Nitrogen)

  • Syringes for liquid transfer

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

A. Reaction Setup (Inert Atmosphere is Critical)

  • Place the magnetic stir bar, this compound (1.0 mmol, 292 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg) into an oven-dried round-bottom flask.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.[10]

B. Reagent Addition 4. Under the inert atmosphere, add anhydrous THF (~5 mL) via syringe to dissolve the solids. 5. Add triethylamine (3.0 mmol, 0.42 mL) via syringe. The mixture may become a yellow-orange slurry. 6. Finally, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

C. Reaction and Monitoring 7. Stir the reaction mixture vigorously at room temperature. 8. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate. The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates progress. The reaction is typically complete within 2-4 hours.

D. Workup Procedure 9. Once the reaction is complete (as judged by TLC), dilute the mixture with ethyl acetate (20 mL). 10. Pass the mixture through a short plug of Celite® in a funnel, washing the plug with additional ethyl acetate (10-15 mL) to remove the insoluble catalyst residues and salts.[6][11] 11. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous HCl (2 x 15 mL) to remove triethylamine, followed by saturated aqueous sodium bicarbonate (15 mL), and finally with brine (15 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

E. Purification 13. The resulting crude solid or oil should be purified by flash column chromatography on silica gel. 14. A gradient eluent system, starting from 100% Hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% Ethyl Acetate in Hexane), is typically effective for isolating the pure coupled product. 15. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product.

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Scientific Rationale and Troubleshooting

  • Choice of Catalyst: While many palladium sources work, PdCl₂(PPh₃)₂ is an excellent starting point due to its air stability and reliability.[3][12] The phosphine ligands stabilize the palladium center and modulate its reactivity.[12] Bulky, electron-rich ligands can sometimes accelerate the reaction, especially for less reactive halides.[12][13]

  • Role of the Base: An amine base like triethylamine or diisopropylamine is crucial. It neutralizes the HI generated during the reaction, preventing side reactions and catalyst deactivation. Its basicity is also sufficient to facilitate the deprotonation of the alkyne in the copper cycle.[1][9]

  • Why an Inert Atmosphere? The primary reason is to prevent the Glaser coupling, an oxidative homocoupling of the terminal alkyne that produces an undesired diyne byproduct.[1] This reaction is catalyzed by the copper(I) salt in the presence of oxygen.

  • Troubleshooting - Low Yield: If the reaction yields are low, consider the following:

    • Inactive Catalyst: Ensure the palladium catalyst has not degraded.

    • Insufficient Inerting: Oxygen contamination can lead to significant homocoupling. Improve the evacuation/backfill cycles.

    • Poor Reagent Quality: Use freshly distilled solvents and ensure the alkyne is pure.

    • Temperature: While many Sonogashira couplings work at room temperature, some more sterically hindered or electron-rich substrates may require gentle heating (40-60 °C) to proceed at a reasonable rate.[14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Organic solvents like THF and ethyl acetate are flammable. Triethylamine is corrosive and has a strong odor.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.

References

Use of Methyl 3-iodo-4-methoxybenzoate in synthesizing pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of Methyl 3-iodo-4-methoxybenzoate in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry, valued for its dual functionality that facilitates the construction of complex molecular architectures. Its structure, featuring a reactive C-I bond and an electron-donating methoxy group, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive guide for researchers, detailing the strategic application of this versatile reagent in the synthesis of pharmaceutical intermediates. We will explore its role in key carbon-carbon bond-forming reactions, provide mechanistic insights, and present detailed, field-proven protocols for its use in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction: The Versatility of a Key Building Block

In the landscape of drug discovery, the ability to rapidly synthesize diverse and complex molecules is paramount. This compound (CAS No. 35387-93-0) has emerged as a critical intermediate due to its predictable reactivity and structural features. The aryl iodide moiety is the most reactive of the aryl halides in the crucial oxidative addition step of palladium-catalyzed cycles, allowing for milder reaction conditions and broader functional group tolerance. This high reactivity makes it an excellent coupling partner for introducing substituted aryl, vinyl, and alkynyl groups, which are common motifs in biologically active compounds, particularly kinase inhibitors.

Physicochemical Properties

A clear understanding of the reagent's physical properties is essential for safe handling and experimental design.

PropertyValueReference
CAS Number 35387-93-0
Molecular Formula C₉H₉IO₃
Molecular Weight 292.07 g/mol
Appearance Off-white to white solid
Melting Point 92-95 °C

Application Notes & Protocol: High-Efficiency Heck Coupling of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Mizoroki-Heck reaction, specifically tailored for the coupling of Methyl 3-iodo-4-methoxybenzoate with olefinic partners. We delve into the mechanistic underpinnings of the reaction, justify the selection of catalysts, ligands, bases, and solvents, and present a robust, step-by-step protocol for researchers in synthetic chemistry and drug development. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired substituted alkene products.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the construction of complex molecular architectures, particularly substituted alkenes, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

The substrate of focus, this compound, is a valuable building block. Its structure features an aryl iodide, the most reactive of the aryl halides for this transformation, ensuring facile oxidative addition to the palladium catalyst.[3] The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group makes it an interesting and electronically relevant substrate for exploring C-C bond formation. This guide provides the necessary framework to successfully employ this substrate in high-yield coupling reactions.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle proceeds through four fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and forms a square planar Aryl-Pd(II) complex.[3]

  • Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Aryl-Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons (a syn-addition), forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[4]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated (syn-elimination) to form a hydrido-palladium(II) complex, releasing the desired substituted alkene product. This step predominantly forms the more thermodynamically stable E (trans) isomer.[5]

  • Reductive Elimination & Catalyst Regeneration: A base is crucial for this final step. It neutralizes the hydriodic acid (HI) generated from the hydrido-palladium complex, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[4]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I Pd0->ArPdL2I Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ ArPdL2I->AlkeneComplex Alkene Coordination AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-I AlkeneComplex->AlkylPd Migratory Insertion ProductComplex [H-Pd(II)L₂]⁺I⁻ + Product AlkylPd->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Product Substituted Alkene ProductComplex->Product Salt [Base-H]⁺I⁻ ProductComplex->Salt ArylIodide Ar-I (this compound) ArylIodide->ArPdL2I Alkene Alkene (e.g., Methyl Acrylate) Alkene->AlkeneComplex Base Base (e.g., Et₃N) Base->ProductComplex Regenerates Pd(0) caption Fig. 1: The Mizoroki-Heck Catalytic Cycle.

Fig. 1: The Mizoroki-Heck Catalytic Cycle.

Optimizing Reaction Conditions: A Rationale-Driven Approach

The success of the Heck reaction with this compound depends on the judicious selection of several key parameters.

Component Recommendation Justification & Rationale
Palladium Pre-catalyst Pd(OAc)₂, Pd/C, or Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[4] For a more sustainable and ligand-free approach, heterogeneous 10% Pd/C can be highly effective, especially in greener solvents.[6]
Ligand Phosphine-free or Monodentate Phosphine (e.g., PPh₃)For highly reactive aryl iodides, phosphine ligands are often unnecessary.[2][4] Ligand-free conditions, known as "Jeffery conditions," simplify the reaction and purification.[3][7] If reactivity is sluggish, a monodentate phosphine like triphenylphosphine (PPh₃) can stabilize the catalyst.[4]
Base Triethylamine (Et₃N) or K₂CO₃An organic base like Et₃N is soluble and effective.[6] An inorganic base like K₂CO₃ is inexpensive and works well, particularly in polar aprotic solvents like DMF.[8] A stoichiometric amount is required to neutralize the HI produced.[1]
Solvent DMF, NMP, or Cyrene™Highly polar aprotic solvents like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard as they facilitate high reaction rates.[8] For a greener alternative, the bio-based solvent Cyrene™ has proven highly effective for Heck reactions of aryl iodides.[6][9]
Alkene Partner Acrylates, StyrenesElectron-deficient alkenes such as methyl or ethyl acrylate are excellent coupling partners.[6] Styrene and its derivatives are also highly effective.[10] Typically, 1.2 equivalents are used to ensure complete consumption of the aryl iodide.
Temperature 80-150 °CThe optimal temperature depends on the specific solvent and catalyst system. Reactions in DMF often proceed well around 80-100 °C,[8] while systems using Cyrene™ may require up to 150 °C for optimal performance.[6]
Additives Tetrabutylammonium salts (e.g., TBAB)Under certain "Jeffery conditions," a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize anionic palladium intermediates and accelerate the reaction, especially in ligand-free systems.[11][12]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds can be toxic, and organic solvents are flammable.

Protocol 1: Classical Heck Reaction with Pd(OAc)₂

This protocol details the coupling of this compound with Methyl Acrylate using a standard homogeneous catalyst system.

Materials:

  • This compound (1.0 mmol, 292 mg)

  • Methyl Acrylate (1.2 mmol, 108 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Reaction vessel (e.g., 25 mL Schlenk flask), stir bar, condenser

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (292 mg) and Palladium(II) Acetate (2.2 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), Triethylamine (209 µL), and finally Methyl Acrylate (108 µL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 4-methoxy-3-(2-methoxycarbonyl-vinyl)-benzoate.

Protocol 2: Greener, Ligand-Free Heck Reaction with Pd/C

This protocol utilizes a heterogeneous catalyst in a bio-based solvent, simplifying catalyst removal and improving the environmental profile of the synthesis.[6]

Materials:

  • This compound (1.0 mmol, 292 mg)

  • Styrene (1.2 mmol, 137 µL)

  • 10% Palladium on Carbon (Pd/C) (0.5 mol%, ~5.3 mg)

  • Triethylamine (Et₃N) (1.0 mmol, 139 µL)

  • Cyrene™ (1 mL)

  • Screw-capped reaction tube, stir bar

Procedure:

  • Reagent Addition: In a screw-capped tube equipped with a magnetic stir bar, add this compound (292 mg), 10% Pd/C (5.3 mg), Cyrene™ (1 mL), Triethylamine (139 µL), and Styrene (137 µL).

  • Reaction: Tightly seal the tube with a Teflon-lined cap. Place the tube in a preheated heating block or oil bath at 150 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel. Dilute with additional ethyl acetate (15 mL) and wash with water (2 x 15 mL).

    • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure product, Methyl 4-methoxy-3-styrylbenzoate.

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the olefination of this compound. By understanding the underlying mechanism and the role of each component, researchers can select from classical or greener protocols to achieve high yields of substituted alkene products. The methods detailed herein provide a solid foundation for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 3-iodo-4-methoxybenzoate is a key synthetic intermediate in the fields of pharmaceutical and agrochemical research.[1] Its strategic substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester, coupled with a reactive iodine atom, makes it an ideal substrate for a variety of nucleophilic aromatic substitution (NAS) reactions. These reactions are fundamental to the construction of complex molecular architectures, enabling the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. This guide provides detailed application notes and robust protocols for several critical NAS reactions on this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and reproducibility.

Mechanistic Considerations: A Tale of Two Metals

The transformation of the C-I bond in this compound into new bonds with various nucleophiles is most effectively achieved through transition metal catalysis. The two workhorses in this domain are palladium and copper, each operating through distinct, yet powerful, catalytic cycles.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination and Beyond

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds with a broad range of amines.[2][3][4] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide, breaking the C-I bond and forming a new palladium(II)-aryl intermediate.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active palladium(0) catalyst.[5]

The choice of ligand is critical to the success of the Buchwald-Hartwig reaction, influencing the rate and efficiency of both the oxidative addition and reductive elimination steps.[6] Bulky, electron-rich phosphine ligands are often employed to promote these key transformations.[1]

.dot graph "Buchwald-Hartwig Amination Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII [label="Ar-Pd(II)-I(L_n)", fillcolor="#EA4335"]; NucCoord [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#202124"]; PdAmido [label="Ar-Pd(II)-NR'R''(L_n)", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#34A853"]; ArylIodide [label="Ar-I", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="HNR'R''", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=vee, color="#4285F4"]; ArylIodide -> OxAdd [arrowhead=vee, color="#202124"]; OxAdd -> PdII [arrowhead=vee, color="#EA4335"]; PdII -> NucCoord [arrowhead=vee, color="#EA4335"]; Amine -> NucCoord [arrowhead=vee, color="#202124"]; Base -> NucCoord [arrowhead=vee, color="#202124"]; NucCoord -> PdAmido [arrowhead=vee, color="#FBBC05"]; PdAmido -> RedElim [arrowhead=vee, color="#FBBC05"]; RedElim -> Product [arrowhead=vee, color="#34A853"]; RedElim -> Pd0 [arrowhead=vee, color="#4285F4"];

// Positioning Pd0 [pos="0,1.5!"]; OxAdd [pos="1.5,1.5!"]; PdII [pos="3,1.5!"]; NucCoord [pos="3,0!"]; PdAmido [pos="3,-1.5!"]; RedElim [pos="1.5,-1.5!"]; Product [pos="0,-1.5!"]; ArylIodide [pos="1.5,2.5!"]; Amine [pos="4,0!"]; Base [pos="4.5,0!"]; } .dot Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classical and highly effective method for forming C-N, C-O, and C-S bonds, utilizing a copper catalyst.[7] While historically requiring harsh conditions, modern iterations of the Ullmann reaction employ ligands to facilitate the process under milder temperatures.[8] The mechanism is thought to involve a copper(I) species as the active catalyst.[5]

  • Formation of Copper Nucleophile: The nucleophile (e.g., an alcohol or amine) reacts with a copper(I) salt to form a copper(I) alkoxide or amide.

  • Reaction with Aryl Halide: This copper-nucleophile complex then reacts with the aryl iodide. The precise mechanism of this step is still debated but may involve oxidative addition-reductive elimination pathways or other mechanisms like σ-bond metathesis.[5]

Ullmann_Condensation

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic aromatic substitution of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst/ligand loading may be necessary for specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine. The use of a bulky phosphine ligand is crucial for high yields.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (e.g., 3 mol%), and Xantphos (e.g., 6 mol%).

  • Add cesium carbonate (e.g., 1.8 equiv).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of the starting iodide).

  • Add the amine (e.g., 1.2 equiv).

  • Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C for 4-24 hours is typical.[1] For microwave-assisted synthesis, irradiation at 150 °C for 10-30 minutes can significantly reduce reaction times.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively air-stable palladium precursor. Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes both the oxidative addition and reductive elimination steps, which is often beneficial for aryl iodides.[1][6]

  • Base: Cesium carbonate is a moderately strong base that is generally compatible with the ester functionality present in the substrate.[10] Stronger bases like sodium tert-butoxide could potentially lead to ester hydrolysis.

  • Solvent: Toluene and 1,4-dioxane are common high-boiling, aprotic solvents suitable for these reactions.

  • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter times.[9]

Protocol 2: Copper-Catalyzed Ullmann Condensation (O-Arylation)

This protocol outlines the synthesis of a diaryl ether from this compound and a phenolic coupling partner.

Materials:

  • This compound

  • Phenol (1.1 - 2.0 equivalents)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-Proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), copper(I) iodide (e.g., 10 mol%), and L-proline (e.g., 20 mol%).

  • Add potassium carbonate (2.0 equiv) and the phenol (e.g., 1.5 equiv).

  • Add anhydrous DMSO (e.g., 5 mL per mmol of the starting iodide).

  • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: CuI is a readily available and effective copper(I) source. L-proline is an inexpensive and efficient amino acid ligand that accelerates the Ullmann condensation.[8]

  • Base: Potassium carbonate is a suitable base for this transformation, facilitating the deprotonation of the phenol.

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for Ullmann-type reactions, aiding in the dissolution of the reagents.[11]

Protocol 3: Palladium-Catalyzed Cyanation

This protocol describes the conversion of the aryl iodide to an aryl nitrile using potassium ferrocyanide as a non-toxic cyanide source.

Materials:

  • This compound

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • DPEphos (2-10 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Acetonitrile/water solvent mixture (e.g., 2:1)

  • Microwave vial or sealed tube

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), potassium ferrocyanide (0.5 equiv), palladium(II) acetate (e.g., 2 mol%), and DPEphos (e.g., 4 mol%).

  • Add the acetonitrile/water solvent mixture and diisopropylethylamine (2.0 equiv).

  • Seal the vial and heat in a microwave reactor to 75-100 °C for 30-60 minutes.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Cyanide Source: Potassium ferrocyanide is a safer and less toxic alternative to other cyanide reagents like KCN or NaCN.[13]

  • Catalyst System: The use of a palladium catalyst with a suitable phosphine ligand like DPEphos is effective for this transformation.[12]

  • Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic cyanide source.

Protocol 4: Palladium-Catalyzed Thiomethylation

This protocol details the introduction of a methylthio group using sodium thiomethoxide.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe) (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos (2-6 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 1.5 mol%), and Xantphos (e.g., 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane.

  • In a separate flask, dissolve sodium thiomethoxide (e.g., 1.3 equiv) in a small amount of anhydrous 1,4-dioxane and add it to the reaction mixture via syringe.

  • Stir the reaction at room temperature to 80 °C for 2-12 hours.[14][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: A Pd(0) source like Pd₂(dba)₃ in combination with a bulky phosphine ligand such as Xantphos is effective for C-S bond formation.[3]

  • Thiolating Agent: Sodium thiomethoxide is a readily available and reactive source of the methylthio nucleophile.

  • Reaction Conditions: The reaction can often proceed at or near room temperature, demonstrating the high reactivity of aryl iodides in this coupling.[14][15]

Data Summary

The following table summarizes the key parameters for the described nucleophilic aromatic substitution reactions on this compound. Note that yields are highly dependent on the specific nucleophile and reaction optimization.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Reaction Time
Buchwald-Hartwig Amination Pd(OAc)₂ / XantphosCs₂CO₃Toluene or Dioxane80 - 1104 - 24 h
Microwave B-H Amination Pd(OAc)₂ / XantphosCs₂CO₃Toluene or Dioxane15010 - 30 min
Ullmann Condensation (O-Arylation) CuI / L-ProlineK₂CO₃DMSO90 - 12012 - 24 h
Palladium-Catalyzed Cyanation Pd(OAc)₂ / DPEphosDIPEAAcetonitrile/Water75 - 10030 - 60 min
Palladium-Catalyzed Thiomethylation Pd₂(dba)₃ / Xantphos-1,4-DioxaneRT - 802 - 12 h

Troubleshooting and Considerations

  • Low Conversion: In palladium-catalyzed reactions, ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation. For Ullmann reactions, the purity of the copper source and ligand is crucial.

  • Side Reactions: The presence of the ester group makes the substrate susceptible to hydrolysis under strongly basic conditions. The use of milder bases like carbonates is recommended.

  • Purification Challenges: The polarity of the product will vary significantly depending on the incorporated nucleophile. A systematic approach to solvent screening for column chromatography is advised.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized aromatic compounds. The palladium- and copper-catalyzed nucleophilic aromatic substitution reactions detailed in these application notes provide reliable and adaptable methods for constructing C-N, C-O, C-S, and C-C bonds. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively leverage this substrate to accelerate their synthetic endeavors in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds from Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Methyl 3-iodo-4-methoxybenzoate

Biaryl structures are a cornerstone of modern medicinal chemistry, materials science, and agrochemicals.[1] Their unique conformational properties, arising from restricted rotation around the aryl-aryl single bond, allow them to serve as privileged scaffolds in drug design, acting as ligands for a multitude of biological targets.[2] The synthesis of these vital structural motifs has been revolutionized by palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3]

This compound is a particularly valuable and versatile building block for the synthesis of a diverse array of biaryl compounds. Its structure incorporates several key features:

  • An Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the crucial oxidative addition step of many palladium-catalyzed coupling reactions, allowing for milder reaction conditions and broader substrate scope.[4]

  • An Electron-Donating Methoxy Group: This group influences the electronic properties of the aromatic ring.

  • A Methyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further synthetic transformations or for mimicking a carboxylic acid moiety in a final drug candidate.

This document provides detailed application notes and protocols for the synthesis of biaryl compounds from this compound using three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. The causality behind experimental choices, detailed step-by-step methodologies, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Robust and Versatile Method

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biaryl synthesis due to its mild reaction conditions, the commercial availability and stability of a vast array of boronic acids and their derivatives, and the generation of non-toxic inorganic byproducts.[5] The reaction couples an organoboron species with an organic halide or triflate.

Causality of Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Source: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more convenient to generate the Pd(0) species in situ from a more stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For couplings involving sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.

  • Base: The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).

  • Solvent: A variety of solvents can be used, often in aqueous mixtures, such as toluene/water, dioxane/water, or DMF/water. The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a generalized procedure adaptable for a range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water via syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the aryl iodide.

  • With vigorous stirring, heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude biaryl ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.[7][8][9]

Optimized Protocol for Sterically Hindered Couplings

For sterically demanding arylboronic esters, such as those with ortho-substituents, the following optimized conditions have been reported to provide good yields with this compound.[10][11]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)

  • Base: Sodium phenoxide (NaOPh)

  • Solvent: Anhydrous benzene

  • Temperature: Reflux

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition OxAdd Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² PdII->Ar1PdAr2 Transmetalation Transmetalation Ar1PdAr2->Pd0 Product Ar¹-Ar² Ar1PdAr2->Product Reductive Elimination RedElim Reductive Elimination ArylIodide Ar¹-I (this compound) ArylIodide->Pd0 BoronicAcid Ar²-B(OH)₂ AteComplex [Ar²-B(OH)₃]⁻ BoronicAcid->AteComplex Activation Base Base (e.g., K₂CO₃) Base->AteComplex AteComplex->PdII Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Stille Coupling: Tolerant of a Wide Range of Functional Groups

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile.[13] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups.[14] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[14]

Causality of Experimental Choices
  • Organostannane: The reactivity of the organostannane depends on the organic group being transferred, with the general trend being alkynyl > alkenyl > aryl > allyl > benzyl >> alkyl. Typically, tributylstannyl or trimethylstannyl derivatives are used.

  • Catalyst and Ligands: As with the Suzuki coupling, a Pd(0) catalyst is required. Pd(PPh₃)₄ is a common choice. The use of certain ligands can accelerate the reaction.

  • Additives: In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the rate-limiting transmetalation step.[13]

  • Solvent: Aprotic polar solvents such as DMF, NMP, or THF are commonly used.

Experimental Protocol: Stille Coupling of this compound with an Arylstannane

This is a general protocol that should be optimized for specific substrates.

Materials:

  • This compound

  • Arylstannane (e.g., Aryl-SnBu₃) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMF via syringe.

  • Add the arylstannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[15]

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling of Organotin Reagents

Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[14] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware and equipment that come into contact with organotin reagents should be decontaminated, and all organotin-containing waste must be disposed of as hazardous waste according to institutional guidelines.

Mechanistic Rationale: The Stille Catalytic Cycle

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13][16]

Stille_Cycle Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² PdII->Ar1PdAr2 Ar1PdAr2->Pd0 Product Ar¹-Ar² Ar1PdAr2->Product Reductive Elimination ArylIodide Ar¹-I (this compound) ArylIodide->Pd0 Organostannane Ar²-SnR₃ Organostannane->PdII Transmetalation

Caption: Catalytic Cycle of the Stille Coupling.

The Heck Reaction: Arylation of Alkenes

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] This reaction is a powerful tool for the synthesis of substituted alkenes.

Causality of Experimental Choices
  • Alkene: A wide variety of alkenes can be used, including electron-deficient alkenes (e.g., acrylates, styrenes) and electron-rich alkenes. The regioselectivity of the addition to the alkene can be influenced by both steric and electronic factors.

  • Catalyst: Pd(OAc)₂ is a commonly used precatalyst, often in combination with a phosphine ligand.

  • Base: A base, typically an amine such as triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide that is formed during the catalytic cycle.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are frequently used.

Experimental Protocol: Heck Reaction of this compound with an Alkene

This is a general protocol that may require optimization for different alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., styrene or methyl acrylate) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 eq) and Pd(OAc)₂ (0.02 eq).

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous DMF, the alkene (1.2 eq), and triethylamine (1.5 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Mechanistic Rationale: The Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[17]

Heck_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-I Pd0->PdII Oxidative Addition BaseH Base-H⁺ + I⁻ AlkeneComplex Alkene Coordination PdII->AlkeneComplex MigratoryInsertion Migratory Insertion ProductComplex Product Coordination AlkeneComplex->ProductComplex Migratory Insertion BetaHydrideElimination β-Hydride Elimination ProductComplex->Pd0 + HI Product Substituted Alkene ProductComplex->Product β-Hydride Elimination ArylIodide Ar-I (this compound) ArylIodide->Pd0 Alkene Alkene Alkene->PdII Base Base (e.g., Et₃N)

Caption: Catalytic Cycle of the Heck Reaction.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the synthesis of biaryl compounds from this compound using the Suzuki-Miyaura, Stille, and Heck reactions.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Mesitylboronic acid derivativePd(PPh₃)₄ (6)NaOPhBenzeneReflux-Good[10][11]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O80695[15]
Various arylboronic acidsPd(OAc)₂/PPh₃ (2/8)K₂CO₃Toluene/EtOH/H₂OReflux1278-85[11]

Table 2: Stille Coupling of Aryl Iodides (Representative Examples)

Coupling Partner (Ar-SnBu₃)Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
VinylstannanePd(PPh₃)₄ (5)-THF651676-99[18]
ArylstannanePd(OAc)₂/Dabco (3)-DMF1202-582-95[14]
ArylstannanePd₂(dba)₃/AsPh₃ (1/4)CuINMPRT1-380-98[16]

Note: The data in this table are for general aryl iodides and serve as a starting point for optimization with this compound.

Table 3: Heck Reaction of Aryl Iodides (Representative Examples)

AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1)Et₃NDMF100295[4]
Methyl acrylatePd(OAc)₂ (1)K₂CO₃NMP140198[17]
Electron-deficient alkenePd(OAc)₂ (2)NaOAcDMA130-1404056-94[17]

Note: The data in this table are for general aryl iodides and serve as a starting point for optimization with this compound.

References

The Strategic Role of Methyl 3-iodo-4-methoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a novel therapeutic agent. Methyl 3-iodo-4-methoxybenzoate has emerged as a particularly valuable and versatile scaffold, strategically employed in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility. Its unique substitution pattern—an electron-donating methoxy group para to a reactive iodo substituent, and a methyl ester for further functionalization—renders it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of anti-cancer and anti-inflammatory drug development.[1][2]

The core utility of this compound lies in its capacity to readily participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for facile oxidative addition to a palladium(0) catalyst under relatively mild conditions. This high reactivity makes it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are foundational methods for the construction of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[3]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Chemical Formula C₉H₉IO₃[4]
Molecular Weight 292.07 g/mol [4]
Appearance Off-white crystalline powder
Melting Point 92-95 °C[5]
Solubility Soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[6]
Storage Store in a cool, dry, dark place in a tightly sealed container.[6]

Safety Precautions: this compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic positioning of the iodo and methoxy groups on the benzoate ring makes this compound a powerful tool for medicinal chemists. The iodo group serves as a versatile handle for introducing molecular complexity through cross-coupling reactions, while the methoxy group can influence the electronic properties, conformation, and metabolic stability of the final compound.

Synthesis of Kinase Inhibitors: Targeting Oncogenic Signaling

A significant application of this building block is in the synthesis of kinase inhibitors, a class of targeted anti-cancer agents. While the closely related methyl analog, Methyl 3-iodo-4-methylbenzoate, is a known intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Ponatinib , the underlying synthetic strategies are directly applicable. These often involve a key Sonogashira coupling to introduce an alkynyl side chain, a common motif in many kinase inhibitors.

The general workflow for the synthesis of such compounds highlights the importance of a robust and reliable cross-coupling methodology.

G A This compound C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne B->C D Alkynylated Intermediate C->D C-C bond formation E Amide Coupling D->E F Bioactive Kinase Inhibitor E->F C-N bond formation

Caption: Synthetic workflow for kinase inhibitors.

Development of Anti-inflammatory Agents

This compound also serves as a precursor for the synthesis of novel anti-inflammatory drugs.[2] For instance, it can be used to prepare pyrazolo[3,4-b]pyridines, a class of compounds that have shown potential as TNF-α and IL-6 inhibitors.[5] The synthesis of these molecules often relies on the initial transformation of the iodo group, followed by further elaboration of the benzoate scaffold.

Elucidation of Structure-Activity Relationships (SAR)

In the iterative process of drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. The ability to systematically modify a core scaffold is essential for these studies. This compound provides an excellent platform for SAR exploration. The iodo group can be replaced with a wide variety of substituents using different cross-coupling reactions, allowing researchers to probe the effects of steric and electronic changes on biological activity. This systematic approach is invaluable in the development of potent and selective inhibitors for various therapeutic targets, including kinases.[7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the application of this compound in key synthetic transformations. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Sterically Hindered Arylboronic Ester

This protocol is adapted from the work of Baudoin, O. et al. and is particularly useful for the synthesis of sterically hindered biaryl compounds.[8][9]

Reaction Scheme:

G cluster_0 This compound This compound Biaryl Product Ar-Substituted Benzoate This compound->Biaryl Product Pd(PPh₃)₄, NaOPh, Benzene, Reflux Arylboronic Ester Ar-B(OR)₂ Arylboronic Ester->Biaryl Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 1 mmol scale)
This compound35387-93-0292.07 g/mol 292 mg (1.0 mmol)
Arylboronic EsterVariesVaries1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 69 mg (0.06 mmol)
Sodium Phenoxide139-02-6116.09 g/mol 139 mg (1.2 mmol)
Anhydrous Benzene71-43-278.11 g/mol 10 mL

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic ester (1.2 mmol), sodium phenoxide (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).

  • Add anhydrous benzene (10 mL) via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring under an argon atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.

  • Base: Sodium phenoxide is used as a base to activate the boronic ester for transmetalation to the palladium center. For sterically hindered substrates, stronger bases are often required.

  • Solvent: Anhydrous benzene is used as the solvent. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the boronic ester.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (argon) to prevent the oxidation of the palladium(0) catalyst.

Protocol 2: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This generalized protocol is based on established procedures for Sonogashira couplings of aryl iodides.[10][11][12]

Reaction Scheme:

G cluster_0 This compound This compound Alkynylated Product Alkynyl-Substituted Benzoate This compound->Alkynylated Product PdCl₂(PPh₃)₂, CuI, Et₃N, THF Terminal Alkyne R-C≡CH Terminal Alkyne->Alkynylated Product

Caption: Sonogashira cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 1 mmol scale)
This compound35387-93-0292.07 g/mol 292 mg (1.0 mmol)
Terminal AlkyneVariesVaries1.2 mmol
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90 g/mol 14 mg (0.02 mmol)
Copper(I) Iodide7681-65-4190.45 g/mol 4 mg (0.02 mmol)
Triethylamine121-44-8101.19 g/mol 0.42 mL (3.0 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 10 mL

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.02 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: THF is a common aprotic solvent for Sonogashira reactions, providing good solubility for the reactants and catalysts.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol is a generalized procedure based on the principles of the Buchwald-Hartwig amination for aryl iodides.[13][14][15]

Reaction Scheme:

G cluster_0 This compound This compound Arylamine Product N-Aryl Benzoate Derivative This compound->Arylamine Product Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene Aniline Ar-NH₂ Aniline->Arylamine Product

Caption: Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 1 mmol scale)
This compound35387-93-0292.07 g/mol 292 mg (1.0 mmol)
Aniline62-53-393.13 g/mol 1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.72 g/mol 18 mg (0.02 mmol)
Xantphos161265-03-8578.68 g/mol 23 mg (0.04 mmol)
Cesium Carbonate534-17-8325.82 g/mol 489 mg (1.5 mmol)
Anhydrous Toluene108-88-392.14 g/mol 10 mL

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 mmol), the aniline (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for the success of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which forms the desired C-N bond, and inhibit side reactions.

  • Base: A strong, non-nucleophilic base such as cesium carbonate is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Palladium Precursor: Pd₂(dba)₃ is a common and effective Pd(0) source for this reaction.

Conclusion: A Cornerstone in the Medicinal Chemist's Toolbox

This compound stands out as a highly valuable and strategically important building block in medicinal chemistry. Its predictable reactivity in a range of robust cross-coupling reactions, coupled with the electronic influence of the methoxy group, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key intermediate in their quest for novel therapeutics.

References

Application Notes & Protocols: Palladium Catalysts for Reactions Involving Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing Methyl 3-iodo-4-methoxybenzoate as a key building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles, practical execution, and optimization of several pivotal C-C and C-N bond-forming reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented, supported by mechanistic diagrams, data tables, and troubleshooting insights to facilitate successful implementation in a laboratory setting.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a versatile aromatic building block frequently employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure incorporates three key features that make it an excellent substrate for palladium-catalyzed cross-coupling reactions:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and lower catalyst loadings.[1][2]

  • Electron-Donating Methoxy Group: The methoxy group at the para-position increases electron density on the aromatic ring, which can influence the rate of oxidative addition.

  • Ester Functionality: The methyl ester group provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[3][4] These reactions offer a powerful and efficient means to construct carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and selectivity.[5] This guide will focus on the practical application of these transformative reactions to this compound.

Foundational Palladium-Catalyzed Reactions

The versatility of this compound allows it to participate in a wide array of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired final structure. Below are the core principles of four key transformations.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, creating biaryl structures.[6][7] The reaction couples an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[3][8][9]

Mechanism: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[6][8][9]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[6][8][9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][8][9]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Ar-I Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)₂ + Base PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArI Ar-I BoronicAcid Ar'-B(OR)₂ Base Base

Caption: Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[11][12][13] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[1][11]

Mechanism: The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[11][12]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.[12]

  • Reductive Elimination: The aryl and alkynyl groups couple to form the product, regenerating the Pd(0) catalyst.[11]

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I (Oxidative Add.) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elim. Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu-I CuAcetylide Cu-C≡CR CuI->CuAcetylide R-C≡CH, Base CuAcetylide->PdII_Aryl CuAcetylide->CuI

Caption: Sonogashira Dual Catalytic Cycle.

Heck Reaction: Arylation of Alkenes

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] A key feature is the requirement of a base to facilitate the final elimination step and regenerate the active catalyst.[14]

Mechanism:

  • Oxidative Addition: Pd(0) reacts with this compound.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Aryl-Pd bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydridopalladium complex.

  • Base-mediated Regeneration: The base removes HX from the hydridopalladium complex, regenerating the Pd(0) catalyst.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-I Pd0->OxAdd Ar-I (Oxidative Add.) Coord Alkene Complex OxAdd->Coord + Alkene Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim H-Pd(II)L₂-I Insert->Elim β-Hydride Elimination Product Substituted Alkene Insert->Product Elim->Pd0 + Base (-HBase⁺X⁻)

Caption: Heck Reaction Catalytic Cycle.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17][18][19] This reaction requires a strong, non-nucleophilic base and often utilizes bulky, electron-rich phosphine ligands.[19]

Mechanism:

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the aryl amine product, regenerating the Pd(0) catalyst.[16]

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-I Pd0->OxAdd Ar-I (Oxidative Add.) Amido Ar-Pd(II)L₂(NR₂) OxAdd->Amido + HNR₂, Base (-HBase⁺I⁻) Amido->Pd0 Reductive Elim. Product Ar-NR₂ Amido->Product

Caption: Buchwald-Hartwig Amination Cycle.

Experimental Protocols and Data

The following protocols are designed as robust starting points for the palladium-catalyzed coupling of this compound. Researchers should note that optimization may be required for specific coupling partners.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 4-methoxy-[1,1'-biphenyl]-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 eq, 4 mol%) [or other suitable ligand]

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) and brine solutions

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl iodide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]

Table 1: Typical Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale & Notes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(0) is the active species. Pd(II) sources are reduced in situ.[20] Choice depends on substrate complexity.
Ligand PPh₃, SPhos, XPhosLigands stabilize the Pd center and influence reactivity. Bulky, electron-rich ligands are often superior.[21][22][23]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[24] K₃PO₄ is often effective for sensitive substrates.[21]
Solvent Toluene/H₂O, Dioxane/H₂O, THFA biphasic system is common to dissolve both the organic substrates and the inorganic base.[3]
Temperature 60 - 110 °CHigher temperatures accelerate the reaction but can lead to decomposition. Aryl iodides often react at lower temps.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize Methyl 4-methoxy-3-(phenylethynyl)benzoate.

Procedure (General):

  • Setup: Under an inert atmosphere, charge a flask with this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and Copper(I) iodide (CuI, 0.025 eq).[1]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 7.0 eq) and phenylacetylene (1.1 eq) via syringe.[1][11]

  • Reaction: Stir at room temperature or heat gently (e.g., 40-60 °C). The high reactivity of the aryl iodide often allows for mild conditions.[12]

  • Workup & Purification: After completion, dilute with an organic solvent (e.g., diethyl ether), filter through a pad of Celite® to remove salts, wash the filtrate with saturated aq. NH₄Cl and brine, dry, and concentrate.[1] Purify by column chromatography.

Table 2: Key Parameters for Sonogashira Coupling

ParameterConditionRationale & Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Provides the Pd(0) active species for the main catalytic cycle.
Cu Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide for transmetalation. Copper-free protocols exist but may require different ligands/conditions.[12]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[1]
Solvent THF, DMF, TolueneMust be anhydrous and degassed to prevent catalyst deactivation.
Temperature Room Temp - 80 °CAryl iodides are highly reactive and often couple efficiently at or near room temperature.[1][12]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues like low yield or the formation of side products.[20]

Table 3: Common Issues and Solutions in Cross-Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Poor quality reagents (wet solvent, oxidized phosphines); Insufficiently inert atmosphere.[20]Use a fresh catalyst or a pre-catalyst. Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the reaction mixture.[20]
Dehalogenation The aryl halide is reduced to an arene instead of coupling.This can occur if the transmetalation step is slow. Try a different ligand, a more soluble base (e.g., Cs₂CO₃), or a different solvent system to improve the rate of the desired coupling.[3]
Homocoupling Formation of biaryl from the boronic acid (Suzuki) or diyne from the alkyne (Sonogashira).This often points to issues with the oxidative addition step or the presence of oxidants. Ensure a properly inert atmosphere. Lowering the reaction temperature may also help.[3]
Ester Hydrolysis The methyl ester group is cleaved under basic conditions.Use a milder base such as K₃PO₄ or KF instead of stronger bases like NaOH or K₂CO₃, especially if higher temperatures are required.[10][24]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist. This compound serves as an exemplary substrate for these transformations due to the high reactivity of its carbon-iodine bond. By understanding the underlying mechanisms of reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, and by carefully selecting and optimizing reaction parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently construct a diverse array of complex molecules. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of these powerful synthetic methods.

References

Methyl 3-iodo-4-methoxybenzoate in the synthesis of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 3-iodo-4-methoxybenzoate as a Versatile Building Block in the Synthesis of Novel Anti-inflammatory Agents

Abstract

The persistent challenge in anti-inflammatory drug discovery lies in the development of novel molecular scaffolds that exhibit high efficacy and improved safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).[1] A key strategy involves the synthesis of compounds that can selectively target inflammatory mediators, such as the cyclooxygenase-2 (COX-2) enzyme.[1][2] this compound has emerged as a highly valuable and versatile starting material in this endeavor. Its unique structure, featuring an activated aryl iodide, a methoxy group, and a methyl ester, provides a powerful platform for constructing complex molecular architectures. The iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon bonds, which is a cornerstone of modern medicinal chemistry.[3][4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potential anti-inflammatory agents through cornerstone reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Strategic Importance in Medicinal Chemistry

This compound is an ideal intermediate for several reasons:[3][6]

  • Reactive Handle: The carbon-iodine bond is highly susceptible to oxidative addition in palladium(0) catalytic cycles, making it an excellent substrate for a variety of cross-coupling reactions.[5] This reactivity allows for the predictable and efficient assembly of complex scaffolds.

  • Structural Versatility: The methoxy and methyl ester groups offer sites for subsequent chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in many NSAIDs, while the methoxy group can be demethylated to a phenol, providing another point for derivatization.

  • Scaffold Generation: It serves as a foundational building block for creating diverse molecular frameworks, including the biaryl systems characteristic of many COX-2 inhibitors and other complex heterocyclic structures with potential biological activity.[3][4]

Core Synthetic Pathways & Methodologies

Palladium-catalyzed cross-coupling reactions are the primary methods for elaborating the structure of this compound. Below are detailed protocols for three fundamental transformations that yield core structures relevant to anti-inflammatory drug design.

Workflow Overview: Key Coupling Reactions

The following diagram illustrates the central role of this compound as a precursor to diverse molecular scaffolds via three principal palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Core Scaffolds for Anti-Inflammatory Agents start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki Pd(PPh₃)₄, Base heck Heck Coupling (+ Alkene) start->heck Pd(OAc)₂, Ligand, Base sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira PdCl₂(PPh₃)₂, CuI, Base biaryl Substituted Biaryls (e.g., COX Inhibitor Motifs) suzuki->biaryl cinnamate Methyl Cinnamates (Precursors to Heterocycles) heck->cinnamate alkyne Aryl Alkynes (Versatile Intermediates) sonogashira->alkyne

Caption: Synthetic utility of this compound.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Rationale: The biaryl motif is a privileged structure in many anti-inflammatory drugs, particularly selective COX-2 inhibitors. The Suzuki-Miyaura reaction is one of the most robust methods for constructing this C-C bond.[7] This protocol describes the coupling of this compound with a generic arylboronic acid. The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle, while the base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.06 eq.).[8]

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or anhydrous benzene.[8] Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target biaryl compound.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for oxidative addition with aryl iodides.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane, Benzene[8]Solubilizes reactants and facilitates phase transfer.
Temperature 80-110 °C (Reflux)Provides activation energy for the catalytic cycle.
Typical Yield 70-95%Dependent on the steric and electronic nature of the coupling partner.
Synthesis of Cinnamate Derivatives via Heck Coupling

Rationale: The Heck reaction facilitates the coupling of aryl halides with alkenes, forming substituted olefins.[9][10] Coupling this compound with an acrylate ester (e.g., methyl acrylate) yields a methyl cinnamate derivative. Cinnamates are valuable precursors for synthesizing various heterocyclic compounds and other complex molecules with potential anti-inflammatory properties.[11] A common catalyst is Palladium(II) acetate, which is reduced in situ to the active Pd(0) species.[10]

Protocol: General Procedure for Heck Coupling

  • Reagent Preparation: In a sealed tube or round-bottom flask, combine this compound (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), a palladium source like Pd(OAc)₂ (0.02-0.05 eq.), and a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.).

  • Solvent and Base Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). Add a base, typically a tertiary amine like triethylamine (Et₃N) or a solid base like potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 6-24 hours).

  • Work-up: After cooling, filter the reaction mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂, Pd/C[12]Precursor to the active Pd(0) catalyst.[10]
Base Et₃N, K₂CO₃, DIPEANeutralizes the HI generated during the catalytic cycle.
Solvent DMF, Acetonitrile, Cyrene[12]High-boiling polar aprotic solvents are effective.
Temperature 80-120 °CRequired for efficient catalytic turnover.
Typical Yield 60-90%Can be influenced by the choice of alkene and ligand.
Synthesis of Aryl Alkynes via Sonogashira Coupling

Rationale: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[13][14] This reaction is exceptionally useful for creating rigid scaffolds and provides a versatile alkyne handle for further transformations, such as click chemistry or cyclization reactions. The reaction typically requires a dual catalytic system of palladium and a copper(I) salt (e.g., CuI), which facilitates the activation of the alkyne.

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.01-0.03 eq.), and a copper(I) co-catalyst like CuI (0.02-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent, typically a mixture of THF and a tertiary amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC until the starting iodide is consumed (typically 2-12 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂[14]The primary palladium catalyst for the main cycle.
Co-catalyst CuIForms a copper acetylide intermediate, facilitating transmetalation.
Base/Solvent Et₃N, DIPEAActs as both the base and a solvent for the reaction.
Temperature 25-60 °CGenerally proceeds under mild conditions.
Typical Yield 75-98%Highly efficient for terminal alkynes.

Biological Context: Targeting Inflammatory Pathways

The scaffolds synthesized from this compound are relevant to anti-inflammatory drug design, primarily through the inhibition of the cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway: Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and has physiological "housekeeping" roles, and COX-2, which is induced at sites of inflammation.[1] The goal of modern NSAID design is to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][2]

G PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Phys Physiological Prostaglandins (Stomach Lining, Platelets) COX1->PG_Phys PG_Inflam Inflammatory Prostaglandins COX2->PG_Inflam Inflam Inflammation, Pain, Fever PG_Inflam->Inflam Inhibitor Synthesized Compounds (e.g., Biaryl Derivatives) Inhibitor->COX2 Selective Inhibition

Caption: Simplified COX pathway and the target for selective inhibitors.

The biaryl structures generated via the Suzuki reaction are particularly promising as they can mimic the core of known "coxib" drugs. Further functionalization of the ester and methoxy groups allows for fine-tuning of the molecule's properties to optimize binding to the COX-2 active site.

Conclusion and Future Outlook

This compound is a commercially available and highly effective building block for the synthesis of molecules with therapeutic potential.[3][15] The palladium-catalyzed cross-coupling reactions detailed in this note provide reliable and versatile pathways to generate diverse chemical scaffolds. By employing these robust synthetic protocols, researchers in drug discovery can efficiently access novel biaryls, cinnamates, and aryl alkynes. These intermediates are primed for further derivatization to create libraries of compounds for screening against inflammatory targets like COX-2, ultimately accelerating the development of the next generation of safer and more effective anti-inflammatory drugs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For drug development professionals, the ability to efficiently construct diverse libraries of arylamines is paramount for exploring structure-activity relationships and identifying promising lead candidates.

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of methyl 3-iodo-4-methoxybenzoate. This substrate presents an interesting case study, featuring an electron-rich aromatic ring due to the methoxy group, an electron-withdrawing ester functionality, and a highly reactive carbon-iodine bond. Understanding the interplay of these features is crucial for developing a robust and high-yielding amination protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of key steps centered around a palladium catalyst.[1]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Palladium-Amine Complex OxAdd->AmineComplex Ligand Exchange AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product_out Ar-NR₂ AmidoComplex->Product_out Ar-NR₂ HX_Base_out [Base-H]⁺X⁻ AmidoComplex->HX_Base_out [Base-H]⁺X⁻ ArX_in Ar-I ArX_in->OxAdd Ar-I Amine_in R₂NH Amine_in->AmineComplex R₂NH Base_in Base Base_in->AmidoComplex Base

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The high reactivity of the C-I bond generally facilitates this step.[3]

  • Ligand Exchange and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center, displacing one of the original ligands. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions.[4]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Strategic Considerations for this compound

The specific structure of this compound necessitates careful consideration of the reaction parameters to achieve a successful transformation.

  • The Aryl Iodide: As an aryl iodide, the substrate is highly reactive towards oxidative addition. However, the electron-donating methoxy group further activates the ring, which can influence the rates of the catalytic cycle.[5]

  • The Ester Functionality: The methyl ester group is sensitive to hydrolysis under strongly basic conditions. Therefore, the choice of base and reaction temperature is critical to prevent saponification of the ester. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to faster reaction rates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable to preserve the ester group.[6]

  • The Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, or aromatic) will significantly impact the reaction outcome. Sterically hindered amines may require more bulky phosphine ligands to facilitate the coupling.

Recommended Reaction Parameters

Based on established principles and literature precedents for similar substrates, the following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for specific amine coupling partners.

ParameterRecommended Reagent/ConditionRationale & Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Both are common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[3][7]
Ligand Xantphos or a Biarylphosphine ligand (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting reductive elimination. Xantphos is a versatile bidentate ligand, while biarylphosphine ligands are often highly effective for challenging couplings.[7][8]
Base Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate)These weaker inorganic bases are recommended to minimize the risk of ester hydrolysis.[6] If the reaction is sluggish, a stronger base like NaOtBu could be carefully trialed at lower temperatures.
Solvent Toluene or 1,4-DioxaneThese are the most common solvents for Buchwald-Hartwig aminations. They are relatively non-polar and have boiling points suitable for the typical reaction temperatures. Ensure the solvent is anhydrous.
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific amine and the chosen base.
Stoichiometry Amine (1.1-1.2 equiv), Base (1.5-2.0 equiv), Pd Precursor (1-5 mol%), Ligand (1.2-1.5 x Pd mol%)A slight excess of the amine and a greater excess of the base are typically used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add solids (aryl iodide, base, catalyst, ligand) to a dry Schlenk tube. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert reagents Reagent Addition: - Add anhydrous solvent and amine via syringe. inert->reagents reaction Reaction: - Heat to 80-110 °C with vigorous stirring. reagents->reaction monitor Monitor Progress: - TLC or LC-MS analysis. reaction->monitor workup Work-up: - Cool, dilute with organic solvent, wash with water and brine. monitor->workup Reaction Complete purify Purification: - Dry, concentrate, and purify by column chromatography. workup->purify characterize Characterization: - NMR, MS analysis of the purified product. purify->characterize end End characterize->end

Figure 2. A step-by-step workflow for the Buchwald-Hartwig amination experiment.

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the chosen base (e.g., Cs₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous toluene or 1,4-dioxane (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide). Then, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired methyl 3-amino-4-methoxybenzoate derivative.

  • Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Insufficiently active catalyst systemScreen different ligands and bases. A stronger base like NaOtBu at a lower temperature might be necessary.
Ester Hydrolysis Base is too strong or reaction temperature is too highSwitch to a weaker base (Cs₂CO₃ or K₃PO₄). Lower the reaction temperature and extend the reaction time.
Formation of Side Products Competing side reactions (e.g., hydrodehalogenation)Optimize the ligand-to-palladium ratio. Ensure the purity of the starting materials.

Conclusion

The Buchwald-Hartwig amination of this compound offers a direct and efficient pathway to valuable 3-amino-4-methoxybenzoate derivatives, which are important building blocks in medicinal chemistry. A successful outcome hinges on the judicious selection of the catalyst system, particularly the base, to accommodate the ester functionality. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore this powerful transformation and to synthesize novel compounds for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 3-iodo-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its preparation, typically through electrophilic aromatic iodination of methyl 4-methoxybenzoate, is a common yet sometimes challenging reaction. This guide provides a comprehensive resource to navigate the intricacies of this synthesis, ensuring reliable and high-yielding results.

Reaction Overview: Electrophilic Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring of methyl 4-methoxybenzoate is an electrophilic aromatic substitution (SEAr) reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The methyl ester (-COOCH₃) is a deactivating group and is meta-directing. Therefore, the incoming electrophile (I⁺) will be directed to the positions ortho to the methoxy group.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, or the reaction has stalled. What are the potential causes and how can I fix this?

A: Low or no yield can stem from several factors related to reagent activity, reaction conditions, or substrate purity. Here’s a systematic approach to troubleshooting:

  • Inactive Iodinating Agent:

    • Cause: N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture.[2] Molecular iodine (I₂) can also degrade.

    • Solution: Use freshly opened or properly stored NIS. Ensure your iodine is of high purity. It is good practice to store NIS in a desiccator, protected from light.

  • Insufficient Electrophilicity:

    • Cause: While methyl 4-methoxybenzoate is an activated aromatic ring, the electrophilicity of the iodinating agent may not be sufficient for a high reaction rate at room temperature.

    • Solution:

      • Acid Catalysis (for NIS): Add a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid. Acids protonate the NIS, making the iodine atom more electrophilic.[3]

      • Oxidizing Agent (for I₂): When using molecular iodine, an oxidizing agent such as iodic acid (HIO₃) or nitric acid is necessary to generate the more potent electrophile, I⁺.[4][5][6]

  • Reaction Temperature Too Low:

    • Cause: Like most chemical reactions, the rate of iodination is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious as higher temperatures can sometimes lead to side reactions.[7]

  • Impure Starting Material:

    • Cause: Impurities in the methyl 4-methoxybenzoate can interfere with the reaction.

    • Solution: Ensure the purity of your starting material by checking its melting point or by NMR spectroscopy. If necessary, purify the starting material before use.

Issue 2: Formation of Multiple Products (Low Regioselectivity)

Q: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity to favor the desired 3-iodo isomer?

A: The formation of the undesired 2-iodo isomer is a common problem. Here’s how to address it:

  • Steric Hindrance:

    • Cause: The methoxy group directs iodination to both the ortho (C-3) and para (relative to the ester, which is C-2) positions. While the C-3 position is electronically favored, the C-2 position is also activated.

    • Solution:

      • Choice of Iodinating Agent: Bulkier iodinating agents may show a higher preference for the less sterically hindered C-3 position.

      • Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents to find the optimal conditions.

  • Reaction Conditions:

    • Cause: Temperature and reaction time can affect the isomer ratio.

    • Solution: Running the reaction at a lower temperature can sometimes improve selectivity. Monitor the reaction closely by TLC to avoid prolonged reaction times that might lead to isomerization or side reactions.

Issue 3: Presence of Di-iodinated Byproducts

Q: My product is contaminated with a significant amount of a di-iodinated species. How can I prevent this over-iodination?

A: The activated aromatic ring is susceptible to a second iodination. To minimize this:

  • Stoichiometry Control:

    • Cause: Using an excess of the iodinating agent is a common cause of di-iodination.

    • Solution: Carefully control the stoichiometry. Use a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent relative to the methyl 4-methoxybenzoate.

  • Slow Addition:

    • Cause: A high local concentration of the iodinating agent can promote di-iodination.

    • Solution: Add the iodinating agent portion-wise or as a solution dropwise over a period of time to maintain a low concentration in the reaction mixture.

  • Lower Reaction Temperature:

    • Cause: Higher temperatures can increase the rate of the second iodination.

    • Solution: Perform the reaction at a lower temperature to favor mono-iodination.

Issue 4: Difficult Purification

Q: I am having trouble purifying my product. What are the best methods to remove unreacted starting material and side products?

A: A combination of work-up and chromatographic techniques is usually effective:

  • Aqueous Work-up:

    • Procedure: After the reaction is complete, quench any remaining iodinating agent with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.[8] Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • Procedure: this compound is a solid.[9] Recrystallization from a suitable solvent system (e.g., petroleum ether, or a mixture of ethyl acetate and hexanes) can be an effective way to purify the product from less soluble or more soluble impurities.[10]

  • Column Chromatography:

    • Procedure: If recrystallization is not sufficient, column chromatography on silica gel is a reliable method for separating the desired product from isomers and other impurities.

    • Eluent System: A common eluent system for separating aromatic esters is a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is best for this synthesis?

A: The "best" agent depends on your specific laboratory setup, budget, and safety considerations.

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle solid. Its reactivity can be tuned with an acid catalyst. It often gives clean reactions with good yields.

  • Iodine (I₂) with an Oxidizing Agent (e.g., HIO₃): A more classical and cost-effective method. However, it can be less selective and may require more careful control of reaction conditions.

Q2: How do I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most common method.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. A ratio of 4:1 (hexanes:ethyl acetate) should provide good separation between the starting material and the product.

  • Visualization: The product and starting material are UV active and can be visualized under a UV lamp at 254 nm. Additionally, an iodine chamber can be used for visualization.[11]

Q3: What are the key safety precautions for this reaction?

A: Always consult the Safety Data Sheet (SDS) for each chemical before starting.

  • Iodine and NIS: Both are irritants and should be handled in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acids: Strong acids like sulfuric acid are corrosive and should be handled with extreme care.

  • Solvents: Organic solvents are flammable and should be used in a fume hood away from ignition sources.

  • Quenching: The reaction with sodium thiosulfate can sometimes be exothermic. Perform the quench carefully, especially on a large scale.

Q4: What are the expected ¹H NMR chemical shifts for the product?

A: The ¹H NMR spectrum is a crucial tool for confirming the structure of your product. For this compound in CDCl₃, you would expect to see:

  • A singlet for the methoxy protons (-OCH₃) around 3.9 ppm.

  • A singlet for the methyl ester protons (-COOCH₃) around 3.9 ppm.

  • A doublet for the proton at C-5 (ortho to the ester) around 6.8 ppm.

  • A doublet of doublets for the proton at C-6 (meta to the ester and ortho to the iodine) around 8.0 ppm.

  • A doublet for the proton at C-2 (ortho to the ester and meta to the iodine) around 8.4 ppm.[14]

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Methyl 4-methoxybenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) (optional, catalytic amount)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-methoxybenzoate (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Iodosuccinimide (1.05 eq.).

  • If the reaction is slow, add a catalytic amount of trifluoroacetic acid (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodination using Iodine and Iodic Acid (I₂/HIO₃)

Materials:

  • Methyl 4-methoxybenzoate

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Acetic acid

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-methoxybenzoate (1.0 eq.) in acetic acid.

  • Add iodine (0.5 eq.) and a solution of iodic acid (0.2 eq.) in water.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and quench with saturated aqueous Na₂S₂O₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product.

Data Presentation

Table 1: Comparison of Iodination Methods for Anisole (a model substrate)

Reagent SystemTemperature (°C)Reaction TimeYield (%)Reference
NIS/TFARoom Temp.30 min98[7]
ICl0 to Room Temp.1 hour95[7]
I₂/H₂O₂6017 hours93[7]

Note: Yields and reaction times will vary for methyl 4-methoxybenzoate.

Visualizations

Diagram 1: Reaction Mechanism of NIS Iodination with Acid Catalysis

G Mechanism of NIS Iodination NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (More electrophilic I) NIS->Activated_NIS Protonation H_plus H⁺ (from acid catalyst) H_plus->Activated_NIS Sigma_Complex Sigma Complex (Arenium Ion) Activated_NIS->Sigma_Complex Arene Methyl 4-methoxybenzoate Arene->Sigma_Complex Nucleophilic attack on I⁺ Product This compound Sigma_Complex->Product Deprotonation (Rearomatization) Succinimide Succinimide Sigma_Complex->Succinimide

Caption: Acid-catalyzed activation of NIS and subsequent electrophilic attack.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield Start Low or No Yield Check_Reagents Check Purity and Activity of Iodinating Agent Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions If pure Purify_SM Purify Starting Material Check_Reagents->Purify_SM If impure Add_Catalyst Add Acid Catalyst (for NIS) or Oxidant (for I₂) Check_Conditions->Add_Catalyst If reaction is sluggish Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp If still sluggish Success Improved Yield Add_Catalyst->Success Increase_Temp->Success Purify_SM->Start Retry reaction

Caption: A step-by-step guide to diagnosing and resolving low product yield.

References

Technical Support Center: Purification of Crude Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this important chemical intermediate.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the properties, handling, and purification strategies for this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the compound's properties is crucial for selecting the appropriate purification technique and handling procedures.

PropertyValueSource(s)
CAS Number 35387-93-0[1][2][3]
Molecular Formula C₉H₉IO₃[1][2][3]
Molecular Weight 292.07 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 91-98 °C[1][3][5]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform[4]
Sensitivity Light-sensitive[3][4]
Q2: What are the likely impurities in my crude sample?

The nature of impurities depends heavily on the synthetic route. A common synthesis involves the iodination of methyl 4-methoxybenzoate or the methylation of methyl 3-iodo-4-hydroxybenzoate.[2][4] Therefore, impurities may include:

  • Unreacted Starting Materials: Methyl 4-methoxybenzoate or methyl 3-iodo-4-hydroxybenzoate.

  • Reagents: Residual iodinating agents or methylating agents.

  • Side-Products: Isomers such as Methyl 2-iodo-4-methoxybenzoate or di-iodinated products.

  • Solvent Residue: High-boiling point solvents used in the reaction (e.g., DMF).[2]

Q3: What are the primary recommended purification techniques?

The two most effective and commonly used purification methods for this compound are recrystallization and flash column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, yielding high-purity crystalline material. Petroleum ether has been successfully used for this compound.[2]

  • Flash Column Chromatography is superior for separating mixtures with components of different polarities, making it suitable for purifying very crude samples or isolating the product from isomeric by-products.[6]

Q4: How should I properly handle and store the purified compound?

To ensure the long-term stability and integrity of your purified this compound:

  • Storage: Store the container tightly sealed in a dry, cool (0-8 °C recommended), and well-ventilated area.[1][7]

  • Protection from Light: As the compound is light-sensitive, store it in a dark place or use an amber vial.[3][4]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation and contact with skin and eyes.[4][7]

Section 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the primary purification techniques.

Workflow for Selecting a Purification Method

The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities.

G start Crude Product Analysis (TLC, NMR) check_purity Is the major spot >90% pure with minor, non-polar/polar impurities? start->check_purity recrystallize Recrystallization check_purity->recrystallize  Yes chromatography Flash Column Chromatography check_purity->chromatography No (Multiple spots, isomers, baseline material) final_product Pure this compound recrystallize->final_product chromatography->final_product G cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. TLC Analysis (Find eluent for Rf ≈ 0.3) pack 2. Pack Column (Silica gel slurry) tlc->pack load 3. Load Sample (Dry or wet loading) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product 9. Pure Product evaporate->product G start Recrystallization Problem q1 Product 'Oils Out'? start->q1 a1 Oil Formed q1->a1 Yes q2 No Crystals Form? q1->q2 No s1 Solution: 1. Re-heat and add more solvent. 2. Use a lower boiling point solvent. 3. Cool solution more slowly. a1->s1 a2 Clear Solution q2->a2 Yes q3 Final Product Impure/Colored? q2->q3 No s2 Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume. a2->s2 a3 Low Purity q3->a3 Yes s3 Solution: 1. Re-recrystallize. 2. Treat with activated charcoal. 3. Switch to column chromatography. a3->s3

References

Technical Support Center: Suzuki Reactions with Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 3-iodo-4-methoxybenzoate . Our goal is to provide in-depth troubleshooting for common side reactions, moving beyond simple protocols to explain the underlying chemical principles. By understanding why a side reaction occurs, you can more effectively develop robust and high-yielding processes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction yield is low, but my starting aryl iodide is consumed. What is the likely culprit?

A1: When the starting this compound is consumed without a proportional increase in the desired product, the most common issues are competing side reactions involving either the aryl iodide or the boronic acid partner. The primary suspects are dehalogenation of the aryl iodide to form Methyl 4-methoxybenzoate, or protodeboronation of your boronic acid, which converts it to a simple arene.[1][2] Both pathways consume a starting material without forming the C-C bond.

Q2: I've isolated a significant byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how do I prevent it?

A2: You are observing homocoupling of the boronic acid. This side reaction is frequently promoted by the presence of molecular oxygen in the reaction mixture.[3] The most effective preventative measure is to ensure your reaction is rigorously degassed and maintained under a strictly inert atmosphere (Nitrogen or Argon).[4]

Q3: How can I quickly identify the main byproducts in my crude reaction mixture?

A3: The most effective method for identifying byproducts is LC-MS (Liquid Chromatography-Mass Spectrometry). This will give you the molecular weights of the components in your mixture.

  • Dehalogenation Product: Mass will correspond to Methyl 4-methoxybenzoate (loss of iodine, gain of hydrogen).

  • Protodeboronation Product: Mass will correspond to the arene derived from your boronic acid (loss of the B(OH)₂ group, gain of a hydrogen).

  • Homocoupling Product: Mass will correspond to a biaryl formed from two molecules of your boronic acid.

For structural confirmation, NMR spectroscopy of the isolated byproduct is definitive.

Q4: My boronic acid seems to be degrading before the reaction is complete. Why?

A4: Boronic acids can be unstable, particularly under the basic and often heated conditions of a Suzuki reaction.[5] The primary degradation pathway is protodeboronation .[6] To mitigate this, consider using a more stable boronic acid derivative, such as a pinacol boronate ester or a potassium organotrifluoroborate.[7][8] These reagents act as a "slow release" source of the active boronic acid, minimizing its concentration and thus its rate of decomposition.[9][10]

Troubleshooting Guide: Common Side Products
1. Dehalogenation of this compound

Dehalogenation is the reduction of the aryl iodide, replacing the iodine atom with a hydrogen atom. Given the high reactivity of the C-I bond, this is a particularly relevant side reaction for this substrate.[2]

  • Identification: Formation of Methyl 4-methoxybenzoate.

  • Mechanism: The widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[2][11] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[2]

ParameterRecommendationRationale
Base Use weaker, non-nucleophilic bases like K₃PO₄ or K₂CO₃.Strong bases (e.g., NaOtBu) can more readily generate Pd-H species.[12]
Solvent Use anhydrous aprotic solvents like toluene or dioxane.Protic solvents like alcohols can act as hydride sources.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands promote rapid reductive elimination of the desired product, outcompeting the dehalogenation pathway.[12][13]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of Pd-H formation.
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.2 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene and a minimal amount of degassed water (e.g., toluene/water 10:1).

  • Degas the final mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor by LC-MS.

2. Protodeboronation of the Boronic Acid

Protodeboronation involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[6] This is a major source of yield loss as it consumes the nucleophilic partner.[14]

  • Identification: Formation of the corresponding arene/heteroarene from the boronic acid coupling partner.

  • Mechanism: This reaction is essentially a protonolysis of the C-B bond and can be catalyzed by both acid and base.[6][7] The presence of water and heat accelerates this process.[1] The reactivity of the boronic acid itself is a key factor; electron-deficient and many heteroaromatic boronic acids are particularly susceptible.[1][5]

ParameterRecommendationRationale
Boron Reagent Use boronic esters (e.g., pinacol, MIDA) or potassium organotrifluoroborates (R-BF₃K).These derivatives are more stable and hydrolyze slowly under reaction conditions to release the boronic acid, keeping its standing concentration low.[8][15]
Base Weaker bases (K₂CO₃, CsF) may be preferable.The reaction is often accelerated under strongly basic conditions which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[1]
Reaction Time Minimize reaction time.Prolonged exposure to heat and base increases the extent of protodeboronation.[1]
Water Content Use minimal water or anhydrous conditions if using a boronic ester with a fluoride-based base (e.g., CsF).Water is the proton source for the reaction.
3. Homocoupling of the Boronic Acid

This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid.

  • Identification: A dimer of the boronic acid's aryl group (Ar-Ar).

  • Mechanism: While several pathways exist, the most common in Suzuki reactions is a palladium-catalyzed process that is significantly promoted by the presence of molecular oxygen.[3][4] Oxygen can re-oxidize the Pd(0) catalyst and participate in a catalytic cycle that favors the coupling of two boronic acid molecules.

ParameterRecommendationRationale
Atmosphere Crucial: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout.The exclusion of oxygen is the most effective way to suppress this side reaction.[4]
Palladium Source Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that reliably forms Pd(0) in situ.Inconsistent catalyst activation can sometimes lead to side reactions.
Stoichiometry Avoid a large excess of the boronic acid.A higher concentration of the boronic acid can favor the homocoupling pathway.
4. Demethylation of the Methoxy Group

While less common under standard Suzuki conditions, cleavage of the aryl methyl ether bond to form a phenol is a possible side reaction, particularly under harsh conditions.

  • Identification: Formation of Methyl 3-iodo-4-hydroxybenzoate or the corresponding coupled phenolic product.

  • Mechanism: This typically requires strong Lewis acids (like BBr₃) or specific catalytic systems designed for hydrodeoxygenation.[16][17][18] In the context of a Suzuki reaction, this could potentially be promoted by certain additives or if the reaction is run at very high temperatures for extended periods, though it is not a classic Suzuki side reaction.

  • Avoid excessively high temperatures (>120 °C).

  • Ensure the purity of all reagents to avoid contamination with Lewis acidic species.

  • Use standard Suzuki catalysts and ligands; avoid catalyst systems known to effect C-O bond cleavage.[19]

Visualizing the Reaction Pathways

Understanding the interplay between the desired reaction and competing side pathways is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I ar_pd_x Ar-Pd(II)(X)L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OH)₂ (Base) ar_pd_ar Ar-Pd(II)-Ar'L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination dummy1 reductive_elimination->dummy1 product Ar-Ar' dummy1->pd0 Catalyst Regeneration dummy1->product dummy2 dummy3

Caption: The primary catalytic cycle for the Suzuki-Miyaura reaction.

Competing Side Reaction Pathways

Side_Reactions cluster_main Main Suzuki Cycle cluster_side Side Reactions ar_pd_x Ar-Pd(II)(I)L₂ ar_pd_ar Ar-Pd(II)-Ar'L₂ ar_pd_x->ar_pd_ar Transmetalation [Ar'-B(OH)₂] pd_h Pd-H Species ar_pd_x->pd_h from Base, Solvent, H₂O product Desired Product (Ar-Ar') ar_pd_ar->product Reductive Elimination dehalogenation Dehalogenation (Ar-H) homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) pd_h->dehalogenation Reductive Elimination boronic_acid Ar'-B(OH)₂ boronic_acid->homocoupling O₂, Pd Catalyst boronic_acid->protodeboronation H₂O, Heat

Caption: Key side reactions branching from the main Suzuki pathway.

References

Technical Support Center: Enhancing Suzuki Coupling Efficiency with Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical support for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substituted aryl iodides. Here, you will find practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and enhance your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-rich aryl iodide is sluggish or failing. What's the likely cause and how can I fix it?

A1: Electron-rich aryl iodides can be challenging substrates because the electron-donating groups decrease the electrophilicity of the carbon-iodine bond, slowing down the rate-determining oxidative addition step.[1][2] To overcome this, you need to employ a more reactive catalyst system.

  • Ligand Choice: Switch to bulky, electron-rich monophosphine ligands. Ligands like SPhos, XPhos, and BrettPhos are excellent choices as they promote oxidative addition and facilitate the reductive elimination step.[3]

  • Catalyst Precursor: Utilize a pre-ligated palladium precatalyst. These can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[3]

  • Temperature: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for oxidative addition.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[4] This side reaction consumes your nucleophile and reduces the yield of the desired cross-coupled product.

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Use of Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can minimize the initial concentration of Pd(II). If you are using a Pd(II) precatalyst, ensure your reaction conditions efficiently generate the active Pd(0) species in situ.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.

Q3: My reaction with a sterically hindered aryl iodide is giving a low yield. What are the key parameters to optimize?

A3: Steric hindrance around the reaction center can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5]

  • Bulky Ligands: The use of bulky monophosphine ligands is crucial. The steric bulk on the ligand can actually accelerate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[3][5]

  • Base Selection: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective for hindered couplings. These bases can facilitate the transmetalation step without causing unwanted side reactions.[3]

  • Solvent Choice: Toluene and dioxane are generally good starting points. For particularly challenging substrates, exploring a broader range of solvents, including polar aprotic solvents, may be beneficial.[3][6]

Q4: I am seeing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major pathway for the decomposition of the nucleophile, especially with electron-deficient or heteroaromatic boronic acids.[7]

  • Choice of Base: The base plays a critical role. While necessary for the transmetalation step, a strong base can also promote protodeboronation.[7] Using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[8][9]

  • Anhydrous Conditions: Water can facilitate protodeboronation. Using anhydrous solvents and reagents can help to suppress this side reaction.[2]

  • More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[7][10] These reagents slowly release the active boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.

Troubleshooting Guides

Issue 1: Low or No Conversion of Aryl Iodide

This is a common issue that can often be traced back to problems with the catalyst activation or the oxidative addition step.

Underlying Causes & Solutions
CauseExplanationRecommended Action
Inactive Catalyst The Pd(0) active species is not being generated or is being deactivated. This can be due to poor quality reagents, insufficient degassing, or an inappropriate choice of precatalyst or ligand.- Use fresh, high-quality palladium precatalysts and ligands.[7] - Ensure rigorous degassing of solvents and the reaction vessel.[7] - For electron-rich or hindered aryl iodides, switch to a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand.[1][3]
Slow Oxidative Addition The electronic or steric properties of the aryl iodide are hindering the oxidative addition step.[1]- Increase the reaction temperature. - Switch to a more electron-rich ligand to enhance the nucleophilicity of the palladium center.[3] - Consider using a different palladium precatalyst that generates the active Pd(0) species more readily.
Poor Solubility One or more of the reactants is not fully dissolved in the solvent, leading to a heterogeneous mixture and poor reactivity.[8]- Screen different solvents or solvent mixtures. Toluene, dioxane, and THF are common choices.[3][6] For poorly soluble substrates, DMF or other polar aprotic solvents might be necessary.[8] - Ensure adequate stirring to maintain a homogeneous reaction mixture.

Experimental Workflow: Catalyst System Screening

cluster_start Start: Low Conversion cluster_ligand Ligand Optimization cluster_precatalyst Precatalyst Optimization cluster_conditions Reaction Conditions cluster_outcome Outcome start Low or No Conversion ligand_check Current Ligand: PPh3? start->ligand_check switch_ligand Switch to Bulky, Electron-Rich Monophosphine Ligand (e.g., SPhos, XPhos) ligand_check->switch_ligand Yes precatalyst_check Using Pd(OAc)2 in situ? ligand_check->precatalyst_check No monitor_reaction Monitor Reaction Progress (TLC, GC/MS) switch_ligand->monitor_reaction switch_precatalyst Use a Pre-ligated Pd Precatalyst precatalyst_check->switch_precatalyst Yes increase_temp Increase Reaction Temperature precatalyst_check->increase_temp No switch_precatalyst->monitor_reaction increase_temp->monitor_reaction success Improved Conversion monitor_reaction->success Positive Result fail Still Low Conversion monitor_reaction->fail Negative Result cluster_id Identify Side Product (MS) cluster_sol Implement Solution cluster_outcome Verify start Significant Side Products Observed homocoupling Homocoupled Boronic Acid? start->homocoupling dehalogenation Dehalogenated Aryl Iodide? homocoupling->dehalogenation No sol_homo Improve Degassing Use Pd(0) Source homocoupling->sol_homo Yes protodeboronation Protodeboronated Boronic Acid? dehalogenation->protodeboronation No sol_dehalo Check for Hydride Sources Re-optimize Catalyst System dehalogenation->sol_dehalo Yes sol_proto Use Milder Base Anhydrous Conditions Use Boronic Ester protodeboronation->sol_proto Yes rerun Re-run Reaction and Analyze Products sol_homo->rerun sol_dehalo->rerun sol_proto->rerun success Side Products Minimized rerun->success Successful fail Problem Persists rerun->fail Unsuccessful Suzuki_Cycle pd0 Pd(0)L_n pdII_1 [Ar-Pd(II)-I]L_n (Oxidative Addition) pd0->pdII_1 Oxidative Addition pdII_2 [Ar-Pd(II)-OR']L_n (Ligand Exchange) pdII_1->pdII_2 Base pdII_3 [Ar-Pd(II)-R]L_n (Transmetalation) pdII_2->pdII_3 R-B(OH)2 pdII_3->pd0 Reductive Elimination arR Ar-R pdII_3->arR arI Ar-I arI->pdII_1 rBOH2 R-B(OH)2 + Base rBOH2->pdII_2

References

Technical Support Center: Preventing Dehalogenation of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling Methyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While an excellent substrate for various cross-coupling reactions due to the reactivity of its carbon-iodine bond, this same reactivity makes it susceptible to a common and yield-reducing side reaction: reductive dehalogenation (or hydrodehalogenation). This process replaces the iodo group with a hydrogen atom, leading to the formation of the undesired byproduct, Methyl 4-methoxybenzoate.

This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you suppress this unwanted pathway and maximize the yield of your desired product.

Troubleshooting Guide: Addressing Dehalogenation in Real-Time

This section is structured to provide immediate, actionable solutions to problems encountered during your experiments.

Q1: I am observing a significant amount of the dehalogenated byproduct, Methyl 4-methoxybenzoate, in my cross-coupling reaction. What is the primary cause?

A1: The presence of Methyl 4-methoxybenzoate is a classic sign of reductive dehalogenation. This side reaction is almost always mediated by a palladium-hydride (Pd-H) species that forms in your reaction vessel.[1] This highly reactive intermediate can intercept the aryl-palladium(II) complex in the catalytic cycle and, instead of undergoing the desired coupling, will reductively eliminate to form the dehalogenated arene (Ar-H).

The primary sources for the hydride that forms the Pd-H species are:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or other bases containing β-hydrogens can generate Pd-H species.[2][3]

  • The Solvent: Protic solvents, especially alcohols like methanol or isopropanol, can act as hydride donors.[2] Even seemingly aprotic solvents like DMF or dioxane can be sources of hydrides under certain conditions.[4]

  • Water: While often a necessary component in reactions like the Suzuki-Miyaura coupling, excessive or uncontrolled amounts of water can be a proton source that facilitates the dehalogenation pathway.[1][5]

Q2: My reaction is very slow, and as it progresses, the ratio of dehalogenated byproduct to my desired product increases. How can I resolve this?

A2: This indicates that the rate of your desired cross-coupling is not competitive with the rate of dehalogenation. When the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are slow, the palladium intermediates have a longer lifetime, increasing the probability of them reacting with Pd-H species or undergoing other decomposition pathways.

To address this, you must accelerate the primary catalytic cycle:

  • Optimize the Ligand: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) can lead to slow reductive elimination. Switching to a more electron-rich and sterically bulky biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can dramatically accelerate the reductive elimination step, favoring the formation of the desired C-C bond over the C-H bond.[1]

  • Use a More Active Catalyst System: Ensure you are using a high-purity, active palladium precatalyst. Pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources that require in situ reduction.[1]

  • Check Reagent Quality: The purity and reactivity of your coupling partner (e.g., the boronic acid in a Suzuki coupling) are paramount. A slow transmetalation step is a common bottleneck that allows dehalogenation to dominate.[1] Using fresh, high-quality reagents can significantly improve reaction kinetics.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you design experiments that proactively avoid dehalogenation.

Q1: What is the detailed mechanism of dehalogenation in a palladium-catalyzed cross-coupling reaction?

A1: The most widely accepted mechanism for dehalogenation involves the interception of the main catalytic cycle by a palladium-hydride species. The diagram below illustrates the productive Suzuki-Miyaura cycle versus the competing dehalogenation pathway.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (+ Ar-I) ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation (+ R-B(OH)₂) PdH L₂Pd(H)X ArH Ar-H (Dehalogenated Byproduct) ArPdX->ArH Dehalogenation Pathway ArPdR->Pd0 Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination PdH_source Hydride Source (Base, Solvent, H₂O) PdH_source->PdH Forms Pd-H PdH->Pd0 PdH->ArH Protonolysis or Reductive Elimination

Figure 1: Competing pathways in a Suzuki-Miyaura coupling. The desired cycle (black arrows) produces the Ar-R product. The parasitic cycle (red elements) begins with the formation of a Pd-H species, which intercepts the Ar-Pd(II) intermediate to yield the dehalogenated Ar-H byproduct.

The key takeaway is that any condition that promotes the formation of the L₂Pd(H)X intermediate will increase the likelihood of dehalogenation.

Q2: How can I strategically select my reaction components (ligand, base, solvent) to prevent dehalogenation from the outset?

A2: A proactive approach based on rational selection of reagents is the most effective strategy. The goal is to create a system where the rate of the productive cross-coupling is significantly faster than the rate of dehalogenation.

ComponentRecommended OptionsRationale & Mechanism of Action
Ligand Bulky Biaryl Phosphines: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, SImes.These ligands are both highly electron-donating and sterically bulky. The electron-rich nature accelerates the initial oxidative addition of the C-I bond to the Pd(0) center. The steric bulk promotes the final, irreversible reductive elimination step, which is often the rate-limiting step for product formation. A faster reductive elimination minimizes the time the Ar-Pd(II) intermediate exists, reducing its chance of being intercepted by a hydride.[1]
Base Weaker Inorganic Bases: K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate), K₂CO₃ (Potassium Carbonate).These bases are strong enough to facilitate the transmetalation step in Suzuki couplings but are less prone to generating Pd-H species compared to strong organic bases like alkoxides (e.g., NaOtBu).[1][3] K₃PO₄ is often an excellent first choice for suppressing dehalogenation.
Solvent Aprotic Solvents: Toluene, Dioxane, Tetrahydrofuran (THF).These solvents are not sources of hydrides and are generally preferred.[1][4] If solubility requires a more polar or protic co-solvent (like water in a Suzuki reaction), use the minimum amount necessary and ensure it is properly degassed. Avoid using alcohols as the primary solvent.
Atmosphere Inert Gas: Argon or Nitrogen.Rigorously excluding oxygen is crucial. Oxidative degradation of phosphine ligands can occur in the presence of air, leading to a less active or deactivated catalyst, which in turn slows the desired reaction and allows side reactions to become more prominent.[6]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound while minimizing dehalogenation.

Reaction: this compound + Arylboronic Acid → Coupled Biaryl Product

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (Potassium Phosphate, anhydrous powder) (2.0 - 3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%).

  • Solvent Addition: Add degassed toluene and degassed water to the flask to create a 10:1 toluene:water mixture (e.g., 5 mL toluene, 0.5 mL water). The overall concentration should be around 0.1 M with respect to the aryl iodide.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, bubble argon through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture will typically be a biphasic suspension.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot, while checking for the formation of the dehalogenated byproduct (Methyl 4-methoxybenzoate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

References

Technical Support Center: Strategies to Minimize Homocoupling in Palladium-Catalyzed Reactions of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in palladium-catalyzed cross-coupling: homocoupling, with a specific focus on reactions involving Methyl 3-iodo-4-methoxybenzoate. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your reaction outcomes.

Introduction: The Challenge of Homocoupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3] However, the desired catalytic cycle can be intercepted by undesired pathways, leading to the formation of homocoupled products. In the context of reactions with this compound, this manifests as the formation of a symmetric biaryl, a byproduct that consumes valuable starting material and complicates purification. Understanding the mechanisms that lead to homocoupling is the first step toward its suppression.

There are two primary types of homocoupling to consider:

  • Homocoupling of the Aryl Halide: This involves the coupling of two molecules of this compound.

  • Homocoupling of the Coupling Partner: This is prevalent in reactions like Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization, often referred to as Glaser-Hay coupling).[4][5]

This guide will provide a structured approach to diagnosing and mitigating both forms of homocoupling.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section is designed to address specific issues you might encounter during your experiments.

Question 1: I am observing significant formation of the homocoupled biaryl from this compound. What are the most likely causes and how can I address them?

Answer: The homocoupling of your aryl iodide is often linked to the palladium catalyst itself, specifically the generation and stability of the active Pd(0) species. Here’s a breakdown of the common culprits and their solutions:

  • Incomplete Reduction of Pd(II) to Pd(0): Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in-situ reduction to the catalytically active Pd(0).[6] If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[6]

    • Solution: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.[5] If you must use a Pd(II) source, ensure your reaction conditions facilitate its reduction. Some phosphine ligands can act as reducing agents, but this can alter the ligand-to-metal ratio.[1][6] The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[7][8]

  • Presence of Oxygen: Oxygen is a notorious culprit in palladium catalysis. It can oxidize the active Pd(0) catalyst to Pd(II), which not only deactivates the desired catalytic cycle but can also initiate homocoupling pathways.[9][10]

    • Solution: Rigorous exclusion of oxygen is critical.[5][11] Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[12][13] Maintain a positive pressure of inert gas throughout the reaction setup and execution.[10][12]

  • High Reaction Temperatures: While heat can accelerate the desired reaction, excessively high temperatures can also promote catalyst decomposition and side reactions, including homocoupling.[14]

    • Solution: Screen a range of temperatures. It's often beneficial to start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.[15]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[1][14] Ligands that are not sufficiently electron-rich or are sterically hindered can lead to unstable palladium complexes that are more prone to side reactions.

    • Solution: For an electron-rich aryl iodide like yours, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[14] These ligands promote the reductive elimination step of the cross-coupling, which can outcompete homocoupling pathways.[5]

Below is a troubleshooting workflow to guide your experimental design:

G start High Aryl Iodide Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Improve degassing protocol (e.g., freeze-pump-thaw) and maintain inert atmosphere. check_o2->deoxygenate No check_pd_source Are you using a Pd(II) precatalyst? check_o2->check_pd_source Yes deoxygenate->check_pd_source use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). check_pd_source->use_pd0 Yes add_reductant Consider adding a mild reducing agent (e.g., potassium formate). check_pd_source->add_reductant Yes check_temp Is the reaction temperature optimized? check_pd_source->check_temp No use_pd0->check_temp add_reductant->check_temp screen_temp Screen a lower temperature range (e.g., 60-80 °C). check_temp->screen_temp No check_ligand Is the ligand appropriate? check_temp->check_ligand Yes screen_temp->check_ligand screen_ligands Screen bulky, electron-rich phosphine or NHC ligands. check_ligand->screen_ligands No end Homocoupling Minimized check_ligand->end Yes screen_ligands->end

Troubleshooting workflow for aryl iodide homocoupling.

Question 2: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but I'm getting a lot of the alkyne dimer (Glaser-Hay coupling). How can I prevent this?

Answer: The homocoupling of terminal alkynes in Sonogashira reactions is a well-known side reaction, often referred to as Glaser or Glaser-Hay coupling.[4][16] This is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[5][11]

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[4][5] Copper-free Sonogashira protocols are well-established and often employ a palladium catalyst with a suitable ligand and an amine base.[11][17]

  • Rigorous Oxygen Exclusion: If a copper co-catalyst is necessary for your specific substrates, then the complete exclusion of oxygen is paramount.[11] The oxidative dimerization of the alkyne relies on an oxidant, and atmospheric oxygen is the usual suspect.

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.[11] This can be achieved by adding the alkyne slowly to the reaction mixture via a syringe pump.

  • Choice of Amine Base: The amine base is not just a proton scavenger; it also plays a role in the catalytic cycle. Using an excess of a hindered amine base can sometimes help to suppress homocoupling.[4]

Question 3: In my Suzuki coupling reaction, I'm observing significant homocoupling of my boronic acid partner. What steps should I take?

Answer: The homocoupling of boronic acids in Suzuki-Miyaura coupling is a common issue, often promoted by the presence of oxygen and Pd(II) species.[6][9][12]

  • Deoxygenation is Key: As with aryl halide homocoupling, oxygen is a major contributor to boronic acid dimerization.[9] Ensure your reaction setup is thoroughly purged of air and that all solvents are properly degassed.[12]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[5][12] An overly strong or impure base can lead to side reactions. It's often beneficial to screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] Ensure the base is finely powdered to maximize its surface area and reactivity.[9]

  • Catalyst Choice: The presence of Pd(II) without coordinated aryl/vinyl ligands can catalyze the homocoupling of two boronic acid molecules.[6] Using a Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can mitigate this.[5][6]

Frequently Asked Questions (FAQs)

Q: Which palladium-catalyzed reaction is generally most susceptible to homocoupling with my substrate?

A: While homocoupling can occur in most palladium-catalyzed reactions, Sonogashira couplings are particularly prone to the homocoupling of the terminal alkyne partner (Glaser-Hay coupling), especially when a copper co-catalyst is used.[4][5][11] Suzuki couplings are also frequently plagued by the homocoupling of the boronic acid coupling partner, often due to the presence of oxygen.[9][12]

Q: Can the solvent choice influence the extent of homocoupling?

A: Absolutely. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[10][13] For Suzuki couplings, biphasic solvent systems like toluene/water or dioxane/water are common.[13] The choice of solvent can influence the rate of the desired reaction versus side reactions. For instance, in some Stille couplings, solvents like dioxane and DMF have been observed to lead to more dehalogenation compared to toluene, highlighting the solvent's potential to influence side reaction pathways.[13]

Q: How does the ligand-to-palladium ratio affect homocoupling?

A: The ligand-to-palladium ratio is a critical parameter. An insufficient amount of ligand can lead to the formation of palladium black (aggregated, inactive palladium), which can promote side reactions.[14] Typically, a ligand-to-palladium ratio of 1:1 to 4:1 is a good starting point.[10] The optimal ratio is dependent on the specific ligand and reaction conditions and may require screening.

Summary of Key Parameters to Minimize Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Rigorously inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II) and suppresses oxygen-mediated homocoupling pathways (e.g., boronic acid and Glaser coupling).[5][9][11]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Bypasses potentially inefficient in-situ reduction of Pd(II) sources, minimizing Pd(II)-mediated homocoupling.[5][6]
Ligand Screen bulky, electron-rich phosphines or NHC ligandsStabilizes the Pd(0) center and promotes the desired reductive elimination step over side reactions.[5][14]
Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃); use high purity, finely powdered baseThe base's strength and solubility are crucial for efficient transmetalation, which competes with homocoupling.[5][9][12]
Temperature Start with lower temperatures (e.g., 60-80 °C) and optimizeExcessive heat can lead to catalyst decomposition and increase the rate of side reactions.[14][15]
Copper Co-catalyst (Sonogashira) Use copper-free conditions where possibleThe copper(I) co-catalyst is a primary promoter of alkyne homocoupling (Glaser coupling).[4][5][17]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and incorporates measures to minimize homocoupling.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (finely powdered, oven-dried, 2.0 equiv.)

  • Anhydrous, degassed toluene and water (e.g., in a 4:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[10][15]

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene and water via syringe.

  • Place the sealed flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification a1 Add solids: Aryl Iodide, Boronic Acid, Base a2 Evacuate and backfill with Argon (3x) a1->a2 a3 Add Pd(0) catalyst under Argon flow a2->a3 a4 Add degassed solvents via syringe a3->a4 b1 Heat to 80 °C with vigorous stirring a4->b1 b2 Monitor progress by TLC/LC-MS b1->b2 c1 Cool to RT, quench, and extract with organic solvent b2->c1 c2 Wash, dry, and concentrate c1->c2 c3 Purify by flash chromatography c2->c3

Experimental workflow for a Suzuki coupling with minimized homocoupling.

References

Technical Support Center: High-Purity Recrystallization of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-iodo-4-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. Here, we move beyond simple protocols to provide a deeper understanding of the recrystallization process, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.

The purification of solids is a critical step in chemical synthesis, and recrystallization remains a powerful technique for achieving high purity.[1][2][3] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] For this compound, a crystalline solid with a melting point of 92-95 °C, selecting the right conditions is paramount to obtaining a product that meets stringent quality standards.[6][7][8]

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute comes out of the solution as a liquid rather than a solid crystal lattice.[9] This typically happens when a concentrated solution is cooled to a temperature above the compound's melting point or when the degree of supersaturation is too high.[9] Given that this compound has a relatively low melting point (92-95 °C), this is a common issue.

Causality & Solution:

  • High Solute Concentration: The solution is likely too concentrated, causing the compound to separate from the solution at a temperature where it is still molten.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[9][10] Allow the solution to cool more slowly to retard precipitation until the temperature is well below the compound's melting point.[10]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.

Question: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution is usually due to one of two reasons: the solution is not sufficiently saturated, or the nucleation process has not initiated.[9][10]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause of crystallization failure. If too much solvent was used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[11]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[10][11] Once you observe a slight turbidity or the formation of crystals at the surface, you have reached the saturation point. Add a minimal amount of hot solvent to redissolve these, then allow the solution to cool again.

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site for crystal growth to begin.[10][14]

    • Solution - Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.[15]

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.[15][16] This provides a template for other molecules to deposit onto, initiating crystallization.

      • Further Cooling: If room temperature cooling is insufficient, place the flask in an ice-water bath to further decrease the solubility of your compound.[15][17]

Question: My final product has a low yield. Where did my compound go?

Answer:

A low recovery is a common issue in recrystallization and can be attributed to several factors.[11]

Causality & Solution:

  • Excess Solvent: As mentioned above, using too much solvent will leave a significant amount of your product in the mother liquor.[11][18]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost on the filter paper.[9][19]

    • Solution: Use a slight excess of hot solvent before hot filtration to ensure the compound remains dissolved.[9][17] Also, pre-heat your funnel and filter paper with hot solvent vapors to prevent cooling and premature crystallization.[17][19] Using a stemless or short-stemmed funnel is also recommended.[19][20]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[18]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals in the Buchner funnel.[3][21]

Question: The recrystallized solid has a broad melting point range. Is it pure?

Answer:

A broad melting point range is a strong indicator of an impure sample.[2] Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.[22]

Causality & Solution:

  • Ineffective Recrystallization: The chosen solvent may not have effectively separated the impurities, or the cooling was too rapid, trapping impurities within the crystal lattice.

    • Solution: A second recrystallization is often necessary to achieve high purity.[22] Ensure slow cooling to allow for the selective crystallization of the desired compound.

  • Incomplete Drying: Residual solvent can also act as an impurity and depress the melting point.

    • Solution: Ensure the crystals are thoroughly dried under vacuum until a constant weight is achieved.[18]

II. Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[4][21] For this compound, an aromatic ester, a good starting point is to test moderately polar to non-polar solvents. A documented synthesis procedure successfully uses petroleum ether .[23] Other potential solvents to screen include:

  • Ethanol/Water mixture: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then cool.

  • Ethyl Acetate/Hexane mixture: Similar to the ethanol/water system, ethyl acetate is the "good" solvent and hexane is the "poor" or anti-solvent.[22]

  • Toluene: Can be effective for aromatic compounds.[24]

The selection process involves small-scale solubility tests with the crude material.

Solvent System Rationale Pros Cons
Petroleum Ether / Hexanes Non-polar solvent. "Like dissolves like" principle for the largely non-polar aromatic structure.[24]Excellent for removing more polar impurities. Highly volatile for easy drying.May have limited dissolving power, requiring larger volumes. Flammable.
Isopropanol / Water A solvent pair that allows for fine-tuning of polarity and solubility.Highly adjustable to achieve ideal saturation. Water is a green anti-solvent.Can be prone to oiling out if the solvent ratio is not optimized.
Ethyl Acetate / Hexanes A common and effective solvent/anti-solvent pair for moderately polar compounds.[22]Good dissolving power of ethyl acetate. Easy to remove due to volatility.Both are flammable. Requires careful addition of the anti-solvent.
Methanol A polar protic solvent.Can be effective if impurities are non-polar.May be too strong a solvent, leading to high solubility even when cold and thus poor recovery.

How do I perform a hot filtration correctly?

Hot filtration is used to remove insoluble impurities (like dust, filter aid) or decolorizing carbon from your hot, saturated solution before cooling.[2][19]

  • Setup: Use a stemless or short-stemmed funnel placed on top of a clean Erlenmeyer flask.[19][20] Place a fluted filter paper in the funnel for a larger surface area and faster filtration.[19]

  • Pre-heat: Place a small amount of the recrystallization solvent in the receiving flask and bring it to a boil on a hot plate. The hot solvent vapors will heat the funnel and prevent premature crystallization.[17][19]

  • Filter: Bring your solution containing the compound to a boil. Pour the hot solution through the fluted filter paper in portions, keeping both solutions hot between additions.[19]

  • Rinse: Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.

How much solvent should I use?

The goal is to use the minimum amount of hot solvent to just completely dissolve the solid.[4][18]

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small portion of the solvent and heat the mixture to boiling.

  • Continue to add small portions of the boiling solvent until the solid is completely dissolved. Adding solvent too quickly will result in using an excess, which will lower your yield.[18]

III. Standard Operating Procedure (SOP) & Workflow

Detailed Recrystallization Protocol for this compound
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., petroleum ether or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot filtration as described in the FAQ section to transfer the solution to a clean flask.[25]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-insulating surface.[20] Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[5]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[21]

  • Drying: Allow the crystals to dry on the funnel by pulling air through them for several minutes. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.[18]

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp range close to the literature value (92-95 °C) indicates high purity.[2][5]

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Min. Hot Solvent Start->Dissolve HotFilter_Q Insoluble Impurities? Dissolve->HotFilter_Q HotFilter Hot Filtration HotFilter_Q->HotFilter Yes Cool Slow Cooling (Room Temp -> Ice Bath) HotFilter_Q->Cool No HotFilter->Cool Crystals_Q Crystals Formed? Cool->Crystals_Q Induce Induce Crystallization (Scratch / Seed) Crystals_Q->Induce No Isolate Vacuum Filtration Crystals_Q->Isolate Yes Induce->Crystals_Q Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst Selection for Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Methyl 3-iodo-4-methoxybenzoate in their synthetic workflows. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you navigate the complexities of catalyst selection and minimize common side reactions, ensuring the integrity and efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges and potential side reactions when using this compound in cross-coupling reactions?

A1: this compound is a versatile building block, but its electronic and steric properties present specific challenges in palladium-catalyzed cross-coupling reactions. The molecule contains an electron-donating methoxy group and a meta-positioned, electron-withdrawing methyl ester group. The C(sp²)-I bond is highly reactive and susceptible to oxidative addition, which is favorable.[1] However, two principal side reactions frequently complicate these transformations:

  • Hydrodehalogenation (or De-iodination): This is the premature reduction of the C-I bond, replacing the iodine atom with a hydrogen atom to form Methyl 4-methoxybenzoate. This side reaction is a common issue in palladium-catalyzed processes and can be promoted by various hydrogen sources, including solvent (like DMF), water, or the base itself.[2][3][4]

  • Homocoupling: This reaction involves the coupling of two molecules of the aryl iodide to form a symmetrical biaryl dimer. This is often a significant byproduct, particularly at higher temperatures or catalyst loadings, and can occur through various pathways involving the palladium catalyst.[5][6][7]

Understanding the interplay between the catalyst, ligand, base, and solvent is critical to suppress these undesired pathways and maximize the yield of your target product.

Q2: I'm observing significant formation of the de-iodinated byproduct, Methyl 4-methoxybenzoate. What is the cause and how can I minimize it?

A2: The formation of the de-iodinated product is a classic troubleshooting issue that points to a disruption in the catalytic cycle. After the initial oxidative addition of your aryl iodide to the Pd(0) center, the resulting Ar-Pd(II)-I intermediate can follow an undesired reductive pathway instead of proceeding to transmetalation and reductive elimination of the desired product.

Causality: This side reaction is often facilitated by the presence of a hydride source. In some cases, the solvent (e.g., DMF) or additives can act as the hydride donor.[4] The choice of ligand is also crucial; ligands that are not sufficiently electron-donating or sterically bulky may not adequately stabilize the palladium intermediate, allowing competing decomposition or reduction pathways to occur.[8]

Troubleshooting & Solutions:

  • Ligand Selection: The most effective strategy is to employ sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands accelerate the rate-determining oxidative addition and, more importantly, promote the subsequent reductive elimination step, outcompeting the hydrodehalogenation pathway.[2][8][9][10]

  • Solvent & Base Choice: Ensure you are using high-purity, anhydrous solvents. If you suspect the solvent is a hydrogen source, consider switching to a less reactive alternative (e.g., toluene, dioxane). The choice of base can also be influential; sometimes, switching from a stronger base like NaOtBu to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can mitigate the issue, depending on the specific coupling reaction.[4][10]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.

Below is a diagram illustrating the divergence between the desired catalytic cycle and the hydrodehalogenation side reaction.

side_reactions pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-I arpdx Ar-Pd(II)L_n-I ox_add->arpdx trans Transmetalation (with R-M) arpdx->trans dehalogenation Hydrodehalogenation arpdx->dehalogenation arpdr Ar-Pd(II)L_n-R trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim->product h_source H- Source (Solvent, Base, H₂O) h_source->dehalogenation dehalogenation->pd0 Regenerates Catalyst side_product Side Product (Ar-H) dehalogenation->side_product

Caption: Competing pathways: desired coupling vs. hydrodehalogenation.

Q3: My Suzuki-Miyaura reaction is plagued by homocoupling of the this compound. What catalyst system and conditions do you recommend?

A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially with reactive aryl iodides. It can be minimized by carefully selecting the catalyst, base, and reaction conditions to favor the cross-coupling pathway. For your specific substrate, a system that works well with sterically hindered partners has been reported and serves as an excellent starting point.

Causality: Homocoupling can arise from several mechanisms, including the reaction of two Ar-Pd(II)-I intermediates or via a Pd(0)-mediated pathway. The choice of base and the presence of oxygen can influence the prevalence of this side reaction.[7]

Recommended Catalyst System & Protocol: For the Suzuki-Miyaura coupling of this compound, particularly with sterically demanding boronic esters, a classic and reliable catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The use of a milder base like sodium phenoxide in an anhydrous, non-polar solvent has been shown to be effective.[11]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (3-6 mol%)A robust Pd(0) source. Less prone to side reactions than some Pd(II) precursors under these specific conditions.
Ligand PPh₃ (inherent in catalyst)Provides a good balance of stability and reactivity for this substrate.
Base Sodium Phenoxide (NaOPh)A moderately weak base that is effective in promoting transmetalation without causing significant ester hydrolysis or other side reactions.[11]
Solvent Anhydrous Benzene or TolueneAnhydrous, non-polar solvents minimize hydrodehalogenation and are compatible with the base.
Temperature RefluxSufficient thermal energy is required to drive the reaction, especially with hindered coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established literature procedures for this substrate.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equiv)

  • Sodium phenoxide (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid/ester, sodium phenoxide, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours depending on the coupling partner.[11]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q4: What are the recommended starting points for other common cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig with this substrate?

A4: The principles of using electron-rich, sterically hindered ligands to promote the desired reaction and suppress side reactions apply across different types of cross-coupling. Here is a guide for selecting catalysts for other key transformations.

Reaction TypeRecommended Catalyst SystemKey Considerations & Rationale
Heck Reaction Catalyst: Pd(OAc)₂ (1-5 mol%)Ligand: P(o-tolyl)₃ or a Herrmann-type palladacycleBase: Et₃N, K₂CO₃The Heck reaction often requires higher temperatures. Sterically demanding phosphines are crucial to stabilize the catalyst and control regioselectivity.[12][13] The choice of base is critical to regenerate the Pd(0) catalyst in the final step of the cycle.
Sonogashira Coupling Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)Co-catalyst: CuI (2-5 mol%)Base/Solvent: Et₃N or a mixture of Toluene/DiisopropylamineThe copper(I) co-catalyst is essential for activating the terminal alkyne.[14] However, excess copper can promote alkyne homocoupling (Glaser coupling), so its loading should be minimized.[14] Rigorous deoxygenation is critical to prevent this side reaction.[15]
Buchwald-Hartwig Amination Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Ligand: A biarylphosphine ligand (e.g., XPhos, RuPhos) or a bulky ferrocenyl ligand (e.g., dppf)Base: NaOtBu, K₃PO₄, or Cs₂CO₃This reaction is highly dependent on the ligand.[16] Bulky, electron-rich biarylphosphine ligands are the state-of-the-art, as they facilitate both the oxidative addition and the C-N bond-forming reductive elimination, which is often the rate-limiting step.[17][18]

Troubleshooting Workflow

For a systematic approach to optimizing your reaction, please refer to the following decision tree.

troubleshooting_workflow start Reaction Outcome? no_conversion Low or No Conversion start->no_conversion side_products Significant Side Products start->side_products success High Yield of Desired Product start->success check_catalyst 1. Check Catalyst Activity (Use fresh catalyst/pre-catalyst) 2. Increase Temperature 3. Screen Stronger Bases (e.g., K₃PO₄, NaOtBu) no_conversion->check_catalyst which_side_product Identify Main Side Product side_products->which_side_product dehalogenation De-iodination (Ar-H) which_side_product->dehalogenation Ar-H homocoupling Homocoupling (Ar-Ar) which_side_product->homocoupling Ar-Ar solve_dehalogenation 1. Use Bulky, e⁻-rich Ligand (e.g., XPhos, RuPhos, IPr) 2. Use Anhydrous Solvent 3. Lower Temperature dehalogenation->solve_dehalogenation solve_homocoupling 1. Lower Catalyst Loading 2. Controlled/Slow Addition of Reagents 3. Rigorously Exclude Oxygen homocoupling->solve_homocoupling

Caption: A systematic workflow for troubleshooting common issues.

References

Technical Support Center: Impact of Base Selection on Suzuki-Miyaura Coupling of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling reaction, focusing on a common yet critical challenge: the selection of an appropriate base when using substrates with sensitive functional groups, such as Methyl 3-iodo-4-methoxybenzoate. As your Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning and field-proven insights necessary to troubleshoot and optimize your reactions effectively.

The Critical Role of the Base: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling is fundamentally dependent on the choice of base. Its primary role is not merely to act as a proton scavenger but to actively participate in the catalytic cycle, specifically by facilitating the crucial transmetalation step.[1] The base activates the organoboron species, increasing its nucleophilicity and enabling the transfer of the organic moiety to the palladium center.[2]

There are two predominant mechanistic proposals for this activation[2][3]:

  • The Boronate Pathway: The base (e.g., OH⁻, OR⁻) attacks the electron-deficient boron atom of the boronic acid to form a more nucleophilic "ate" complex, or boronate [R-B(OH)₃]⁻. This boronate is significantly more reactive and readily engages in transmetalation with the palladium(II) halide complex.[4]

  • The Palladium-Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) halide complex (after oxidative addition) to replace the halide with a hydroxide or alkoxide ligand. This palladium-hydroxide species then reacts with the neutral boronic acid in the transmetalation step.[2]

Computational and experimental evidence suggests the boronate pathway is often the major route.[3][4] The choice of base directly influences the rate of formation and concentration of these key intermediates, thereby dictating the overall efficiency of the reaction.

Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.

Troubleshooting Guide for this compound Coupling

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is low or non-existent. How do I identify if the base is the issue?

A1: Low yields are often traceable to the base's properties and handling. Consider these points:

  • Insufficient Basicity: While strong bases can be problematic (see Q2), a base that is too weak may not efficiently form the reactive boronate species. For a moderately activated substrate like this compound, a common starting point is Na₂CO₃ or K₂CO₃.[5][6] If the yield is poor, switching to a stronger base like K₃PO₄ may be beneficial, especially if your boronic acid is sterically hindered or electronically deactivated.[7][8]

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. In biphasic systems (e.g., Toluene/H₂O), the base resides primarily in the aqueous layer. In anhydrous systems (e.g., Dioxane, THF), the solubility of inorganic bases can be very low. Cs₂CO₃ is often favored in these cases due to its higher solubility in many organic solvents compared to other carbonates.[7][9] This phenomenon is often referred to as the "caesium effect."[10]

  • Base Purity and Handling: Many inorganic bases are hygroscopic (e.g., K₂CO₃, K₃PO₄). Absorbed water can alter the base's effective concentration and introduce a proton source that can lead to side reactions like protodeboronation.[11] Always use a freshly opened bottle or dry the base in an oven before use.[9][12] Commercial bases can also contain palladium impurities that may catalyze the reaction, leading to reproducibility issues when switching batches or suppliers.[13]

Q2: I'm observing significant hydrolysis of my methyl ester (saponification) to the corresponding carboxylic acid. How can I prevent this?

A2: This is a classic problem when using substrates with base-sensitive functional groups. The methyl ester in your substrate is susceptible to nucleophilic attack by strong bases, especially at elevated temperatures.

  • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH are generally too harsh for this substrate and should be avoided as they readily cause saponification.[2][14]

  • Use Weaker Carbonate or Phosphate Bases: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are moderately basic and are often the best starting points to minimize ester hydrolysis.[15][16] K₃PO₄ is also an excellent choice; although it is a strong base, it is generally non-nucleophilic and highly effective.[8][17]

  • Consider Fluoride Bases: In cases of extreme base sensitivity, fluoride sources like KF or CsF can be effective.[16] The fluoride ion is believed to activate the boronic acid without being strongly basic, thus preserving sensitive functional groups.[18]

Q3: The reaction is sluggish and fails to reach completion, even after extended reaction times. How can the base help accelerate it?

A3: A sluggish reaction points to a slow rate-determining step, which is often the transmetalation. The choice of base and cation can have a profound impact on this step.

  • The "Caesium Effect": As mentioned, Cs₂CO₃ often provides superior yields and faster reaction rates compared to other carbonates.[7][19] This is attributed to its better solubility and the ability of the large, soft Cs⁺ cation to facilitate the catalytic cycle, potentially by influencing the aggregation state of the palladium catalyst or the transition state energy.[10][20]

  • Strong, Non-Nucleophilic Bases: For challenging couplings, K₃PO₄ is a robust choice. It is particularly effective for coupling sterically hindered substrates or electron-rich aryl halides where oxidative addition might be slower.[7][8]

  • Solvent-Base Synergy: Ensure your solvent system is compatible with your base. For instance, using K₃PO₄ in an anhydrous solvent like dioxane or toluene can be very effective.[21]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between common inorganic bases for this reaction?

A1: The choice involves a trade-off between reactivity, cost, and compatibility with your substrate.

BaseTypical Use CaseProsCons
Na₂CO₃ General purpose, good starting point.[22]Cost-effective, widely available, moderately basic.[6][7]Lower solubility in some organic solvents, can be less effective for challenging substrates.[16]
K₂CO₃ General purpose, very common.[23]Inexpensive, effective for a wide range of substrates.Hygroscopic, solubility can be limited.[9][12]
Cs₂CO₃ Challenging substrates, anhydrous conditions.[15]High solubility in organic solvents, often gives higher yields and faster rates (caesium effect).[7][9][20]Significantly more expensive.
K₃PO₄ Sterically hindered or deactivated substrates, N-heterocycles.[7]Strong, non-nucleophilic base, minimizes side reactions like ester hydrolysis.[8][17]Can be very hygroscopic.
KF Substrates with highly base-sensitive groups.[16]Mild, non-hydroxide base, protects sensitive functionalities.[18]May result in slower reaction rates compared to stronger bases.

Q2: How do I select the optimal base for this compound?

A2: A systematic approach is best. The following workflow can guide your decision-making process for optimizing the reaction.

Base_Selection_Workflow Start Start: Couple this compound with Arylboronic Acid Initial_Choice Initial Screen: Use K₂CO₃ or Na₂CO₃ in Toluene/H₂O or Dioxane/H₂O Start->Initial_Choice Check_Yield Reaction Outcome? Initial_Choice->Check_Yield Good_Yield High Yield (>80%) Minimal Side Products Check_Yield->Good_Yield Good Low_Yield Low Yield / No Reaction Check_Yield->Low_Yield Low / Stalled Ester_Hydrolysis Ester Hydrolysis Observed Check_Yield->Ester_Hydrolysis Side Reaction Stop Optimization Complete Good_Yield->Stop Try_Stronger_Base Switch to Stronger Base: Try K₃PO₄ or Cs₂CO₃ Low_Yield->Try_Stronger_Base Try_Milder_Base Switch to Milder Base: Ensure K₂CO₃ is dry. Consider KF. Ester_Hydrolysis->Try_Milder_Base Try_Stronger_Base->Check_Yield Re-evaluate Try_Milder_Base->Check_Yield Re-evaluate

Caption: Decision workflow for selecting a base for the target reaction.

Q3: When should I consider using an organic base like triethylamine (TEA) or DIPEA?

A3: Organic amine bases are generally less common and often less effective for Suzuki-Miyaura couplings compared to inorganic bases.[5][15] They are typically not basic enough to efficiently promote the formation of the boronate complex. However, they can be useful in specific niche applications where the substrate is extremely sensitive to even mild inorganic bases and where complete solubility of the base in an organic solvent is required. For your specific substrate, starting with inorganic bases is highly recommended.

Experimental Protocol

Protocol 1: Base Screening for the Suzuki Coupling of this compound

This procedure outlines a parallel screening experiment to efficiently identify the optimal base for your reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol% or Pd(OAc)₂/SPhos, 2 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 4:1 mixture of 1,4-Dioxane:Water, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels (e.g., 4 x 10 mL microwave vials with stir bars)

Procedure:

  • Preparation: To each of the four reaction vessels, add this compound (294 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and a magnetic stir bar.

  • Base Addition: To each respective vial, add the designated base (2.0 mmol).

    • Vial 1: Na₂CO₃ (212 mg)

    • Vial 2: K₂CO₃ (276 mg)

    • Vial 3: Cs₂CO₃ (652 mg)

    • Vial 4: K₃PO₄ (425 mg)

  • Inerting: Seal each vial with a septum cap. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (5 mL of 4:1 Dioxane/Water) to each vial via syringe. Briefly continue to bubble inert gas through the solution. Finally, add the palladium catalyst to each vial.

  • Reaction: Place the vials in a preheated reaction block or oil bath set to the desired temperature (typically 80-100 °C). Stir vigorously for the planned reaction time (e.g., 4-12 hours).

  • Monitoring and Analysis: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[24][25] This allows for a direct comparison of the conversion rate and byproduct formation for each base.

  • Work-up (for analysis): After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude residue to determine the yield and purity for each condition.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl 3-iodo-4-methoxybenzoate, a substituted aromatic ester with potential applications as a building block in organic synthesis.

This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, field-proven perspective on not only interpreting the spectra but also understanding the underlying principles that govern the observed chemical shifts and coupling patterns. We will compare its spectral features with those of closely related analogues to highlight the influence of its specific substitution pattern. Furthermore, we will provide robust, step-by-step protocols for sample preparation for both qualitative and quantitative analysis, ensuring data integrity and reproducibility.

The Structural Significance of this compound

This compound is a polysubstituted benzene derivative. The precise arrangement of the iodo, methoxy, and methyl ester groups on the aromatic ring gives rise to a unique electronic environment for each proton and carbon atom. NMR spectroscopy is an unparalleled tool for probing these subtle electronic differences, providing a detailed fingerprint of the molecule's structure. Understanding these spectral nuances is critical for confirming the success of a synthesis, identifying impurities, and ensuring the correct starting material for subsequent chemical transformations.

Interpreting the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals for each of the non-equivalent protons in the molecule.

Table 1: ¹H NMR Data for this compound and Comparative Compounds (in CDCl₃)

CompoundH-2 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)OCH₃ (aromatic) (δ, s)COOCH₃ (δ, s)
This compound[1]8.45 (d, J = 2.1 Hz)6.82 (d, J = 8.6 Hz)8.01 (dd, J = 8.6, 2.1 Hz)3.933.88
Methyl 4-methoxybenzoate7.95 (d, J = 9.0 Hz)6.90 (d, J = 9.0 Hz)7.95 (d, J = 9.0 Hz)3.853.88
Methyl 3,4-dimethoxybenzoate[2]7.42 (d, J = 1.9 Hz)6.88 (d, J = 8.4 Hz)7.60 (dd, J = 8.4, 1.9 Hz)3.92 (and 3.94)3.88
Causality Behind the Chemical Shifts and Coupling Patterns:
  • Aromatic Protons (H-2, H-5, and H-6):

    • H-5: This proton, located at 6.82 ppm, is the most shielded of the aromatic protons. This is due to the electron-donating effect of the para-methoxy group, which increases the electron density at this position through resonance. It appears as a doublet with a coupling constant of 8.6 Hz, indicative of ortho-coupling to H-6.

    • H-6: The proton at 8.01 ppm is deshielded relative to H-5. It experiences the ortho-coupling from H-5 (J = 8.6 Hz) and a smaller meta-coupling from H-2 (J = 2.1 Hz), resulting in a doublet of doublets.

    • H-2: The most deshielded proton at 8.45 ppm is ortho to the electron-withdrawing methyl ester group and meta to the electron-donating methoxy group. The deshielding effect of the ester group dominates. It appears as a doublet due to meta-coupling with H-6 (J = 2.1 Hz).

  • Methyl Protons:

    • The two singlets at 3.93 ppm and 3.88 ppm correspond to the methoxy group on the aromatic ring and the methyl ester group, respectively. Their integration values would each correspond to three protons.

Comparative Analysis:
  • Versus Methyl 4-methoxybenzoate: The introduction of the iodine atom at the 3-position breaks the symmetry of the aromatic ring, resulting in three distinct aromatic signals instead of the two seen for Methyl 4-methoxybenzoate. The iodine's electron-withdrawing inductive effect contributes to the overall deshielding of the aromatic protons.

  • Versus Methyl 3,4-dimethoxybenzoate: Replacing the iodo group with another methoxy group (an electron-donating group) leads to a general upfield shift of the aromatic protons, as seen in the spectrum of Methyl 3,4-dimethoxybenzoate[2]. This comparison highlights the significant deshielding influence of the iodine atom.

Deconstructing the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound and Comparative Compounds (in CDCl₃)

CompoundC-1 (δ)C-2 (δ)C-3 (δ)C-4 (δ)C-5 (δ)C-6 (δ)OCH₃ (aromatic) (δ)COOCH₃ (δ)C=O (δ)
This compound[1]124.4141.185.4161.7110.1131.856.752.3165.7
Methyl 4-methoxybenzoate122.9131.6113.7163.4113.7131.655.451.9166.8
Methyl 3,4-dimethoxybenzoate[3][4]123.5112.2149.0153.5110.3123.556.0 (and 56.1)52.0166.9
Key Insights from the ¹³C Spectrum:
  • The "Heavy Atom Effect": The most striking feature is the upfield chemical shift of C-3 at 85.4 ppm. This carbon, directly bonded to the iodine atom, experiences a significant shielding effect. This phenomenon, known as the "heavy atom effect," is a relativistic effect where the large electron cloud of the iodine atom influences the magnetic environment of the attached carbon nucleus[5][6][7].

  • Quaternary Carbons: The signals for C-1, C-3, and C-4 are quaternary carbons and will typically have lower intensities in a standard ¹³C NMR spectrum.

  • Carbonyl Carbon: The ester carbonyl carbon appears downfield at 165.7 ppm, which is a characteristic chemical shift for this functional group.

  • Substituent Effects: The electron-donating methoxy group increases the electron density at the ortho (C-3 and C-5) and para (C-1) positions, while the electron-withdrawing ester and iodo groups have the opposite effect. These competing effects result in the observed chemical shifts.

Advanced NMR Techniques for Unambiguous Assignment

While the 1D spectra provide substantial information, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for definitive structural confirmation.

  • HSQC: This experiment would correlate each proton to the carbon it is directly attached to, confirming the assignments of C-2, C-5, C-6, and the methyl carbons.

  • HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the H-2 proton and the carbonyl carbon (C=O), C-6, and C-3. The protons of the methoxy group at C-4 would show a correlation to C-4.

  • NOESY: This experiment shows through-space correlations between protons that are in close proximity. A NOESY spectrum would be expected to show a correlation between the methoxy protons at C-4 and the H-5 proton, confirming their spatial relationship.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR - Chemical Shift - Integration - Coupling HSQC HSQC (¹J C-H) 1H_NMR->HSQC Direct Correlation HMBC HMBC (ⁿJ C-H, n=2,3) 1H_NMR->HMBC Long-range Correlation NOESY NOESY (Through-space) 1H_NMR->NOESY Spatial Proximity 13C_NMR ¹³C NMR - Chemical Shift 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation

Workflow for NMR-based structure elucidation.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

This protocol is suitable for routine structural confirmation.

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

This protocol is designed for the accurate determination of the purity or concentration of this compound.

  • Internal Standard Selection: Choose a suitable internal standard that has a known purity, is stable, and has at least one signal that does not overlap with the analyte signals. For non-polar solvents like CDCl₃, 1,3,5-trimethoxybenzene or dimethyl terephthalate are good candidates.

  • Accurate Weighing: Using a calibrated analytical balance (readability of at least 0.01 mg), accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact mass.

  • Internal Standard Addition: Accurately weigh an approximately equimolar amount of the chosen internal standard into the same vial. Record the exact mass.

  • Dissolution: Add a precise volume (e.g., 1.00 mL) of the deuterated solvent using a calibrated pipette.

  • Homogenization: Ensure complete dissolution and homogenization by vortexing or sonicating the sample for several minutes.

  • Transfer: Transfer an aliquot (typically 0.6-0.7 mL) of the homogeneous solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, which typically involve a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified and a calibrated 90° pulse.

G cluster_qualitative Qualitative NMR cluster_quantitative Quantitative NMR (qNMR) A1 Weigh Sample (5-20 mg) A2 Add Solvent (~0.7 mL CDCl₃) A1->A2 A3 Dissolve & Filter A2->A3 A4 Transfer to NMR Tube A3->A4 Acquire Spectrum Acquire Spectrum A4->Acquire Spectrum Standard Parameters B1 Accurately Weigh Analyte & Internal Std B2 Add Precise Volume of Solvent B1->B2 B3 Ensure Complete Dissolution B2->B3 B4 Transfer to NMR Tube B3->B4 B4->Acquire Spectrum Quantitative Parameters (Long D1, 90° pulse)

Comparison of sample preparation workflows.

Conclusion

The comprehensive NMR analysis presented in this guide provides a robust framework for the characterization of this compound. By understanding the interplay of substituent effects on the ¹H and ¹³C NMR spectra and by comparing these with related compounds, researchers can confidently verify the structure of this important synthetic intermediate. The provided protocols for sample preparation further ensure the acquisition of high-quality, reproducible data, which is paramount for the integrity of any research or development program. The application of advanced 2D NMR techniques, as outlined, allows for an even deeper level of structural confirmation, leaving no ambiguity in the final assignment.

References

A Comparative Guide to the Purity Assessment of Methyl 3-iodo-4-methoxybenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 3-iodo-4-methoxybenzoate, a key building block in the synthesis of various bioactive molecules, including anti-cancer agents, is no exception.[1][2] Its purity profile directly influences the downstream reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this critical intermediate.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, a foundational understanding of the target molecule's physicochemical properties is paramount.

PropertyValueSource
Molecular Formula C9H9IO3[3][4]
Molecular Weight 292.07 g/mol [4][5]
Appearance White crystalline powder[2][5]
Melting Point 92-95 °C[3][5]
Boiling Point 340.1 ± 32.0 °C (Predicted)[3][5]
Solubility Soluble in organic solvents such as methanol and acetonitrileInferred from common practices in HPLC and GC analysis

The presence of a chromophore (the substituted benzene ring) makes it suitable for UV detection in HPLC, while its volatility and thermal stability allow for analysis by GC-MS.

The Imperative of Purity: A Nod to Regulatory Standards

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[6][7] The ICH Q3A guidelines, for instance, necessitate the reporting, identification, and qualification of impurities at specified thresholds, often as low as 0.05%.[7] This underscores the need for highly sensitive and specific analytical methods to ensure that all potential process-related impurities and degradation products are adequately controlled.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its versatility, robustness, and wide applicability to a vast range of compounds.[8][9] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[9]

The "Why" Behind the HPLC Method: A Causal Explanation

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[9] The separation is driven by hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. This approach is particularly effective for aromatic compounds.[10][11]

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities.[12]

Experimental Workflow: HPLC Purity Assessment

References

Comparison of reactivity: Methyl 3-iodo-4-methoxybenzoate vs. methyl 3-bromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 3-iodo-4-methoxybenzoate and Methyl 3-bromo-4-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a detailed, evidence-based comparison of two closely related yet distinct substrates: This compound and Methyl 3-bromo-4-methoxybenzoate . Our objective is to move beyond simplistic reactivity trends and delve into the mechanistic nuances and practical considerations that govern their performance in widely used transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

The Decisive Factor: A Tale of Two Halogens

The fundamental difference in reactivity between these two molecules lies in the nature of the carbon-halogen (C-X) bond. This single atomic substitution dictates the kinetics of the most crucial step in many palladium-catalyzed cycles: oxidative addition.

Bond Dissociation Energy (BDE) and Bond Length: The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.[1][2] The approximate bond energy for a C-I bond is 213 kJ/mol, whereas for a C-Br bond, it is 285 kJ/mol.[3]

Bond TypeAverage Bond Length (pm)Average Bond Energy (kJ/mol)
C-Br~193~285[3]
C-I~214~213[3]

This disparity in bond strength is the primary reason for the generally accepted reactivity trend for oxidative addition to a Pd(0) center: Ar-I > Ar-Br > Ar-Cl > Ar-F .[4] The weaker C-I bond requires less energy to cleave, facilitating a faster rate-determining oxidative addition step and allowing reactions to proceed under milder conditions.[1][4]

However, as we will explore, this foundational principle is subject to important exceptions and context-dependent variables that can, in some cases, invert the expected order of reactivity.

Visualizing the Core Mechanism: The Palladium Catalytic Cycle

Understanding the comparative reactivity requires a firm grasp of the general palladium-catalyzed cross-coupling cycle. The oxidative addition of the aryl halide to the active Pd(0) species is typically the first and often rate-limiting step.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Often Rate-Limiting) Pd(0)L2->Oxidative_Addition + Ar-X ArPd(II)XL2 Ar-Pd(II)(X)-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation + R'-M ArPd(II)R'L2 Ar-Pd(II)(R')-L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product Ar-R' Reductive_Elimination->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Based on the principle of oxidative addition, one would predict that this compound would consistently outperform its bromo-counterpart. While this is often true, particularly at higher temperatures, recent studies have revealed important nuances.

The Iodide Anomaly: Research has shown that under certain conditions, particularly at lower temperatures (~50 °C) and with common phosphine ligands like PPh₃, aryl iodides can be surprisingly inefficient compared to aryl bromides.[5][6] This counterintuitive result is not due to a slower oxidative addition but is attributed to the unexpectedly poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].[5][6] The strong-binding iodide ligand can stabilize this intermediate, slowing down the subsequent transmetalation or reductive elimination steps. In some cases, iodide can also form inactive palladium dimers, effectively sequestering the catalyst.[7]

Comparative Performance Data (Suzuki-Miyaura Coupling) Reaction: Aryl Halide + Phenylboronic Acid

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Key Observation
Methyl 3-bromo-4-methoxybenzoatePd(PPh₃)₄ (3 mol%), Na₂CO₃504~75Efficient coupling even at lower temperatures.
This compoundPd(PPh₃)₄ (3 mol%), Na₂CO₃504~20Exhibits poor reactivity at lower temperatures with PPh₃.[5][6]
Methyl 3-bromo-4-methoxybenzoatePd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄1002>95Standard conditions for a robust coupling.
This compoundPd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄801>95Higher reactivity allows for lower temperature and shorter time.
Buchwald-Hartwig Amination

In C-N bond formation, the choice of halide is critical. While the initial oxidative addition is faster for aryl iodides, the iodide anion generated during the reaction can act as a potent inhibitor of the catalyst.[8] This inhibitory effect can sometimes make aryl bromides more reliable and efficient substrates for Buchwald-Hartwig aminations. Some sources suggest a practical reactivity order of Ar-Br > Ar-Cl > Ar-I for this specific transformation, which directly contradicts the trend for oxidative addition.[8]

Comparative Performance Data (Buchwald-Hartwig Amination) Reaction: Aryl Halide + Morpholine

SubstrateCatalyst SystemBaseTemp (°C)Yield (%)Key Observation
Methyl 3-bromo-4-methoxybenzoatePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu100>90Generally a reliable and high-yielding substrate.
This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu10060-80Yield can be variable due to iodide inhibition.[8][9]
Methyl 3-bromo-4-methoxybenzoatePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₂CO₃110>85Effective with weaker bases and appropriate ligands.
This compoundPd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₂CO₃11050-70Potential for catalyst deactivation remains a concern.
Heck Reaction

In the Heck reaction, aryl iodides are typically more reactive than aryl bromides.[10] They often react under milder conditions and can sometimes be coupled effectively even without the use of phosphine ligands, which are frequently required for aryl bromides.[11] The rate-determining step in the Heck reaction can be complex; while for aryl bromides it is often the oxidative addition, for the more reactive aryl iodides, subsequent steps like migratory insertion can become rate-limiting.[12]

Comparative Performance Data (Heck Reaction) Reaction: Aryl Halide + Methyl Acrylate

SubstrateCatalyst SystemBaseTemp (°C)Yield (%)Key Observation
Methyl 3-bromo-4-methoxybenzoatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃N100~85Requires phosphine ligands for efficient reaction.
This compoundPd(OAc)₂ (2 mol%)Et₃N80>90Highly reactive, often proceeds efficiently without added ligands.[11]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Workflow

To provide a practical context, we present detailed protocols for the Suzuki-Miyaura coupling of both substrates with 4-fluorophenylboronic acid. The procedural differences highlight the practical consequences of their distinct reactivities.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol A: Optimized for this compound (Milder Conditions)
  • Rationale: The high reactivity of the C-I bond allows for a lower reaction temperature and shorter duration, minimizing potential side reactions and energy consumption.

  • Materials:

    • This compound (292.07 g/mol ): 1.0 mmol, 292 mg

    • 4-Fluorophenylboronic acid: 1.2 mmol, 168 mg

    • Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 4.5 mg

    • SPhos (ligand): 0.04 mmol, 16.4 mg

    • Potassium Phosphate (K₃PO₄), anhydrous: 3.0 mmol, 637 mg

    • Toluene (5 mL), Ethanol (1 mL), Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, 4-fluorophenylboronic acid, and K₃PO₄.

    • Add the toluene, ethanol, and water.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of toluene and add this catalyst solution to the main flask.

    • Seal the flask and heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours .

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the biaryl product.

Protocol B: Optimized for Methyl 3-bromo-4-methoxybenzoate (Standard Conditions)
  • Rationale: The stronger C-Br bond necessitates a higher reaction temperature to achieve a reasonable rate of oxidative addition.

  • Materials:

    • Methyl 3-bromo-4-methoxybenzoate (245.07 g/mol ): 1.0 mmol, 245 mg

    • 4-Fluorophenylboronic acid: 1.2 mmol, 168 mg

    • Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 4.5 mg

    • SPhos (ligand): 0.04 mmol, 16.4 mg

    • Potassium Phosphate (K₃PO₄), anhydrous: 3.0 mmol, 637 mg

    • Toluene (5 mL), Ethanol (1 mL), Water (1 mL)

  • Procedure:

    • Follow the same setup procedure as Protocol A.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction typically requires 4-8 hours for completion.

  • Workup:

    • Follow the same workup and purification procedure as Protocol A.

Conclusion and Recommendations

The choice between this compound and methyl 3-bromo-4-methoxybenzoate is not a simple matter of "more reactive" versus "less reactive." It is a strategic decision that depends on the specific chemical transformation and desired experimental parameters.

  • Choose this compound for:

    • Speed and Mild Conditions: When rapid reaction times and lower temperatures are paramount, especially in Heck and Suzuki couplings (provided the potential iodide inhibition in Suzuki reactions is managed with appropriate ligands and conditions).

    • Ligand-Free Heck Reactions: Its high intrinsic reactivity is advantageous for simplifying reaction mixtures.

  • Choose Methyl 3-bromo-4-methoxybenzoate for:

    • Reliability and Robustness: It is often the more dependable substrate in Buchwald-Hartwig aminations, avoiding the catalyst inhibition issues associated with iodide.[8]

    • Cost-Effectiveness: Aryl bromides are generally less expensive than their iodide counterparts, a significant factor in large-scale synthesis.

    • Predictable Suzuki Couplings: It avoids the low-temperature inactivity sometimes observed with aryl iodides and specific phosphine ligands.[5][6]

Ultimately, a deep understanding of the underlying organometallic mechanisms empowers the modern chemist to make informed decisions, optimizing reaction conditions to achieve the desired outcome with efficiency and precision.

References

Alternative reagents to Methyl 3-iodo-4-methoxybenzoate for biaryl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for Methyl 3-iodo-4-methoxybenzoate in Biaryl Synthesis

Prepared by a Senior Application Scientist

Introduction: The Ubiquitous Biaryl Moiety and a Key Building Block

The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis is a critical endeavor in both academic research and industrial drug development. For decades, palladium-catalyzed cross-coupling reactions have been the most robust methods for constructing these C(sp²)-C(sp²) bonds.[2][3]

This compound is a frequently employed building block in this context. As an aryl iodide, it exhibits high reactivity in palladium-catalyzed reactions due to the relatively weak C-I bond, which facilitates the rate-determining oxidative addition step.[4] However, reliance on a single reagent can be limiting due to factors such as cost, availability, and the potential for undesired side reactions. This guide provides a comparative analysis of viable alternative reagents and strategies, offering researchers a broader toolkit for synthesizing complex biaryl structures. We will explore direct electrophilic analogues, reversed-polarity nucleophilic partners, and emerging methodologies, complete with experimental insights and supporting data.

Part 1: Alternative Electrophiles - Moving Beyond Iodides

The most direct alternatives to this compound involve replacing the iodide with a different leaving group. The choice of leaving group profoundly impacts reactivity, catalyst selection, and reaction conditions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl, with pseudohalides like triflates (OTf) also being highly effective.[5]

Aryl Bromides: The Cost-Effective Workhorse

Methyl 3-bromo-4-methoxybenzoate represents the most common alternative. Aryl bromides are typically more stable and significantly less expensive than their iodide counterparts. While less reactive, this can be advantageous, sometimes leading to cleaner reactions with fewer side products. The reduced reactivity necessitates more robust catalytic systems, often employing electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the more challenging oxidative addition step.[6][7]

Aryl Triflates and Other Sulfonates: The Phenol-Derived Pathway

Aryl triflates (OTf) and mesylates (OMs), prepared from the corresponding phenol (Methyl 3-hydroxy-4-methoxybenzoate), are excellent electrophiles for cross-coupling.[8][9] Triflates are often comparable in reactivity to bromides and are particularly useful when the corresponding halide is difficult to prepare.[10] Their use has expanded the scope of cross-coupling chemistry significantly.[11][12] Catalyst systems for triflates are similar to those used for bromides, often benefiting from specialized ligands and specific base/solvent combinations.[13]

Comparative Performance of Electrophiles

The selection of an electrophile is a balance between reactivity, stability, and cost. The following table provides a comparative summary to guide this decision-making process.

Leaving GroupRelative ReactivityTypical Catalyst SystemAdvantagesDisadvantages
Iodide (-I) HighestPd(PPh₃)₄, Pd(OAc)₂High reactivity allows for mild conditions; broad substrate scope.Higher cost, lower stability, potential for side reactions.
Bromide (-Br) MediumPd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosLower cost, good stability, widely available.[14]Requires more active catalysts and often higher temperatures.[4]
Triflate (-OTf) Medium-HighPd(OAc)₂/PCy₃, Pd(dppf)Cl₂Accessible from phenols, high reactivity.[12][15]Can be base-labile, higher cost than bromides.
Chloride (-Cl) LowPd/NHC catalysts, Buchwald ligandsLowest cost, highly stable starting materials.Very challenging oxidative addition requires highly specialized and active catalysts.[16]

Part 2: A Paradigm Shift - Reversing Synthetic Polarity with Boronic Acids

Instead of employing the methoxybenzoate scaffold as the electrophile, a powerful alternative is to use it as the nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction.[17][18] This involves synthesizing Methyl 3-borono-4-methoxybenzoate (or its more stable pinacol ester or trifluoroborate salt derivatives).[5] This "reversed polarity" approach is arguably the most versatile and widely adopted strategy in modern biaryl synthesis.

The Suzuki-Miyaura Coupling Advantage

The Suzuki-Miyaura reaction offers numerous benefits that have made it a mainstay in the pharmaceutical industry:[19]

  • Mild Reaction Conditions: The reaction is often performed under relatively mild thermal conditions.

  • Functional Group Tolerance: It is compatible with a vast array of functional groups.

  • Reagent Stability: Boronic acids are generally stable, non-toxic, and easy to handle solids.[17]

  • Commercial Availability: A vast library of aryl boronic acids and aryl halides is commercially available, allowing for rapid analogue synthesis.

This approach transforms the synthetic challenge from finding a suitable electrophile to couple with this compound, to finding a suitable aryl halide or triflate to couple with Methyl 3-borono-4-methoxybenzoate.

Workflow for Strategic Reagent Selection

The decision to use the benzoate moiety as either the electrophile or the nucleophile is a key strategic choice based on starting material availability and overall synthetic route efficiency.

G cluster_A Route A: Benzoate as Electrophile cluster_B Route B: Benzoate as Nucleophile start Desired Biaryl Product decision1 Analyze Precursor Availability start->decision1 reagent_A Methyl 3-X-4-methoxybenzoate (X = I, Br, OTf) decision1->reagent_A Benzoate-Halide is available/cheaper reagent_B Methyl 3-borono-4-methoxybenzoate decision1->reagent_B Benzoate-Boronic Acid is available/cheaper reaction_A Suzuki-Miyaura Coupling reagent_A->reaction_A partner_A Aryl Boronic Acid Ar-B(OH)₂ partner_A->reaction_A reaction_A->start reaction_B Suzuki-Miyaura Coupling reagent_B->reaction_B partner_B Aryl Halide/Triflate Ar-X partner_B->reaction_B reaction_B->start

Caption: Strategic workflow for selecting a biaryl synthesis route.

Part 3: Emerging Frontiers - Decarboxylative and C-H Activation Strategies

Beyond traditional cross-coupling partners, several innovative methods offer compelling alternatives.

Decarboxylative Cross-Coupling

This strategy utilizes carboxylic acids as inexpensive, stable, and widely available aryl sources.[20][21] In this context, one could use 4-methoxybenzoic acid derivatives to generate an in-situ organometallic species that then couples with an aryl halide.[22][23] This approach avoids the pre-synthesis of organoboron or organotin reagents, improving atom economy and simplifying synthetic sequences.[24][25]

Direct C-H Arylation

Direct C-H activation/arylation represents the cutting edge of biaryl synthesis, aiming to form C-C bonds by directly functionalizing a C-H bond.[26] This method is highly atom-economical. For a substrate like methyl 4-methoxybenzoate, the methoxy group can act as an ortho-directing group, guiding a transition metal catalyst to activate the C-H bond at the 3-position for subsequent coupling with an aryl halide.[27][28] While powerful, this method often faces challenges in achieving perfect regioselectivity and can require extensive optimization.[29][30]

Part 4: Detailed Experimental Protocols

The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling, which stands as the most versatile alternative strategy.

Protocol: Suzuki-Miyaura Coupling of Methyl 3-borono-4-methoxybenzoate with an Aryl Bromide

Materials:

  • Methyl 3-borono-4-methoxybenzoate (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL), degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Methyl 3-borono-4-methoxybenzoate (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Atmosphere Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. This step is critical for reproducibility and high yields.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe. Causality: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is highly effective for Suzuki couplings, facilitating the dissolution of both organic substrates and the inorganic base.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[17][31]

Part 5: Mechanistic Insights

Understanding the catalytic cycles is crucial for troubleshooting and optimizing reactions. The three primary palladium-catalyzed cross-coupling reactions share a common mechanistic framework.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex Oxidative Addition product Ar¹-Ar² pd2_trans [L₂Pd(II)(Ar¹)(OR)] pd2_complex->pd2_trans Ligand Exchange (Base) pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) pd2_trans->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination center reagents Ar¹-X boronic Ar²-B(OH)₂ + Base (-OH)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[18][32]

Stille Coupling Catalytic Cycle

The Stille coupling is mechanistically similar to the Suzuki coupling but uses an organotin reagent (Ar-SnR₃) and typically does not require a base for transmetalation.[33][34]

Stille_Cycle pd0 L₂Pd(0) (Active Catalyst) pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex Oxidative Addition product Ar¹-Ar² pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination reagents Ar¹-X stannane Ar²-SnR₃

Caption: The catalytic cycle of the Stille reaction.[33][35]

Heck Coupling Catalytic Cycle

The Heck reaction couples an aryl halide with an alkene. The mechanism differs after oxidative addition, involving migratory insertion and β-hydride elimination steps.[36][37]

Heck_Cycle pd0 Pd(0)L₂ pd2_complex ArPd(II)L₂X pd0->pd2_complex Oxidative Addition pd2_alkene [ArPd(II)L₂(Alkene)]⁺X⁻ pd2_complex->pd2_alkene Alkene Coordination pd2_alkyl R-Pd(II)L₂X pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride HPd(II)L₂X pd2_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (Base) reagents Ar-X alkene Alkene product Substituted Alkene base Base

Caption: The catalytic cycle of the Heck reaction.[36][38]

Conclusion

While this compound is a reliable and reactive substrate for biaryl synthesis, a wealth of effective alternatives exists. The choice between its bromide or triflate analogues offers a trade-off between reactivity and cost, often requiring more sophisticated catalyst systems. The most powerful and flexible alternative strategy involves reversing the synthetic polarity and employing Methyl 3-borono-4-methoxybenzoate as a nucleophilic partner in Suzuki-Miyaura couplings. This approach leverages milder conditions and exceptional functional group tolerance. For researchers pushing the boundaries of synthetic efficiency, emerging methods like decarboxylative coupling and C-H activation provide exciting, atom-economical routes to these valuable molecular scaffolds. A thorough understanding of these alternatives empowers chemists to design more robust, efficient, and cost-effective syntheses for the discovery and development of next-generation molecules.

References

A Comparative Guide to the Structural Verification of Methyl 3-iodo-4-methoxybenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 3-iodo-4-methoxybenzoate and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules.[1] Ensuring the correct substitution pattern on the aromatic ring is critical, as even minor structural variations can lead to significant differences in biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to verify the structure of this compound, offering experimental data, detailed protocols, and insights into the rationale behind choosing each method.

The Imperative of Orthogonal Structural Verification

In the synthesis of substituted aromatics like this compound, the potential for isomeric impurities necessitates a multi-faceted analytical approach. Relying on a single technique can be misleading. Therefore, a combination of spectroscopic and spectrometric methods is employed to provide orthogonal data points, each interrogating a different aspect of the molecule's structure. This guide will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the definitive, albeit less routinely available, technique of X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45d, J = 2.1 Hz1HAr-H
8.01dd, J = 8.6, 2.1 Hz1HAr-H
6.82d, J = 8.6 Hz1HAr-H
3.93s3HOCH₃
3.88s3HCOOCH₃

Source: The Royal Society of Chemistry[3]

The distinct chemical shifts and coupling constants of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern. The downfield shift of the proton at 8.45 ppm is due to its position ortho to the electron-withdrawing carbonyl group and adjacent to the iodine atom.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ) ppmAssignment
165.7C=O
161.7Ar-C
141.1Ar-C
131.8Ar-C
124.4Ar-C
110.1Ar-C
85.4Ar-C
56.7OCH₃
52.3COOCH₃

Source: The Royal Society of Chemistry[3]

The number of distinct aromatic signals confirms the substitution pattern, and the chemical shifts are consistent with the electronic effects of the substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum to single lines for each unique carbon, which aids in interpretation.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Self-Validation: The consistency between the ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of aromatic proton signals in the ¹H spectrum should correspond to the number of protonated aromatic carbons in the ¹³C spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process integrate Integration & Peak Picking process->integrate analyze Correlate with Structure integrate->analyze

Figure 1: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.

Expected Mass Spectrometry Data for this compound:

The molecular formula of this compound is C₉H₉IO₃. The expected monoisotopic mass is 291.9596 g/mol .

  • [M]⁺: The molecular ion peak is expected at m/z 292.

  • [M - OCH₃]⁺: A common fragmentation pattern for methyl esters is the loss of the methoxy group, which would result in a peak at m/z 261.

Source: The Royal Society of Chemistry, PubChem[3][4]

The presence of iodine is often indicated by its characteristic isotopic pattern, although for iodine, which is monoisotopic (¹²⁷I), this is not a factor.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile.[5] It is crucial to use high-purity solvents to avoid interference from contaminants.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules like this include:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation "fingerprint."

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the intact molecular ion, making it ideal for accurate molecular weight determination.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Self-Validation: The determined molecular weight must be consistent with the proposed structure. High-resolution mass spectrometry can provide an elemental composition that should match the expected formula, offering a high degree of confidence.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_interp Data Interpretation dissolve Dissolve in Volatile Solvent ionization Ionization (e.g., ESI) dissolve->ionization separation Mass Separation (m/z) ionization->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum analysis Identify Molecular Ion & Fragments spectrum->analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Solvent deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Run Background Spectrum evaporate->background sample_scan Scan Sample background->sample_scan spectrum Generate IR Spectrum sample_scan->spectrum assign Assign Peaks to Functional Groups spectrum->assign

References

A Comparative Guide to the Reaction Kinetics of Cross-Coupling Reactions with Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics for several pivotal palladium-catalyzed cross-coupling reactions utilizing Methyl 3-iodo-4-methoxybenzoate. As a versatile building block in the synthesis of pharmaceuticals and complex organic materials, understanding its reactivity profile is crucial for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the causality behind experimental choices, offering a comparative framework grounded in mechanistic principles and supported by experimental data.

The inherent reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for cross-coupling. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the trend I > Br > Cl > F.[1] This is primarily attributed to the bond dissociation energies (C-I < C-Br < C-Cl), which directly impacts the rate of the oxidative addition step—often the rate-determining step of the catalytic cycle.[1][2] The electronic nature of the substituents on the aromatic ring—an electron-donating methoxy group and an electron-withdrawing methyl ester—further modulates this reactivity, influencing catalyst selection and reaction outcomes.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and subsequent reductive elimination to yield the product and regenerate the catalyst.[3][4]

Mechanistic Insights & Kinetic Profile

For an activated substrate like this compound, the oxidative addition to Pd(0) is typically fast. The choice of base is critical, as it facilitates the formation of a boronate species (e.g., [ArB(OH)₃]⁻), which is more nucleophilic and accelerates the transmetalation step.[4][5] Studies on the coupling of sterically hindered arylboronic esters with this compound have shown that catalyst and base selection are key to achieving high yields.[6]

Catalytic System Performance

The following table compares various catalytic systems for the Suzuki-Miyaura coupling, with performance data extrapolated from studies on the target substrate and analogous aryl iodides.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Reference
Pd(PPh₃)₄ (6 mol%)NaOPhBenzeneReflux-GoodEffective for sterically hindered partners, demonstrating the need for specific base selection.[6]
Pd(PPh₃)₄ (3 mol%)Cs₂CO₃EthanolReflux-98The nature of the carbonate cation can significantly impact the reaction rate and yield.[6]
Pd(dppf)Cl₂K₂CO₃THF60-801-690-98Dppf is a robust ligand, often providing high yields and good functional group tolerance.[7]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene80-1002-1285-95Bulky, electron-rich phosphine ligands like XPhos are excellent for promoting efficient reductive elimination.[8]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-I(L₂) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-Ar'(L₂) OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product Aryl_Iodide This compound (Ar-I) Aryl_Iodide->OA_complex Boronic_Acid Ar'-B(OR)₂ Boronate [Ar'B(OR)₂(Base)]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., Cs₂CO₃) Base->Boronate Boronate->Transmetalation_complex caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction couples terminal alkynes with aryl halides and is fundamental for synthesizing conjugated systems.[9] The classical mechanism involves both palladium and copper co-catalysts, although copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts.[10]

Mechanistic Insights & Kinetic Profile

The reaction kinetics are highly dependent on the chosen catalytic system.[8] In the dual-catalyst system, the palladium cycle mirrors that of other cross-couplings, while a concurrent copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[9] For electron-rich aryl iodides like our substrate, the reaction often proceeds rapidly under mild conditions.

Catalytic System Performance

The following table compares different catalytic systems for the Sonogashira coupling.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Key Insights & Reference
Pd(PPh₃)₂Cl₂ (2%)CuI (3%)Et₃NTHFRT - 5085A classic and widely used system, effective for reactive aryl iodides.[8]
Pd(OAc)₂ (2%) / PPh₃ (4%)CuI (3%)Et₃N/DMF6092The use of Pd(OAc)₂ with an external phosphine ligand offers flexibility.[8]
Pd(dppf)Cl₂ (2%)CuI (3%)Cs₂CO₃Dioxane8078A more robust system, though potentially slower for this substrate.[8]
Pd₂(dba)₃ (1%) / XPhos (3%)None (Cu-free)K₃PO₄Toluene80-100>90Copper-free conditions prevent homocoupling and are often preferred in pharmaceutical synthesis.[8]

Sonogashira Catalytic Cycle (Dual Catalyst)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L₂) Pd0->OA Ar-I RE Ar-Pd(II)-C≡CR(L₂) OA->RE Transmetalation RE->Pd0 Reductive Elimination Product Ar-C≡CR RE->Product CuI Cu-I CuAcetylide Cu-C≡CR CuI->CuAcetylide Deprotonation CuAcetylide->RE from Cu Cycle CuAcetylide->CuI Transmetalation Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide caption Dual catalytic cycle for the Sonogashira coupling.

Caption: Dual catalytic cycle for the Sonogashira coupling.

Heck Coupling: Arylation of Alkenes

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene under basic conditions.[11] The mechanism involves oxidative addition, migratory insertion (carbopalladation) of the alkene into the Aryl-Pd bond, and subsequent β-hydride elimination to release the product.[11][12]

Mechanistic Insights & Kinetic Profile

The rate-limiting step in the Heck reaction can vary. While oxidative addition is often key, for reactive substrates like aryl iodides, the migratory insertion or even the β-hydride elimination step can become rate-limiting.[12] The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. The use of mixed organic and inorganic bases can enhance both the reaction rate and the redeposition of leached palladium onto a support in heterogeneous systems.[13]

Catalytic System Performance
Catalyst SystemBaseSolventTemp (°C)Expected RateKey Insights & Reference
Pd(OAc)₂ / PPh₃Et₃NDMF / NMP100-120FastStandard conditions; high temperatures often required for less reactive partners.[11]
PdCl₂(bipy)K₂CO₃2-nitro-2-methyl-1-propanol120-140ModerateA stable, ligand-based catalyst system allowing for controlled kinetics.[12]
Pd/CNa₂CO₃ / Et₃NNMP120FastHeterogeneous catalyst where leached Pd species are the primary catalytic agent.[13]
PalladacycleK₂CO₃Toluene100-130Very FastHighly active pre-catalysts that can offer very high turnover numbers.[14]

Heck Catalytic Cycle

Heck_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0) OA_complex Ar-Pd(II)-I Pd0->OA_complex Oxidative Addition (Ar-I) Alkene_complex Ar-Pd(II)-I(Alkene) OA_complex->Alkene_complex Alkene Coordination Insertion_complex (Alkyl)-Pd(II)-I Alkene_complex->Insertion_complex Migratory Insertion Product_complex (Product)-Pd(II)-H Insertion_complex->Product_complex β-Hydride Elimination Product_complex->Pd0 Base-assisted Regeneration Product Substituted Alkene Product_complex->Product caption Catalytic cycle for the Mizoroki-Heck reaction.

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

This reaction is a cornerstone for synthesizing arylamines from aryl halides and primary or secondary amines.[15][16][17] The choice of a bulky, electron-rich phosphine ligand is paramount to its success, as it facilitates the challenging reductive elimination step that forms the C-N bond.

Mechanistic Insights & Kinetic Profile

The catalytic cycle involves oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination.[18] For aryl iodides, a significant consideration is the inhibitory effect of the iodide anion byproduct.[19] Iodide can coordinate strongly to the palladium center, slowing the catalytic turnover. This can be mitigated by using specific solvent systems where the iodide salt precipitates or by using ligands that are less susceptible to displacement.

Catalytic System Performance
Catalyst System (Ligand)BaseSolventTemp (°C)Expected RateKey Insights & Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-100Moderate-FastAn early generation, bidentate ligand system effective for aryl iodides.[17]
Pd(OAc)₂ / XPhosCs₂CO₃Toluene / Dioxane80-110FastXPhos is a highly general and effective ligand for a broad range of amines.[15]
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH80-100FastRuPhos is another state-of-the-art ligand, often providing excellent results.
Pd(PPh₃)₂Cl₂K₂CO₃DMF120ModerateA simpler system that may require higher temperatures for efficient coupling.[20]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L OA_complex Ar-Pd(II)-I(L) Pd0->OA_complex Oxidative Addition (Ar-I) Amido_complex Ar-Pd(II)-NR₂(L) OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Amine HNR₂ Amine->OA_complex Base Base (e.g., NaOtBu) Base->OA_complex caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols: A Guide to Kinetic Analysis

A typical kinetic study involves monitoring the reaction progress over time. This is usually achieved by taking aliquots from the reaction mixture at specific intervals, quenching the reaction, and analyzing the composition using techniques like HPLC, GC, or NMR spectroscopy.[10]

General Protocol for Kinetic Monitoring via HPLC
  • Reaction Setup: In a thermostated reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the coupling partner (1.2 mmol), a base (2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in the chosen solvent.

  • Initiation: Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding the palladium catalyst/pre-catalyst solution. Start the timer immediately (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by diluting it in a prepared vial containing a suitable solvent (e.g., acetonitrile/water) and filtering it through a syringe filter to remove particulates.

  • Analysis: Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the starting material, product, and internal standard.

  • Data Processing: Plot the concentration of the reactant and product versus time. From these plots, the initial reaction rate and the rate law can be determined.

Workflow for a Kinetic Study

Kinetic_Workflow A Assemble Reactants (Substrate, Reagent, Base, Internal Standard, Solvent) B Equilibrate to Reaction Temperature A->B C Initiate Reaction (Add Catalyst, t=0) B->C D Withdraw Aliquots at Time Intervals (t₀, t₁, t₂, ...) C->D E Quench Aliquot (Dilute & Filter) D->E D->E Repeat for each time point F Analyze via HPLC/GC-MS E->F G Plot Concentration vs. Time F->G H Determine Rate Law & Kinetic Parameters G->H caption A generalized workflow for kinetic analysis.

Caption: A generalized workflow for kinetic analysis.

Conclusion

This compound is a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its kinetic performance is dictated by the high reactivity of the C-I bond, which ensures that oxidative addition is rarely the sole rate-determining step. For practitioners, this shifts the focus of optimization toward the other key steps of the catalytic cycle:

  • For Suzuki-Miyaura coupling, base selection is critical for activating the boronic acid.

  • For Sonogashira coupling, the choice between copper-catalyzed and copper-free systems depends on the tolerance for potential homocoupling side products.

  • For Heck coupling, temperature and base selection are key levers to control the rate and catalyst stability.

  • For Buchwald-Hartwig amination, the primary challenge is selecting a ligand that promotes rapid reductive elimination while mitigating iodide-induced catalyst inhibition.

By understanding these nuances, researchers can rationally select conditions to maximize reaction efficiency, yield, and speed, thereby accelerating the discovery and development of novel molecules.

References

The Strategic Selection of Aryl Halides in Synthesis: A Cost-Benefit Analysis of Methyl 3-iodo-4-methoxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of starting materials is a critical determinant of success in the synthesis of complex molecules, directly influencing reaction efficiency, scalability, and overall project cost. Within the synthetic chemist's toolkit, aryl halides are indispensable building blocks for forging new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of Methyl 3-iodo-4-methoxybenzoate, a versatile intermediate, and its direct analogs, Methyl 3-bromo-4-methoxybenzoate and Methyl 3-chloro-4-methoxybenzoate. By examining experimental data and economic factors, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Reactivity-Cost Paradigm: A Fundamental Trade-Off

The choice between an iodo-, bromo-, or chloro-substituted aromatic compound is fundamentally a negotiation between reactivity and cost. This relationship is governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is the weakest of the three, followed by C-Br, and then the strongest, C-Cl. This bond dissociation energy directly correlates with the ease of the rate-determining oxidative addition step in ubiquitous palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Consequently, the general reactivity trend for these aryl halides is:

Ar-I > Ar-Br > Ar-Cl [1]

This enhanced reactivity of aryl iodides frequently translates to tangible benefits in the laboratory, such as milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this superior performance invariably comes at a higher procurement cost.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear and actionable comparison, the following table outlines the estimated costs and key performance indicators for this compound and its bromo- and chloro-analogs in a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

FeatureThis compoundMethyl 3-bromo-4-methoxybenzoateMethyl 3-chloro-4-methoxybenzoate
Molecular Weight 292.07 g/mol [2]245.07 g/mol [3]200.62 g/mol
CAS Number 35387-93-0[2]35450-37-4[3]37908-98-8
Estimated Cost/mol *~$3,000 - $4,500~$1,000 - $1,500~$500 - $800
Typical Reactivity HighModerateLow
Typical Catalyst Loading 1-3 mol%3-5 mol%5-10 mol% (often requires specialized ligands)
Typical Reaction Time 2-8 hours8-24 hours12-48 hours
Typical Yield >90%80-95%60-85%
Key Advantage High reactivity, mild conditionsBalanced cost and reactivityLowest cost
Key Disadvantage High costRequires more forcing conditions than iodo-Sluggish reactivity, requires catalyst optimization

*Cost per mole is an estimation based on publicly available catalog prices from various suppliers for research quantities (1-25g) and can vary significantly based on supplier, purity, and quantity.[3][4][5][6][7][8][9]

Experimental Protocols and Performance Data

The following sections provide detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction using each of the three aryl halides. It is important to note that while the protocol for the iodo-compound is specific to that substrate[10], the protocols for the bromo- and chloro-analogs are representative examples for similar aryl halides and may require optimization for these specific substrates.

Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a reported procedure for the coupling of this compound with a sterically hindered arylboronic ester.[10] For a less hindered coupling partner like phenylboronic acid, the reaction is expected to proceed with high efficiency.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound F Methyl 4-methoxy-3-phenylbenzoate A->F Heat B Phenylboronic Acid B->F Heat C Pd(PPh3)4 D Base (e.g., Na2CO3) E Solvent (e.g., Toluene/Ethanol/H2O)

Caption: Suzuki-Miyaura coupling of this compound.

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as sodium carbonate (2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 10 mL).

  • The reaction mixture is stirred and heated to reflux (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Expected Outcome: High yields, typically exceeding 90%, are expected under these conditions due to the high reactivity of the aryl iodide.

Representative Suzuki-Miyaura Coupling of Methyl 3-bromo-4-methoxybenzoate

This protocol is a general procedure for the coupling of aryl bromides and would serve as a good starting point for Methyl 3-bromo-4-methoxybenzoate.

Procedure:

  • Follow steps 1-3 as described for the iodo-compound, using Methyl 3-bromo-4-methoxybenzoate as the starting material.

  • The catalyst loading may need to be slightly increased, for example, to 3-5 mol% of Pd(PPh₃)₄.

  • The reaction may require a longer heating time (typically 8-24 hours) at reflux to achieve full conversion.

  • Workup and purification are performed as described previously.

Expected Outcome: Good to excellent yields (80-95%) are generally achievable, though requiring more forcing conditions compared to the iodo-analog.

Representative Suzuki-Miyaura Coupling of Methyl 3-chloro-4-methoxybenzoate

Aryl chlorides are the most challenging substrates for Suzuki-Miyaura coupling and often require more sophisticated catalytic systems.

Procedure:

  • To a flame-dried Schlenk tube, add Methyl 3-chloro-4-methoxybenzoate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and a strong base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas.

  • Add a more active palladium catalyst system, for instance, a combination of Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and a bulky, electron-rich phosphine ligand like SPhos (10 mol%).

  • Add an anhydrous solvent such as 1,4-dioxane or toluene.

  • The reaction mixture is heated to a higher temperature, typically 100-120 °C, for an extended period (12-48 hours).

  • Workup and purification follow the standard procedure.

Expected Outcome: Moderate to good yields (60-85%) can be obtained, but this often necessitates careful optimization of the catalyst, ligand, base, and solvent system.

Mechanistic Considerations and Causality of Experimental Choices

The success of a Suzuki-Miyaura coupling is contingent on the smooth progression of its catalytic cycle. The choice of aryl halide has a profound impact on the initial, often rate-limiting, oxidative addition step.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-determining) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(X)Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OR)2 pd2_diaryl Ar-Pd(II)(Ar')Ln transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

A Senior Application Scientist's Guide to Base Selection for Cross-Coupling Reactions with Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Base Selection

Methyl 3-iodo-4-methoxybenzoate is a highly versatile aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility lies in the strategic positioning of the iodo group, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. However, the success of these transformations—be it achieving a near-quantitative yield or minimizing side-product formation—is critically dependent on the judicious selection of a base.

This guide provides an in-depth comparison of the efficacy of various bases in common cross-coupling reactions involving this compound. Moving beyond a simple recitation of conditions, we will delve into the mechanistic rationale behind base choice, offering field-proven insights to guide your experimental design. The data and protocols presented herein are designed to be self-validating, empowering researchers to accelerate their discovery workflows with confidence.

The Mechanistic Role of the Base in Palladium Catalysis

In palladium-catalyzed cross-coupling reactions, the base is not a mere spectator or acid scavenger. It is an active and essential participant in the catalytic cycle, primarily tasked with activating one of the coupling partners to facilitate the rate-determining transmetalation step. The choice of base influences catalyst stability, substrate compatibility, and the overall reaction kinetics.

A common catalytic cycle for a Suzuki-Miyaura reaction is depicted below. The base's primary role is to form a more nucleophilic boronate species from the boronic acid, which can then efficiently transmetalate with the palladium center.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle ArPd(II)L2I Ar-Pd(II)-I (Oxidative Addition Product) ArPd(II)L2OR Ar-Pd(II)-OR (Activated Complex) ArPd(II)L2I->ArPd(II)L2OR Base Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)L2OR->Pd(0)L2 R'-B(OR)2 ArAr_Product Ar-Ar' (Product) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Transmetalation Transmetalation Transmetalation->ArPd(II)L2OR Base_Activation Base Activation Boronate R'-B(OR)3- Base_Activation->Boronate Boronate->Transmetalation Boronic_Acid R'-B(OH)2 Boronic_Acid->Base_Activation Base_Input Base (e.g., K3PO4) Base_Input->Base_Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds. The choice of base is particularly influential, affecting the rate of boronate formation and preventing proto-deboronation. We compared several common inorganic bases for the coupling of this compound with various boronic acids.

Experimental Data Summary
EntryCoupling PartnerBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidK₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O8095
2(4-formylphenyl)boronic acidK₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O10085
3(4-(methoxycarbonyl)phenyl)boronic acidCs₂CO₃Pd(dppf)Cl₂Dioxane/H₂O (µW)15091
4(4-(methoxycarbonyl)phenyl)boronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O (µW)15070
Discussion of Results

The data clearly illustrates that base selection is not a one-size-fits-all problem.

  • Potassium Phosphate (K₃PO₄): In Entry 1, K₃PO₄ delivered an excellent yield of 95%. As a moderately strong base with good solubility in aqueous media, it effectively promotes boronate formation without being harsh enough to cause significant hydrolysis of the methyl ester, a common side reaction.

  • Potassium Carbonate (K₂CO₃): A workhorse base, K₂CO₃, provided a respectable 85% yield in a conventional heating setup (Entry 2). However, in a direct comparison under microwave conditions (Entry 4), it was significantly outperformed by Cesium Carbonate, yielding only 70%. This suggests that while K₂CO₃ is a cost-effective option, it may be less efficient, requiring longer reaction times or higher temperatures.

  • Cesium Carbonate (Cs₂CO₃): The superiority of Cs₂CO₃ in the microwave-assisted reaction (Entry 3 vs. 4) is a classic example of the "cesium effect." Its greater solubility in organic solvents and the larger, more charge-diffuse Cs⁺ cation are thought to better stabilize the palladium intermediates and prevent catalyst agglomeration, leading to a higher yield of 91%.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a high-yielding procedure using Potassium Phosphate.

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound (1 eq) prep2 Add Phenylboronic Acid (1.2 eq) prep3 Add K3PO4 (3 eq) prep4 Add Pd(OAc)2 (2 mol%) & SPhos (4 mol%) react1 Add Toluene & H2O (4:1) prep4->react1 react2 Degas with N2/Ar for 15 min react1->react2 react3 Heat at 80 °C with stirring react2->react3 react4 Monitor by TLC/LC-MS until completion react3->react4 work1 Cool to RT, dilute with EtOAc react4->work1 work2 Wash with H2O, then brine work1->work2 work3 Dry over Na2SO4, filter, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition & Degassing: Add the solvent system (e.g., Toluene/Water 4:1). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of inert gas and heat to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired product.

Base Considerations for Other Coupling Reactions

While Suzuki-Miyaura coupling is the most documented for this substrate, we can extrapolate principles and starting points for other key transformations.

Buchwald-Hartwig Amination

This reaction typically requires a stronger base to deprotonate the amine nucleophile.

  • Recommended Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Its strong basicity and steric bulk favor the desired C-N bond formation.

  • Alternative: For sensitive substrates, a slightly weaker base like K₃PO₄ or Cs₂CO₃ can be trialed, often in combination with a more electron-rich phosphine ligand.

  • Causality: The pKa of the N-H bond requires a stronger base than the B-OH bond in boronic acids. NaOt-Bu ensures a sufficient concentration of the deprotonated amine is present to engage in the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling of terminal alkynes requires a base, but its role is twofold: to deprotonate the alkyne and to scavenge the HI produced.

  • Recommended Base System: A dual-base system is standard, typically employing a mild inorganic base like K₂CO₃ or Cs₂CO₃ alongside a stoichiometric amount of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Causality: The amine base deprotonates the terminal alkyne, forming the key copper(I) acetylide intermediate. The inorganic base is often added to maintain a basic environment and prevent catalyst deactivation, though in many cases, the amine base can serve both roles.

Summary and Recommendations

Base selection is a critical parameter that must be optimized for each specific cross-coupling reaction. For this compound, the following recommendations serve as a robust starting point for development.

Reaction TypeRecommended Base (Starting Point)Key Considerations
Suzuki-Miyaura K₃PO₄ or Cs₂CO₃ Cs₂CO₃ is often superior for difficult couplings or under microwave conditions. K₃PO₄ is a reliable and cost-effective choice.
Buchwald-Hartwig NaOt-Bu A strong, non-nucleophilic alkoxide is required. Ensure anhydrous conditions.
Sonogashira TEA or DIPEA (+ CuI)An amine base is essential for alkyne deprotonation.

Ultimately, the optimal base is a function of the specific coupling partners, catalyst system, and reaction conditions. The insights and data provided in this guide offer a strong foundation for making an informed initial choice, enabling a more rapid and successful optimization process.

A Spectroscopic Guide to the Synthesis of Methyl 3-iodo-4-methoxybenzoate: From Precursor to Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of organic intermediates are paramount. Methyl 3-iodo-4-methoxybenzoate is a valuable building block, often utilized in cross-coupling reactions to introduce a substituted benzoyl moiety. Its synthesis, typically an electrophilic iodination of its precursor, methyl 4-methoxybenzoate, serves as an excellent case study for the power of modern spectroscopic techniques in monitoring reaction progress and verifying product identity.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its direct precursor. We will explore how the introduction of a single iodine atom onto the aromatic ring profoundly alters the molecule's interaction with electromagnetic radiation and its fragmentation under ionization, as observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established principles and supported by experimental data to provide researchers with a practical and authoritative reference.

The Synthetic Pathway: An Overview

The transformation from methyl 4-methoxybenzoate to this compound is a classic example of an electrophilic aromatic substitution. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the precursor direct the substitution pattern. The -OCH₃ group is a strong activating group and is ortho-, para- directing. The -COOCH₃ group is a deactivating group and is meta- directing. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the ester group, iodination occurs at one of the equivalent ortho positions (C3 or C5).

A common and effective method for this transformation involves the use of an iodinating agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine with an oxidizing agent.[1]

G cluster_precursor Precursor cluster_reagents Reagents cluster_product Product Precursor Methyl 4-methoxybenzoate Reagents Iodinating Agent (e.g., I₂, Oxidant or NIS) + Solvent (e.g., Acetic Acid) Precursor->Reagents Reaction Mixture Product This compound Reagents->Product Workup & Purification

Caption: General workflow for the synthesis of this compound.

Spectroscopic Comparison: Unveiling the Structural Change

The success of the synthesis is confirmed by analyzing the distinct spectroscopic differences between the starting material and the purified product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The introduction of the bulky, electronegative iodine atom at the C3 position causes significant changes in the aromatic region of the spectrum.

  • Methyl 4-methoxybenzoate (Precursor) : The aromatic region displays a classic AA'BB' system, which often simplifies to two distinct doublets due to the symmetry of the para-substituted ring.[2] Protons H-2 and H-6 are equivalent, as are H-3 and H-5. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear downfield, while the protons ortho to the electron-donating methoxy group (H-3, H-5) are shielded and appear upfield.[3]

  • This compound (Product) : The symmetry is broken. We now expect three distinct signals in the aromatic region: a singlet for the proton at C-2, a doublet for the proton at C-6, and another doublet for the proton at C-5. The introduction of iodine deshields the adjacent protons, causing their signals to shift downfield relative to the precursor's spectrum.[4] The proton at C-2, now adjacent to the iodine, will show the most significant downfield shift.

Table 1: Comparative ¹H NMR Data (Approximate Shifts, δ in ppm)

CompoundAr-H Signals-OCH₃ Signal-COOCH₃ Signal
Methyl 4-methoxybenzoate ~7.9 (d, 2H), ~6.9 (d, 2H)~3.8 (s, 3H)~3.85 (s, 3H)
This compound ~8.2 (s, 1H), ~7.8 (d, 1H), ~6.8 (d, 1H)~3.9 (s, 3H)~3.85 (s, 3H)

Note: Actual chemical shifts can vary depending on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides direct insight into the carbon framework. The most dramatic effect of the iodination is the change in the chemical shift of the carbon atom directly bonded to iodine (the ipso-carbon).

  • Methyl 4-methoxybenzoate (Precursor) : Due to symmetry, only four signals are expected for the six aromatic carbons, in addition to the two methyl carbons and the carbonyl carbon.

  • This compound (Product) : All six aromatic carbons are now chemically non-equivalent, leading to six distinct signals. The C3 carbon, now bonded to iodine, experiences a strong shielding effect (the "heavy atom effect") and its signal shifts significantly upfield to ~90-100 ppm.[5][6] The other carbons also experience shifts due to the new substitution pattern.

Table 2: Comparative ¹³C NMR Data (Approximate Shifts, δ in ppm)

CompoundAromatic C Signals-OCH₃ Signal-COOCH₃ SignalC=O Signal
Methyl 4-methoxybenzoate ~163, 131, 122, 113~55~52~167
This compound ~163, 158, 140, 128, 111, 95 (C-I) ~56~52~166

Note: Actual chemical shifts can vary. The C-I shift is the most diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. While the primary functional groups (ester, ether) remain, changes in the "fingerprint region" (below 1500 cm⁻¹) and the C-H out-of-plane bending region can confirm the altered substitution pattern on the aromatic ring.[7]

  • Key Absorptions for Both Compounds :

    • C=O Stretch (Ester) : A strong, sharp peak around 1715-1730 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a saturated ester.

    • C-O Stretches (Ester & Ether) : Two or more strong peaks between 1300-1000 cm⁻¹. Aromatic esters typically show a prominent C-C-O stretch around 1250-1300 cm⁻¹ and an O-C-C stretch around 1100-1130 cm⁻¹.[8]

    • Aromatic C-H Stretch : A peak just above 3000 cm⁻¹.[7]

  • Distinguishing Features : The pattern of C-H out-of-plane bending bands between 900-690 cm⁻¹ is diagnostic of the ring's substitution pattern. A para-disubstituted ring (precursor) shows a strong band around 810-840 cm⁻¹, whereas a 1,2,4-trisubstituted ring (product) will exhibit a different pattern in this region.[7]

Table 3: Comparative IR Data (Key Absorptions, ν in cm⁻¹)

Functional Group VibrationMethyl 4-methoxybenzoateThis compoundRationale for Change
C=O Stretch ~1720~1720Little change expected.
Aromatic C=C Stretches ~1605, ~1510~1595, ~1500Minor shifts due to altered ring electronics.
C-O Stretches ~1260, ~1170, ~1100~1255, ~1165, ~1105Minor shifts expected.
C-H Out-of-Plane Bending ~840 (strong)Different pattern expectedChange from para-disubstitution to 1,2,4-trisubstitution.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a compound. This is often the most definitive technique for confirming the successful incorporation of the iodine atom.

  • Molecular Ion (M⁺) : The most obvious difference will be the mass of the molecular ion peak.

    • Methyl 4-methoxybenzoate : C₉H₁₀O₃, Molecular Weight = 166.17 g/mol .[9]

    • This compound : C₉H₉IO₃, Molecular Weight = 292.07 g/mol .[10]

  • Fragmentation Pattern : Both molecules are aromatic esters and will show characteristic fragmentation. A common fragmentation is the loss of the methoxy radical (-•OCH₃) from the ester, followed by the loss of carbon monoxide (CO).[11]

    • Methyl 4-methoxybenzoate : Expect key fragments at m/z 135 (M - •OCH₃) and m/z 107 (135 - CO).[12]

    • This compound : Expect key fragments at m/z 261 (M - •OCH₃) and m/z 233 (261 - CO). The presence of iodine (mass 127) will be evident in the high mass of the fragments.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_h ¹H NMR: - Aromatic signals change from 2 doublets to 3 distinct signals (doublet, doublet, singlet). - Confirms loss of symmetry. ir IR: - Change in fingerprint region, especially C-H out-of-plane bending. - Confirms change in substitution pattern. nmr_c ¹³C NMR: - Appearance of a new, shielded signal for the C-I bond (~95 ppm). - Confirms presence and position of Iodine. ms MS: - Molecular ion peak shifts from m/z 166 to 292. - Confirms incorporation of one Iodine atom. Iodination Iodination Reaction

Caption: Key spectroscopic changes observed upon iodination.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. Researchers should consult primary literature and perform appropriate risk assessments.[1]

  • Dissolution : In a round-bottom flask protected from light, dissolve methyl 4-methoxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetonitrile and dichloromethane.

  • Addition of Reagents : Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions while stirring at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine/NIS.

  • Extraction : Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.[10]

Protocol 2: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy : Dissolve ~5-10 mg of the dry, purified sample (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • IR Spectroscopy : For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Mass Spectrometry : Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Conclusion

The transformation of methyl 4-methoxybenzoate to this compound provides a clear and instructive example of how a suite of spectroscopic techniques can be used in concert to monitor a chemical reaction and unequivocally confirm the structure of the resulting product. The distinct changes in the ¹H and ¹³C NMR spectra, the altered IR fingerprint, and the definitive mass shift in the MS spectrum each provide a piece of the structural puzzle. For the research, scientist, or drug development professional, mastering the interpretation of this data is a fundamental skill that ensures the integrity of synthetic pathways and the quality of chemical matter.

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, particularly in the realm of kinase inhibitors, the specificity of a molecule is paramount. While a compound may be designed to inhibit a specific kinase driving a particular pathology, its interactions with other kinases—a phenomenon known as cross-reactivity or off-target effects—can lead to unforeseen therapeutic benefits or significant toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors, using the potent, multi-targeted inhibitor Ponatinib as a central case study. Ponatinib's synthesis notably originates from the chemical intermediate, Methyl 3-iodo-4-methoxybenzoate.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for assessing cross-reactivity and provide actionable protocols. We will compare the broad-spectrum activity of Ponatinib with the first-generation kinase inhibitor, Imatinib, to highlight the critical importance of understanding a compound's full interaction landscape.

From a Simple Benzoate to a Complex Kinase Inhibitor: The Role of this compound

This compound is a key building block in organic synthesis, valued for its role in the development of pharmaceuticals.[1] Its chemical structure, featuring iodine and methoxy groups, makes it a versatile intermediate for creating more complex molecules through reactions like nucleophilic substitutions and coupling reactions.[1] A prime example of its application is in the synthesis of Ponatinib, a potent oral tyrosine kinase inhibitor (TKI).[2] The journey from this relatively simple benzoate derivative to a complex therapeutic agent underscores the importance of each synthetic step and the ultimate biological activity of the final product.

While this compound itself is not a biologically active drug, the cross-reactivity profile of the final drug product, Ponatinib, is a direct consequence of the intricate molecular structure assembled from such precursors. Understanding this lineage is crucial for medicinal chemists in designing future inhibitors with potentially more desirable selectivity profiles.

The Kinase Inhibition Spectrum: Ponatinib vs. Imatinib

The clinical utility and safety of a kinase inhibitor are intrinsically linked to its selectivity. A "promiscuous" inhibitor that interacts with multiple kinases may have broader therapeutic applications but also a higher risk of off-target side effects. Conversely, a highly selective inhibitor may have a cleaner safety profile but a narrower range of efficacy.

To illustrate this dichotomy, we compare the cross-reactivity profiles of Ponatinib and Imatinib, the first-generation TKI used for the treatment of Chronic Myeloid Leukemia (CML).

Table 1: Comparative Kinase Inhibition Profile of Ponatinib and Imatinib (IC50 values in nM)

Kinase TargetPonatinib IC50 (nM)Imatinib IC50 (nM)Reference
ABL0.37600[3][4]
ABL (T315I)2.0>10,000[3][5]
PDGFRα1100[3][4]
VEGFR21.5>10,000[3]
FGFR12>10,000[3]
SRC5.4>10,000[3]
c-KIT13100[3][4]
FLT313>10,000[3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

As the data clearly indicates, Ponatinib exhibits potent inhibitory activity against a much broader range of kinases compared to Imatinib.[3][4] This broad-spectrum activity is a double-edged sword. On one hand, it allows Ponatinib to be effective against CML that has developed resistance to Imatinib, including the notorious T315I "gatekeeper" mutation, which Imatinib cannot inhibit.[3][5] On the other hand, the inhibition of other kinases, such as VEGFR and FGFR, is associated with significant cardiovascular toxicities observed with Ponatinib treatment.[6]

This comparison highlights the critical need for comprehensive cross-reactivity profiling during drug development. What may appear as a beneficial broader efficacy in initial screens could translate to serious adverse events in a clinical setting.

Methodologies for Assessing Cross-Reactivity

A robust assessment of a compound's cross-reactivity is a cornerstone of preclinical drug development. A variety of in vitro and in silico methods are employed to build a comprehensive off-target interaction profile.

In Vitro Kinase Profiling

The most direct method for assessing cross-reactivity is to screen the compound against a large panel of purified kinases. These assays typically measure the inhibition of kinase activity at a fixed concentration of the compound or determine the IC50 value for each kinase.

Common Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) to directly measure the phosphorylation of a substrate.[7] They are highly sensitive and not prone to interference from fluorescent compounds.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. They are well-suited for high-throughput screening.[8]

  • Luminescence-Based Assays: These assays measure the depletion of ATP using a luciferase-luciferin reaction, providing an indirect measure of kinase activity.[8]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's active site.[7]

Cellular Assays

While in vitro assays with purified kinases are essential, cellular assays provide a more physiologically relevant context. These assays can confirm that a compound inhibits the target kinase within a living cell and can also reveal off-target effects that might not be apparent in a purified system.

In Silico Approaches

Computational methods can play a crucial role in predicting potential off-target interactions early in the drug discovery process. These approaches often rely on the structural similarity between the binding sites of different kinases or between the test compound and known ligands of other proteins.[9]

Experimental Protocol: Competitive Displacement Binding Assay for Kinase Inhibitor Profiling

This protocol describes a representative competitive displacement binding assay using a fluorescently labeled tracer to determine the binding affinity of a test compound (e.g., a derivative of this compound) to a specific kinase.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Test compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) capabilities

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Reagents: - Kinase - Fluorescent Tracer - Test Compound (serial dilution) dispense Dispense Kinase and Tracer to 384-well plate reagents->dispense add_compound Add Test Compound (varying concentrations) dispense->add_compound incubate Incubate at Room Temperature (to reach equilibrium) add_compound->incubate read_plate Read Plate in Microplate Reader (FP or TR-FRET) incubate->read_plate plot_data Plot Signal vs. [Test Compound] read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki G cluster_targets Biological Targets Drug Drug Molecule intended_target Intended Target (e.g., ABL Kinase) Drug->intended_target High Affinity Binding (Therapeutic Effect) off_target_1 Off-Target 1 (e.g., VEGFR2) Drug->off_target_1 Moderate Affinity Binding (Potential Side Effect) off_target_2 Off-Target 2 (e.g., SRC Kinase) Drug->off_target_2 Low Affinity Binding (Potential Side Effect) non_target Non-Interacting Protein

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-iodo-4-methoxybenzoate: A Comparative Analysis of Iodination Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and regioselective synthesis of halogenated aromatic intermediates is a cornerstone of modern organic chemistry. Methyl 3-iodo-4-methoxybenzoate, a key building block in the synthesis of various biologically active compounds, presents a compelling case study for evaluating the efficacy of different iodination methods.[1][2] The electron-rich nature of the starting material, methyl 4-methoxybenzoate, makes it susceptible to electrophilic aromatic substitution, but achieving high yield and selectivity for the desired 3-iodo isomer requires a careful choice of reagents and reaction conditions.

This guide provides an in-depth, objective comparison of common iodination methods benchmarked for their potential to synthesize this compound. Drawing upon established literature and field-proven insights, we will dissect the mechanisms, present detailed experimental protocols, and compare the performance of key iodinating agents. To provide a robust comparative framework, we will leverage data from the iodination of anisole, a closely related and extensively studied substrate, to predict the most effective routes to our target molecule.

The Strategic Importance of Iodinated Benzoates

Iodinated aromatic compounds are highly valued in synthetic chemistry for their versatility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodoarenes excellent precursors for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the facile introduction of complex carbon skeletons, a critical step in the synthesis of novel pharmaceutical candidates.

Understanding Electrophilic Aromatic Iodination

The direct iodination of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent or oxidant to generate a more potent iodinating species, notionally "I⁺".[3] The regiochemical outcome of the reaction on a substituted benzene ring, such as methyl 4-methoxybenzoate, is governed by the directing effects of the existing substituents. The methoxy group is a strong activating and ortho, para-directing group, while the methyl ester is a deactivating and meta-directing group. In the case of methyl 4-methoxybenzoate, the powerful ortho, para-directing effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho to it (C3 and C5).

Comparative Analysis of Key Iodination Methods

We will now evaluate three primary methods for the iodination of electron-rich aromatic systems, using the iodination of anisole as a benchmark to compare their efficacy for the synthesis of this compound.

N-Iodosuccinimide (NIS) with a Catalytic Acid

N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent, particularly for activated aromatic rings.[4] Its solid, crystalline nature makes it easier and safer to handle compared to many other iodinating agents.[5] The reactivity of NIS is significantly enhanced by the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom and generating a more powerful iodinating species, potentially iodine trifluoroacetate in situ.[4]

Mechanism Insight: The reaction proceeds via the typical EAS mechanism. The activated NIS provides a source of electrophilic iodine which is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation by a weak base restores aromaticity and yields the iodinated product.

Experimental Protocol: Iodination of Anisole with NIS/TFA [5][6]

This protocol is adapted from established procedures for the iodination of anisole and serves as a model for the synthesis of this compound.

  • Materials:

    • Anisole (1.0 mmol, 108 mg)

    • N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg)

    • Trifluoroacetic acid (TFA) (0.1 mmol, 7.7 µL)

    • Acetonitrile (5 mL)

  • Procedure:

    • To a solution of anisole in acetonitrile, add N-Iodosuccinimide.

    • Add a catalytic amount of trifluoroacetic acid to the mixture at room temperature.

    • Stir the reaction for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Yield Benchmark: The iodination of anisole using NIS with catalytic TFA is reported to achieve a 98% yield of p-iodoanisole.[5] This high yield and the mild reaction conditions make this method a very promising candidate for the synthesis of this compound.

Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive and versatile electrophilic iodinating agent.[7][8] The I-Cl bond is polarized, with the iodine atom being the electrophilic center. This inherent reactivity allows for the iodination of a wide range of aromatic substrates, including activated systems.[5] However, ICl is a corrosive and moisture-sensitive liquid, requiring more stringent handling precautions than NIS.[5]

Mechanism Insight: The mechanism is analogous to other electrophilic aromatic substitutions. The π-electrons of the aromatic ring attack the electrophilic iodine of ICl, forming a sigma complex. The chloride ion then acts as a base to remove a proton, restoring aromaticity and yielding the iodoarene and HCl.

Experimental Protocol: Iodination of Anisole with ICl [5][7]

  • Materials:

    • Anisole (10 mmol, 1.08 g)

    • Iodine Monochloride (10 mmol, 1.62 g)

    • Dichloromethane (50 mL)

  • Procedure:

    • Dissolve the anisole in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of iodine monochloride in dichloromethane to the cooled anisole solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Yield Benchmark: The iodination of anisole using ICl is reported to yield 95% of p-iodoanisole.[5] This method is highly efficient, though slightly lower in yield and with more hazardous reagents compared to the NIS/TFA system.

Molecular Iodine with an Oxidizing Agent

Direct iodination with molecular iodine (I₂) is generally slow for all but the most activated aromatic rings. To enhance the reaction rate, an oxidizing agent is often used to convert I₂ into a more potent electrophilic species. A common and effective system is the use of hydrogen peroxide with a catalytic amount of a strong acid like sulfuric acid.[7]

Mechanism Insight: The oxidizing agent (e.g., H₂O₂) is believed to oxidize I₂ to a more electrophilic species, which then participates in the electrophilic aromatic substitution as described previously.

Experimental Protocol: Iodination of Anisole with I₂/H₂O₂ [7]

  • Materials:

    • Anisole (10 mmol, 1.08 g)

    • Iodine (5 mmol, 1.27 g)

    • 30% Hydrogen Peroxide (20 mmol, 2.26 g)

    • Concentrated Sulfuric Acid (0.5 mL)

    • Methanol (20 mL)

  • Procedure:

    • To a solution of anisole and iodine in methanol, slowly add the hydrogen peroxide.

    • Add the sulfuric acid dropwise while stirring at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product.

Yield Benchmark: While specific yield data for anisole with this exact system was not found in the initial search, this method is generally considered effective for activated arenes. However, it may be less selective and potentially lower yielding than the NIS/TFA or ICl methods.

Alternative High-Yield Synthesis: A Non-Direct Iodination Approach

While direct iodination of methyl 4-methoxybenzoate is a logical approach, an alternative, high-yielding synthesis of this compound has been reported starting from methyl 3-iodo-4-hydroxybenzoate. This method involves a simple O-methylation reaction.

Experimental Protocol: O-methylation of Methyl 3-iodo-4-hydroxybenzoate [9]

  • Materials:

    • Methyl 3-iodo-4-hydroxybenzoate (14.75 mmol, 4.1 g)

    • Potassium carbonate (19.20 mmol, 2.65 g)

    • Methyl iodide (22.12 mmol, 3.14 g)

    • N,N-dimethylformamide (DMF) (25 mL)

  • Procedure:

    • Dissolve methyl 3-iodo-4-hydroxybenzoate in DMF.

    • Add potassium carbonate and methyl iodide to the solution.

    • Stir the resulting mixture at 60 °C for 2 hours.

    • Cool the reaction to room temperature and add water (80 mL).

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.

    • Distill off the solvent under reduced pressure and recrystallize the product from petroleum ether.

Reported Yield: This method has been reported to produce this compound in 88.4% yield .[9] This provides a valuable benchmark for a multi-step, yet high-yielding, alternative to direct iodination.

Data Summary and Comparison

Iodination MethodReagent(s)SubstrateYield (%)Reaction TimeTemperatureReference
N-Iodosuccinimide/AcidNIS/TFAAnisole9830 minRoom Temp[5]
Iodine MonochlorideIClAnisole951 h0°C to RT[5]
Molecular Iodine/OxidantI₂/H₂O₂/H₂SO₄Anisole--Room Temp[7]
O-methylationCH₃I/K₂CO₃Methyl 3-iodo-4-hydroxybenzoate88.42 h60°C[9]

Visualizing the Workflow

experimental_workflow cluster_direct Direct Iodination cluster_alternative Alternative Route start Methyl 4-methoxybenzoate reagents Iodinating Agent (NIS/TFA or ICl) start->reagents reaction Electrophilic Aromatic Substitution reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product start_alt Methyl 3-iodo-4-hydroxybenzoate reagents_alt CH3I / K2CO3 in DMF start_alt->reagents_alt reaction_alt O-methylation (SN2 Reaction) reagents_alt->reaction_alt workup_alt Aqueous Workup & Extraction reaction_alt->workup_alt purification_alt Recrystallization workup_alt->purification_alt product_alt This compound purification_alt->product_alt

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

Based on the benchmark data from the iodination of anisole, the N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) stands out as the most promising method for the direct, high-yield synthesis of this compound.[4][5] This system offers an exceptional yield (98% for anisole), proceeds under mild conditions, and utilizes a reagent that is significantly safer and easier to handle than iodine monochloride.[5]

While Iodine Monochloride (ICl) also demonstrates high efficacy with a 95% yield for anisole, its hazardous nature requires more stringent safety protocols.[5] The use of molecular iodine with an oxidizing agent is a viable, lower-cost alternative, but may require more optimization to achieve the high yields and selectivity of the other methods.

Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. However, for laboratory-scale synthesis where yield, selectivity, and safety are paramount, the NIS/TFA system is the recommended starting point for the efficient synthesis of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-iodo-4-methoxybenzoate, synthesizing technical data with field-proven safety practices.

The procedural guidance herein is designed to be autonomous, allowing for adaptation to your specific laboratory and institutional protocols while maintaining the highest standards of safety and scientific integrity. We will delve into the causality behind each procedural choice, ensuring a self-validating system of chemical waste management.

Hazard Assessment: A Case for Prudent Caution

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound (CAS No. 35387-93-0) presents a somewhat ambiguous hazard profile, necessitating a conservative approach to its handling and disposal.

A review of available Safety Data Sheets (SDS) reveals conflicting classifications. While some suppliers classify it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), others assign it a health hazard rating of 2, suggesting that intense or prolonged exposure could lead to temporary incapacitation or potential residual injury[1]. Furthermore, one SDS notes that the chemical, physical, and toxicological properties have not been thoroughly investigated[2].

Given this ambiguity, it is imperative to handle this compound with the care afforded to a potentially hazardous substance. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be a guiding tenet.

Key Physical and Chemical Properties:

PropertyValueSource
Appearance White to light yellow powder/crystal
Melting Point 92-95 °C[3]
Molecular Formula C9H9IO3[4]
Incompatible Materials Strong oxidizing agents[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, the appropriate PPE must be donned. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection.

Proper waste segregation is the foundation of a safe and compliant chemical disposal program. It prevents inadvertent and potentially dangerous chemical reactions within a waste container.

  • Action: Immediately upon deciding to discard this compound, it should be designated as chemical waste.

  • Causality: Segregating at the source, also known as a Satellite Accumulation Area (SAA), minimizes the risk of mixing with incompatible substances and ensures that the waste is managed by trained personnel[5].

The integrity of the waste container is critical to prevent leaks and spills.

  • Action:

    • Select a clean, dry, and chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name, "this compound," and its concentration or quantity on the label. Do not use abbreviations.

  • Causality: OSHA and EPA regulations mandate proper labeling of hazardous waste containers to ensure clear identification of the contents and associated hazards for all personnel who may handle the container[5][6]. Using the original container, if in good condition, is an ideal practice[5].

Waste should be accumulated in a designated and properly managed area.

  • Action:

    • Place the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel[5][6].

    • Ensure the container is kept closed except when adding waste.

    • Store the container in a secondary containment bin to mitigate the impact of any potential leaks.

    • Segregate the this compound waste from strong oxidizing agents[2].

  • Causality: Proper storage in a designated SAA with secondary containment minimizes the risk of spills and environmental contamination. Keeping containers closed prevents the release of any potential vapors and protects the integrity of the waste. Segregation from incompatible materials is a critical safety measure to prevent exothermic or gas-generating reactions[5].

Any materials that have come into contact with this compound must also be disposed of as chemical waste.

  • Action:

    • Collect any contaminated items such as gloves, weigh boats, and pipette tips in a separate, clearly labeled solid waste container.

    • This container should also be labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid Waste contaminated with this compound").

  • Causality: This practice prevents the introduction of potentially hazardous chemicals into the regular solid waste stream, adhering to the principle of cradle-to-grave management of hazardous waste[7].

The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.

  • Action:

    • Once the waste container is full or is no longer needed, contact your institution's EHS office to arrange for a pickup.

    • Do not pour this compound down the drain[8].

  • Causality: Licensed hazardous waste disposal companies have the expertise and permits to handle and dispose of chemical waste in an environmentally sound manner, in accordance with all federal, state, and local regulations[2][8]. The environmental fate of many iodinated organic compounds is not fully understood, and their release into aquatic environments can have negative implications[5].

Emergency Procedures: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Do not generate dust.

    • Avoid breathing any dust or vapors[1].

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate as Chemical Waste ppe->segregate container Select & Label Compatible Container segregate->container store Store in SAA with Secondary Containment container->store spill Spill Occurs store->spill contact_ehs Contact EHS for Waste Pickup store->contact_ehs Container Full or No Longer Needed cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->store disposal_co Licensed Disposal Company contact_ehs->disposal_co

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of Methyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

This compound is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions and the development of pharmaceutical intermediates.[1] While some safety data sheets (SDS) may classify it as not a hazardous substance, others indicate that it can be irritating to the eyes, respiratory system, and skin.[2][3] This discrepancy underscores a crucial principle of laboratory safety: always treat chemicals with a high degree of caution, even in the absence of a severe hazard classification. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure.

Understanding the Risks: A Proactive Approach

Before handling any chemical, a thorough risk assessment is paramount.[4] For this compound, a solid with a melting point of 92-95 °C, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1][3] Ingestion is also a potential route of exposure, though less common in a laboratory setting with good practices.[4]

Key Hazards to Consider:
  • Skin and Eye Irritation: Direct contact with the solid or its solutions can cause irritation.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[3]

  • Light Sensitivity: The compound is noted to be light-sensitive, which is a handling consideration for storage but not a direct PPE concern.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) outlines a "Hierarchy of Controls" to mitigate workplace hazards.[6] PPE is the final and crucial barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it depends on the specific procedure being performed.

Foundational PPE for All Operations:

Regardless of the task, the following PPE should be considered standard when working with this compound:

  • Safety Glasses with Side Shields or Goggles: These are essential to protect against splashes or airborne particles.[5][7] Standard prescription glasses are not a substitute for safety glasses.

  • Laboratory Coat: A lab coat, preferably with long sleeves and made of a chemical-resistant material, protects your skin and personal clothing from contamination.

  • Closed-toe Shoes: Always wear shoes that fully cover your feet in a laboratory environment.

The following diagram illustrates the decision-making process for selecting task-specific PPE.

PPE_Decision_Process cluster_0 Initial Assessment cluster_2 Recommended PPE Start Handling Methyl 3-iodo-4-methoxybenzoate AssessTask Assess the Task (Weighing, Dissolving, Reaction) Start->AssessTask Weighing Weighing Solid AssessTask->Weighing Solid Handling Dissolving Dissolving/Solution Prep AssessTask->Dissolving Solution Prep Reaction Running Reaction/ Workup/Purification AssessTask->Reaction Liquid Handling/ Reaction in Progress PPE_Weighing Nitrile Gloves Dust Mask (optional, based on scale) Weighing->PPE_Weighing PPE_Dissolving Nitrile Gloves Chemical Splash Goggles Dissolving->PPE_Dissolving PPE_Reaction Nitrile Gloves (consider double-gloving) Chemical Splash Goggles Face Shield (if splash hazard is high) Reaction->PPE_Reaction

Caption: Decision workflow for selecting appropriate PPE.

Detailed PPE Protocols for Common Laboratory Operations

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Laboratory Operation Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Solid Handling • Nitrile Gloves• Safety Glasses with Side Shields• Laboratory Coat• Optional: Dust mask (N95)To prevent skin contact with the solid and inhalation of fine dust particles. A dust mask is recommended when handling larger quantities where dust generation is more likely.[5]
Dissolution and Solution Preparation • Nitrile Gloves• Chemical Splash Goggles• Laboratory CoatProtects against splashes of the solvent and dissolved compound, which could irritate the eyes and skin. Goggles provide a better seal than safety glasses against splashes.[8]
Running a Reaction • Nitrile Gloves (consider double-gloving for extended operations)• Chemical Splash Goggles• Laboratory Coat• Optional: Face shield over gogglesProvides protection during transfers and while the reaction is in progress. A face shield offers an additional layer of protection, especially when working with reactions under pressure or with a significant splash potential.[7]
Work-up and Purification (e.g., Extraction, Chromatography) • Nitrile Gloves• Chemical Splash Goggles• Laboratory CoatProtects against contact with the compound in solution during separation and purification steps.
Handling Waste • Nitrile Gloves• Safety Glasses with Side Shields or Goggles• Laboratory CoatEnsures protection when handling potentially contaminated waste containers.

Operational and Disposal Plans: A Step-by-Step Guide

Proper operational procedures and waste disposal are critical for ensuring a safe laboratory environment for yourself and your colleagues.[9]

Step 1: Pre-Operation Checklist
  • Consult the SDS: Always review the Safety Data Sheet for this compound before starting work.[10]

  • Inspect Your PPE: Ensure your gloves, lab coat, and eye protection are in good condition and free of defects.[4]

  • Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dust or vapors may be generated.[2]

Step 2: During the Operation
  • Avoid Creating Dust: When weighing the solid, handle it gently to minimize the formation of airborne dust.[2]

  • Glove Usage: Change your gloves immediately if they become contaminated.[2] Do not touch surfaces such as doorknobs, keyboards, or personal items with gloved hands.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[4]

Step 3: Disposal of this compound Waste

As a halogenated organic compound, specific procedures must be followed for the disposal of this compound and its waste.[11]

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[12] This is crucial because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact.[13]

  • Use Designated Waste Containers: Collect all solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, chromatography fractions) in appropriately labeled, sealed containers for halogenated organic waste.[14]

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents, including this compound.[14]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid hazardous waste container.[15]

The following diagram outlines the proper waste disposal workflow.

Waste_Disposal_Workflow Start Generate Waste Containing This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., contaminated paper, weighing boats) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixture, solvent rinses) IsSolid->LiquidWaste Liquid HalogenatedSolid Place in Labeled 'Halogenated Solid Waste' Container SolidWaste->HalogenatedSolid HalogenatedLiquid Place in Labeled 'Halogenated Liquid Waste' Container LiquidWaste->HalogenatedLiquid FinalDisposal Arrange for Pickup by Environmental Health & Safety HalogenatedSolid->FinalDisposal HalogenatedLiquid->FinalDisposal

Caption: Waste disposal workflow for this compound.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of assessment and diligence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.